2-(3-Thienyl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANLWIQYRRVBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482771 | |
| Record name | 2-(3-Thienyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59311-67-0 | |
| Record name | 2-(3-Thienyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 2-(3-thienyl)ethanamine from 3-bromothiophene"
An In-Depth Technical Guide to the Synthesis of 2-(3-Thienyl)ethanamine from 3-Bromothiophene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active compounds. Its synthesis from the readily available starting material, 3-bromothiophene, presents a common yet nuanced challenge in organic synthesis: the regioselective introduction of an ethylamine side chain at the C3 position. This guide provides an in-depth analysis of robust and field-proven synthetic strategies to achieve this transformation. We will dissect the mechanistic underpinnings, explain the causal logic behind procedural choices, and provide detailed, actionable protocols for the most effective routes. The discussion emphasizes palladium-catalyzed cross-coupling reactions and cyanation-reduction sequences, offering a comparative analysis to guide researchers in selecting the optimal pathway based on laboratory capabilities, scale, and safety considerations.
Strategic Overview: Navigating the Synthesis
The synthesis of 3-substituted thiophenes is often less straightforward than that of their 2-substituted counterparts due to the lower intrinsic reactivity of the β-position towards classical electrophilic substitution.[1] Therefore, modern synthetic strategies for accessing this compound from 3-bromothiophene invariably rely on transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution pathways that leverage the carbon-bromine bond.
This guide will focus on two primary, highly effective strategies:
-
Strategy A: Two-Step Cyanation and Reduction. This classic and reliable route involves the conversion of 3-bromothiophene into 3-thienylacetonitrile, followed by the chemical reduction of the nitrile group to the desired primary amine.
-
Strategy B: Palladium-Catalyzed Vinylation and Amine Unmasking. This more contemporary approach utilizes a Heck reaction to couple 3-bromothiophene with a protected vinylamine equivalent, followed by a deprotection step to reveal the final product.
The choice between these strategies depends on factors such as reagent availability, tolerance for toxic reagents (e.g., cyanides), and desired scalability.
Caption: High-level overview of the two primary synthetic routes.
Strategy A: The Cyanation-Reduction Pathway
This two-step sequence is arguably the most direct and frequently employed method. It hinges on the formation of a key carbon-carbon bond via cyanation, followed by a robust reduction.
Step 1: Synthesis of 3-Thienylacetonitrile
The introduction of a nitrile group onto the thiophene ring is efficiently achieved through palladium-catalyzed cross-coupling. While older methods might use copper(I) cyanide in a Rosenmund–von Braun reaction, modern protocols favor palladium catalysis for its higher yields and milder conditions.
Expertise & Causality: The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a cyanide source like zinc cyanide [Zn(CN)₂] is deliberate. Zn(CN)₂ is less acutely toxic than alkali metal cyanides and its use in conjunction with a Pd(0) catalyst in a polar aprotic solvent like DMF facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to afford the desired nitrile with high efficiency. The sulfur atom in thiophene can act as a catalyst poison, but well-chosen phosphine ligands can mitigate this effect.[2]
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromothiophene (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Trustworthiness Note: The aqueous work-up serves to quench the reaction and remove inorganic salts. Multiple extractions ensure complete recovery of the product.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-thienylacetonitrile[3] can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 3-Thienylacetonitrile to this compound
The reduction of the nitrile functional group is a standard transformation that can be accomplished using several powerful reducing agents.
Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, choice for this reduction. It is a potent source of hydride ions (H⁻) that readily reduces the polar carbon-nitrogen triple bond. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An ethereal solvent like diethyl ether or tetrahydrofuran (THF) is standard. An acidic work-up is required to protonate the resulting aluminate complex and liberate the free amine.
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-thienylacetonitrile (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts as a filterable solid.
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ether.
-
Purification: Dry the filtrate over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the crude this compound.[4] Further purification can be achieved by vacuum distillation.
| Reagent/Parameter | Role/Condition | Rationale & Safety |
| LiAlH₄ | Reducing Agent | Potent hydride source for nitrile reduction. Highly reactive with protic solvents; handle with extreme care under inert, anhydrous conditions. |
| Anhydrous THF/Ether | Solvent | Aprotic solvent required for LiAlH₄ stability and reaction efficacy. |
| 0 °C to Reflux | Temperature Profile | Initial cooling controls the exothermic addition; reflux ensures the reaction goes to completion. |
| Fieser Work-up | Quenching | A standardized and safer method for quenching LiAlH₄ reactions, producing easily filterable aluminum salts. |
Strategy B: The Heck Reaction Pathway
This strategy builds the carbon skeleton using a palladium-catalyzed Heck reaction, a powerful tool for C-C bond formation between an unsaturated halide and an alkene.[5]
Step 1: Heck Coupling of 3-Bromothiophene with N-Vinylphthalimide
The Heck reaction provides a direct method to form the C(sp²)-C(sp²) bond between the thiophene ring and the vinyl group. Using N-vinylphthalimide serves a dual purpose: it provides the vinyl component and introduces a protected nitrogen atom in a single step.
Expertise & Causality: The success of the Heck reaction depends on a Pd(0)/Pd(II) catalytic cycle.[2] Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. A phosphine ligand, such as tri(o-tolyl)phosphine, is used to stabilize the palladium catalyst and promote the oxidative addition step. An inorganic base like potassium carbonate is essential to neutralize the HBr generated in the β-hydride elimination step, regenerating the Pd(0) catalyst for the next cycle.[2]
Caption: Simplified catalytic cycle for the Heck reaction.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3-bromothiophene (1.0 eq), N-vinylphthalimide (1.1 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.03 eq), Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 eq), and Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous Acetonitrile or DMF.
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude N-(2-(3-thienyl)vinyl)phthalimide is purified by recrystallization or column chromatography.
Step 2: Liberation of the Amine via Hydrazinolysis
The phthalimide group is a robust protecting group for primary amines, famously used in the Gabriel synthesis.[6][7][8] It is most effectively cleaved using hydrazine in what is known as the Ing-Manske procedure.[6][9]
Expertise & Causality: Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide. This leads to the formation of a stable, five-membered phthalhydrazide ring, which precipitates from the reaction mixture, driving the equilibrium towards the release of the desired primary amine.[6][9]
Experimental Protocol: Hydrazinolysis
-
Reaction Setup: Dissolve the N-protected intermediate from the previous step (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.2-2.0 eq) to the solution.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Work-up: Cool the mixture to room temperature and acidify with aqueous HCl to dissolve the amine product and fully precipitate the phthalhydrazide.
-
Isolation: Filter off the solid phthalhydrazide and wash it with cold ethanol.
-
Purification: Concentrate the filtrate to remove the alcohol. Make the remaining aqueous solution basic with NaOH and extract the free amine with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts, filter, and concentrate to afford this compound.
Comparative Analysis of Synthetic Routes
| Feature | Strategy A: Cyanation-Reduction | Strategy B: Heck Reaction |
| Overall Yield | Generally good to excellent. | Moderate to good. |
| Number of Steps | 2 | 2 (plus a reduction step not shown if starting from an alkyne) |
| Reagent Hazards | High (uses toxic cyanide salts). | Moderate (uses phosphine ligands and palladium catalysts). |
| Scalability | Readily scalable, but cyanide handling requires stringent safety protocols. | Scalable; catalyst cost may be a factor on a large scale. |
| Atom Economy | Good. | Moderate; phthalimide group is a large leaving group. |
| Key Advantage | Very direct and reliable. | Avoids the use of highly toxic cyanides. |
| Key Disadvantage | Toxicity and handling of cyanide reagents. | Potential for catalyst deactivation and higher cost. |
Conclusion
The synthesis of this compound from 3-bromothiophene is a well-established process achievable through multiple robust synthetic routes. The Cyanation-Reduction pathway (Strategy A) offers a direct and high-yielding approach, but its implementation requires strict safety measures due to the high toxicity of cyanide reagents. The Heck Reaction pathway (Strategy B) provides a valuable alternative that circumvents the use of cyanides, aligning better with modern safety and green chemistry principles, albeit sometimes with a slight penalty in overall yield or cost.
The selection of the optimal route will ultimately be guided by the specific constraints and priorities of the research or development program, including scale, budget, available equipment, and, most importantly, safety infrastructure. Both pathways, when executed with precision, provide reliable access to this critical pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Thienylacetonitrile | C6H5NS | CID 83730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. lscollege.ac.in [lscollege.ac.in]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-Thienyl)ethanamine
Authored For: Drug Development Professionals, Researchers, and Scientists Preamble: This document provides an in-depth analysis of the core physicochemical properties of 2-(3-thienyl)ethanamine (CAS: 59311-67-0), a key heterocyclic building block in medicinal chemistry. As a primary amine derivative of thiophene, its characteristics, such as basicity, lipophilicity, and solubility, are critical determinants of its behavior in both synthetic protocols and biological systems. This guide moves beyond a simple data sheet, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for property determination.
Section 1: Chemical Identity and Core Physical Properties
This compound is an aromatic amine belonging to the thiophene class of compounds. The presence of the sulfur-containing thiophene ring and the flexible ethylamine side chain imparts a unique combination of properties relevant to its application as a scaffold or intermediate in drug discovery.
Molecular Structure and Identifiers
The fundamental identity of this compound is established by its structure and universally recognized chemical identifiers.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-thiophen-3-ylethanamine | PubChem[1] |
| CAS Number | 59311-67-0 | Chemsrc[2], PubChem[1] |
| Molecular Formula | C₆H₉NS | Chemsrc[2], PubChem[1] |
| Molecular Weight | 127.21 g/mol | PubChem[1] |
| Synonyms | 2-(Thiophen-3-yl)ethanamine, 3-Thiopheneethanamine | Chemsrc[2], Alfa Chemistry[3] |
Summary of Physicochemical Data
The following table summarizes key quantitative physicochemical parameters for this compound. It is important to note that many of these values are predicted or sourced from chemical supplier databases and should be experimentally verified for critical applications.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 203.8 ± 15.0 °C (at 760 mmHg) | Chemsrc[2] |
| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[2] |
| Refractive Index | 1.567 | Chemsrc[2] |
| Flash Point | 77.1 ± 20.4 °C | Chemsrc[2][4] |
| LogP (calculated) | 1.14 | Chemsrc[2][4] |
| Melting Point | Not Available (for free base) | Chemsrc[2] |
| Melting Point (HCl Salt) | 215-216 °C | chemBlink[5] |
Section 2: Acid-Base Properties (pKa)
The basicity of the primary amine group, quantified by its pKa, is arguably the most critical physicochemical property for this compound. It governs the molecule's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and potential interactions with biological targets.
Significance and Expected Value
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination due to its high accuracy and simplicity.[7][8] The protocol involves monitoring the pH of a solution of the amine as a strong acid is added, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Accurately prepare a ~0.01 M solution of this compound in an electrolyte solution (e.g., 0.15 M KCl to maintain constant ionic strength). Calibrate a pH meter using standard buffers.
-
Titration: Place the amine solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a stirrer.
-
Data Collection: Add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl) using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is identified as the point of maximum slope, which can be found precisely by plotting the first derivative of the curve (ΔpH/ΔV vs. V).
-
pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added).
Section 3: Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is quantified by the partition coefficient (P), or more commonly, its logarithm (LogP).
Significance and Calculated Value
The LogP value is the ratio of the concentration of a compound in an organic solvent (typically n-octanol) to its concentration in an aqueous phase (typically water or buffer) at equilibrium.[9][10]
-
LogP > 0: Indicates the compound is more soluble in the organic phase (lipophilic).
-
LogP < 0: Indicates the compound is more soluble in the aqueous phase (hydrophilic).[10]
-
LogP = 0: Indicates equal partitioning between the two phases.[9]
For this compound, the calculated LogP is 1.14 .[2][4] This positive value suggests a moderate degree of lipophilicity, indicating that while it has some preference for nonpolar environments, its basicity and ability to protonate will still confer significant aqueous solubility.
Experimental Protocol: LogP Determination by Shake-Flask Method
The Shake-Flask method is the traditional and most widely accepted technique for the experimental determination of LogP.[9] It directly measures the partitioning of the solute between n-octanol and water.
Caption: Workflow for LogP determination via the Shake-Flask method.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or an appropriate buffer, e.g., phosphate buffer at pH 7.4) and vice-versa by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.[11]
-
Partitioning: Prepare a dilute solution of this compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.
-
Quantification: Accurately determine the concentration of the amine in both the aqueous and organic phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient P = [concentration in octanol] / [concentration in aqueous phase], and then determine LogP = log₁₀(P).[10]
Section 4: Solubility
Solubility is a fundamental property that dictates how a compound can be formulated for administration and how it behaves in aqueous biological fluids. The solubility of amines is highly dependent on pH due to the protonation of the amino group.[12]
Qualitative Assessment
Based on its structure, this compound is expected to exhibit the following solubility characteristics:
-
Aqueous Solubility: As a primary amine, it can act as a hydrogen bond acceptor and donor, which promotes water solubility.[6][13] This solubility is significantly enhanced at acidic to neutral pH where the amine is protonated to form a more water-soluble ammonium salt.[12]
-
Organic Solvent Solubility: The presence of the thiophene ring and the six-carbon backbone contributes to its solubility in a wide range of organic solvents, such as alcohols, DMSO, and chlorinated solvents.
Experimental Protocol: Aqueous Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent system.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous medium (e.g., deionized water or a specific pH buffer) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.
-
Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are included. This is often achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved amine using a validated analytical method (e.g., HPLC-UV).
-
Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions (e.g., in mg/mL or mol/L).
Section 5: Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not widely published, its expected profile can be predicted based on its functional groups.
-
¹H NMR: The spectrum is expected to show distinct signals for the three protons on the thiophene ring, two triplet signals for the two inequivalent -CH₂- groups of the ethyl chain, and a broad singlet for the -NH₂ protons which may exchange with D₂O.[14] The protons on the carbon adjacent to the nitrogen will be deshielded and appear downfield (~2.3-3.0 ppm).[14]
-
¹³C NMR: Signals for the four unique carbons of the thiophene ring and the two aliphatic carbons of the ethyl side chain are expected. Carbons attached to the nitrogen atom typically appear in the 10-65 ppm range.[14]
-
Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and characteristic C=C and C-S stretching vibrations from the thiophene ring.[14]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight. A prominent fragmentation pattern would likely involve the loss of the amino group or cleavage of the bond between the two ethyl carbons.
References
- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:59311-67-0 | Chemsrc [chemsrc.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. CAS#:34843-84-0 | this compound hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 5. CAS # 34843-84-0, 3-Thiopheneethanamine hydrochloride, this compound hydrochloride, 2-(Thien-3-yl)ethylamine hydrochloride, 2-(Thiophen-3-yl)ethanamine hydrochloride - chemBlink [chemblink.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chem.libretexts.org [chem.libretexts.org]
"2-(3-thienyl)ethanamine CAS number and synonyms"
An In-Depth Technical Guide to 2-(3-Thienyl)ethanamine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and the development of novel therapeutic agents. Its thiophene core, a five-membered aromatic ring containing a sulfur atom, imparts unique physicochemical properties that are leveraged in the design of compounds targeting a range of biological receptors. This guide provides a comprehensive overview of this compound, detailing its chemical identity, properties, synthesis, and key applications for researchers and professionals in drug development.
Chemical Identification and Properties
A precise understanding of a compound's identity and fundamental properties is critical for its effective application in research and development.
Nomenclature and Identifiers
The unambiguous identification of this compound is established through its CAS number and a variety of synonyms used across chemical literature and databases.
-
Systematic Name: this compound
A list of common synonyms is provided in the table below to aid in literature searches and material procurement.
| Synonym | Source |
| 2-(Thiophen-3-yl)ethanamine | PubChem[5] |
| 3-Thiopheneethanamine | ChemWhat[3] |
| 2-THIOPHEN-3-YL-ETHYLAMINE | ChemWhat[3] |
| Thiophene-3-Ethylamine | ChemWhat[3] |
| RARECHEM AL BW 0259 | ChemWhat[3] |
| 2-(thien-3-yl)-ethylaMine | ChemWhat[3] |
It is important to distinguish the free base form of this compound from its hydrochloride salt, this compound hydrochloride, which is assigned a different CAS number (34843-84-0) and possesses distinct physical properties.[7][8][9][10]
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the following table. These properties are essential for determining appropriate handling, storage, and experimental conditions.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |
| Boiling Point | 203.8 ± 15.0 °C at 760 mmHg | Chemsrc[1] |
| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[1] |
| pKa | 10.02 ± 0.10 (Predicted) | ChemicalBook[4] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[4] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. A common laboratory-scale approach involves the reduction of a corresponding nitrile or nitro compound. The choice of synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements.
Illustrative Synthetic Workflow
A generalized workflow for the synthesis of this compound via the reduction of a nitrile intermediate is depicted below. This method is widely adopted due to the commercial availability of the precursor, 3-thiopheneacetonitrile.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The structural motif of this compound is present in a number of pharmacologically active compounds. The thiophene ring can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and receptor binding affinity.
Role as a Pharmacophore
This compound serves as a key pharmacophore in the design of antagonists for various G-protein coupled receptors (GPCRs). The primary amine provides a crucial interaction point with acidic residues in the receptor binding pocket, while the thiophene ring engages in hydrophobic and aromatic interactions.
Precursor for Active Pharmaceutical Ingredients (APIs)
This compound is a critical intermediate in the synthesis of more complex molecules with therapeutic potential. Its utility as a starting material is valued for its ability to introduce the thienylethylamine scaffold into a larger molecular framework.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the position of the ethylamine substituent on the thiophene ring.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the compound and to quantify it in various matrices.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.
Caption: Standard workflow for the analytical verification of this compound.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
References
- 1. This compound | CAS#:59311-67-0 | Chemsrc [chemsrc.com]
- 2. This compound, 95.0%, 1g [scisupplies.eu]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound CAS#: 59311-67-0 [m.chemicalbook.com]
- 5. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-(Thiophen-3-yl)ethanamine, HCl | CymitQuimica [cymitquimica.com]
- 8. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(thiophen-3-yl)ethan-1-amine hydrochloride, CasNo.34843-84-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 10. CAS # 34843-84-0, 3-Thiopheneethanamine hydrochloride, this compound hydrochloride, 2-(Thien-3-yl)ethylamine hydrochloride, 2-(Thiophen-3-yl)ethanamine hydrochloride - chemBlink [chemblink.com]
A Technical Guide to the Spectroscopic Characterization of 2-(3-thienyl)ethanamine
Abstract: This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and quality control of 2-(3-thienyl)ethanamine (CAS: 59311-67-0), a key heterocyclic building block in medicinal chemistry and materials science. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific isomer is not universally available in public databases, this document leverages established chemical principles and comparative data from analogous compounds to provide an expert interpretation of the expected spectral features. This serves as both a practical guide for laboratory analysis and a reference for data interpretation for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a thiophene ring substituted at the 3-position with an ethylamine group. Its structural confirmation is paramount for its application in synthesis.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules by mapping the chemical environments of ¹H and ¹³C nuclei.
Principles and Experimental Rationale
The choice of experiment and parameters is critical for obtaining high-quality, interpretable data. ¹H NMR provides information on the number of distinct protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). ¹³C NMR reveals the number of non-equivalent carbons and their electronic environment.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, or to observe exchangeable protons (like -NH₂), DMSO-d₆ can be used.
-
Internal Standard: Tetramethylsilane (TMS) is the universal reference (0 ppm) for both ¹H and ¹³C NMR because it is chemically inert, volatile, and produces a single, sharp signal that does not typically overlap with signals from the analyte.[4]
Experimental Protocol: NMR Data Acquisition
This protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Parameters: A 30-degree pulse angle and a relaxation delay of at least 2 seconds are recommended to ensure accurate integration.[4]
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals and determine the multiplicity and coupling constants (J-values) for each.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key Parameters: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.[4]
-
Process the data similarly and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹H NMR Spectrum: Data and Interpretation
The spectrum is predicted to show distinct signals for the ethyl chain and the three protons of the thiophene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | dd | 1H | H-5 | Thiophene proton adjacent to sulfur; coupled to H-2 and H-4. |
| ~ 7.05 | dd | 1H | H-2 | Thiophene proton adjacent to sulfur and the ethyl group; coupled to H-5 and H-4. |
| ~ 6.95 | dd | 1H | H-4 | Thiophene proton coupled to both H-2 and H-5. |
| ~ 2.95 | t | 2H | -CH₂-NH₂ | Methylene group adjacent to the electron-withdrawing amine group, deshielded. Appears as a triplet due to coupling with the adjacent CH₂. |
| ~ 2.80 | t | 2H | Thienyl-CH₂- | Methylene group attached to the thiophene ring. Appears as a triplet due to coupling with the adjacent CH₂. |
| ~ 1.50 | br s | 2H | -NH₂ | Amine protons. Signal is typically broad and may not show coupling. Its position is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum: Data and Interpretation
Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 142 | C-3 | Quaternary carbon of the thiophene ring attached to the ethyl group. |
| ~ 128 | C-5 | Aromatic CH carbon. |
| ~ 125 | C-2 | Aromatic CH carbon. |
| ~ 122 | C-4 | Aromatic CH carbon. |
| ~ 43 | -CH₂-NH₂ | Aliphatic carbon bonded to the electronegative nitrogen atom, causing a downfield shift. |
| ~ 32 | Thienyl-CH₂- | Aliphatic carbon bonded to the thiophene ring. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Principles and Experimental Rationale
The primary utility of IR for this compound is the confirmation of the primary amine (-NH₂) and the thiophene ring structure. The choice of sampling method depends on the physical state of the sample. As a liquid, a neat analysis using a salt plate or an Attenuated Total Reflectance (ATR) accessory is most efficient.
Experimental Protocol: FTIR Data Acquisition
-
Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and run a background scan.
-
Sample Application (ATR Method):
-
Place a single drop of the neat this compound liquid onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample, typically over a range of 4000-400 cm⁻¹.
-
Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Spectrum: Data and Interpretation
The IR spectrum will be characterized by several key absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| 3400-3250 (two bands) | N-H symmetric & asymmetric stretching | A hallmark of a primary amine (-NH₂), which exhibits two distinct stretching vibrations. |
| 3100-3000 | Aromatic C-H stretching | Corresponds to the C-H bonds on the thiophene ring. |
| 2950-2850 | Aliphatic C-H stretching | Corresponds to the C-H bonds of the two -CH₂- groups in the ethyl chain. |
| ~ 1600 | N-H bending (scissoring) | Another characteristic vibration for a primary amine. |
| 1550-1450 | C=C stretching | Aromatic ring stretching vibrations within the thiophene nucleus. |
| < 900 | C-H out-of-plane bending | These bands in the "fingerprint region" are characteristic of the substitution pattern on the thiophene ring. |
| ~ 800-600 | C-S stretching | Vibration associated with the carbon-sulfur bond in the thiophene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.
Principles and Experimental Rationale
Electron Ionization (EI) is a common, high-energy technique that generates a molecular ion (M⁺˙) and extensive, reproducible fragmentation. This "fingerprint" is invaluable for structural elucidation. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, a principle that holds true for this compound (MW=127).[5]
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC-MS) system.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum: Data and Interpretation
The fragmentation of aliphatic amines is dominated by a specific, high-probability cleavage.
-
Molecular Ion (M⁺˙): A peak at m/z 127 is expected, corresponding to the intact molecule minus one electron. This peak may be of moderate to low intensity due to the facile fragmentation of the ethylamine side chain.
-
Key Fragmentation Pathway (α-Cleavage): The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[5][6] This is a highly favorable process as it results in the formation of a stable, resonance-stabilized iminium cation.
Caption: Predicted primary fragmentation of this compound via α-cleavage.
Predicted Major Fragments:
| m/z | Proposed Ion Structure | Rationale | Relative Abundance |
| 127 | [C₆H₉NS]⁺˙ | Molecular Ion | Moderate to Low |
| 30 | [CH₂NH₂]⁺ | Formed via α-cleavage. This is a highly stabilized iminium cation. | Base Peak (100%) |
| 97 | [C₄H₃S-CH₂]⁺ | Thienylmethyl cation, formed by cleavage of the C-C bond beta to the ring. | Moderate |
Summary of Key Spectroscopic Data
This table provides a consolidated reference for the expected spectroscopic signatures of this compound.
| Technique | Feature | Predicted Value / Observation |
| ¹H NMR | Aromatic Protons | 3 signals, ~6.9-7.3 ppm (dd) |
| Aliphatic Protons | 2 signals, ~2.8-3.0 ppm (t) | |
| Amine Protons | 1 signal, ~1.5 ppm (br s) | |
| ¹³C NMR | Aromatic Carbons | 4 signals, ~122-142 ppm |
| Aliphatic Carbons | 2 signals, ~32 ppm and ~43 ppm | |
| IR | N-H Stretch | 3400-3250 cm⁻¹ (two bands) |
| C-H Stretch (Aliphatic) | 2950-2850 cm⁻¹ | |
| N-H Bend | ~1600 cm⁻¹ | |
| MS | Molecular Ion (M⁺˙) | m/z 127 |
| Base Peak | m/z 30 | |
| Key Fragment | m/z 97 |
Conclusion
The structural identity and purity of this compound can be confidently established through a combination of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical primary amine and thiophene functional groups. Mass spectrometry verifies the molecular weight and reveals a characteristic fragmentation pattern dominated by an alpha-cleavage, leading to a predicted base peak at m/z 30. The protocols and interpretive guidelines presented herein constitute a robust framework for the analysis of this compound, ensuring data quality and reliability for research and development applications.
References
Elucidation of the Crystal Structure of 2-(3-thienyl)ethanamine Hydrochloride: A Methodological and Analytical Whitepaper
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive examination of the crystal structure of 2-(3-thienyl)ethanamine hydrochloride, a compound of significant interest in medicinal chemistry. While a definitive public crystal structure is not available, this paper establishes a robust framework for its determination and analysis. We present detailed, field-proven protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD). Furthermore, we offer an expert analysis of the anticipated structural features—including molecular conformation, hydrogen bonding networks, and crystal packing—grounded in established crystallographic principles and data from analogous thiophene derivatives. This guide serves as both a methodological blueprint and an analytical reference for professionals engaged in the structural characterization of pharmaceutical compounds.
Introduction: The Pharmaceutical Significance of this compound Hydrochloride
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The this compound moiety, in particular, is a structural analogue to key neurotransmitters, making it a valuable building block for novel therapeutics. The conversion of the parent amine to its hydrochloride (HCl) salt is a critical and deliberate step in pharmaceutical development.[3][4] This salt formation dramatically improves the compound's physicochemical properties by:
-
Enhancing Aqueous Solubility: The ionic nature of the HCl salt significantly increases water solubility compared to the free base, which is crucial for dissolution and subsequent absorption in the gastrointestinal tract.[5][6]
-
Improving Stability: Protonation of the amine group to form the ammonium salt protects it from oxidative degradation, increasing the shelf-life and stability of the active pharmaceutical ingredient (API).[6][7]
-
Facilitating Consistent Crystallinity: Salt forms often yield highly crystalline solids with predictable properties, which is essential for reliable manufacturing and formulation.[6]
A definitive understanding of the three-dimensional atomic arrangement in the crystal lattice, achieved through single-crystal X-ray diffraction, is non-negotiable in modern drug development. This structural data provides unparalleled insight into intermolecular forces, conformational preferences, and potential polymorphic forms, all of which directly impact a drug's bioavailability, stability, and efficacy.
The Experimental Blueprint for Structure Determination
The elucidation of a crystal structure is a systematic process that demands precision at every stage, from material synthesis to final data analysis. The protocols described herein represent a self-validating system designed to produce high-quality, unambiguous structural data.
Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material, as impurities can severely inhibit the formation of single crystals.
Protocol 1: Synthesis of this compound Hydrochloride
-
Reaction Setup: A solution of this compound free base (commercially available or synthesized via standard literature methods) is prepared in a dry, aprotic solvent such as diethyl ether or ethyl acetate.
-
Acidification: The solution is cooled in an ice bath (0-5 °C). A solution of 2M hydrochloric acid in diethyl ether is added dropwise with vigorous stirring. The causality here is critical: slow, cooled addition prevents localized overheating and promotes the formation of a fine, uniform precipitate rather than an amorphous solid.
-
Precipitation & Isolation: A white precipitate of this compound hydrochloride will form. The mixture is stirred in the cold for an additional 30 minutes to ensure complete precipitation.
-
Purification: The solid is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted starting material or soluble impurities, and dried under high vacuum to yield the purified hydrochloride salt.
Protocol 2: Growth of Diffraction-Quality Single Crystals
The growth of a single crystal is a thermodynamic process that must be controlled kinetically to succeed. The goal is to allow molecules to slowly and methodically arrange themselves into a perfect lattice.
-
Method of Choice: Slow Solvent Evaporation
-
Prepare a saturated solution of this compound hydrochloride in a suitable solvent system (e.g., a mixture of methanol and water, or ethanol). The choice of solvent is paramount; it must be one in which the compound is soluble but not excessively so.
-
Filter the solution through a 0.2 µm syringe filter into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals.
-
Cover the vial with parafilm and pierce it with a single, small-gauge needle. This precisely controls the rate of solvent evaporation. A rate that is too fast will lead to polycrystalline material; a rate that is too slow may not achieve the necessary supersaturation.
-
Place the vial in a vibration-free environment (e.g., a dedicated crystallization chamber or a quiet corner of a laboratory) and leave it undisturbed for several days to weeks.
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[1][8] The workflow is a multi-step process requiring both sophisticated instrumentation and expert analysis.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for small-molecule crystal structure determination.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to ~100 K. This cryogenic cooling minimizes atomic thermal vibrations, yielding higher-resolution diffraction data.[9] A monochromatic X-ray beam is directed at the crystal, and as it rotates, a series of diffraction patterns are collected on a detector.[9]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and the intensities of thousands of unique reflections. Specialized software is then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimentally observed pattern.
Structural Analysis and Discussion
Based on the known structures of related thiophene derivatives and the fundamental principles of physical organic chemistry, we can confidently predict the key structural features of this compound hydrochloride.
Molecular Conformation and Geometry
The asymmetric unit is expected to contain one this compound cation and one chloride anion. The bond lengths and angles within the thiophene ring are expected to be typical for such aromatic systems.[1] A key feature will be the conformation of the ethylamine side chain relative to the thiophene ring, defined by the C(2)-C(3)-C(ethyl)-C(ethyl) torsion angle. This conformation will likely be staggered to minimize steric hindrance.
The Dominant Role of Hydrogen Bonding
The most significant intermolecular interaction governing the crystal packing will be the hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anions (Cl⁻). The ammonium group has three acidic protons, making it an excellent hydrogen bond donor, while the chloride ion is a strong acceptor.
Anticipated Hydrogen Bonding Network
Caption: Schematic of the N-H···Cl⁻ hydrogen bonds forming the primary structural motif.
This extensive network of charge-assisted hydrogen bonds is expected to link the ions into a robust three-dimensional architecture, which is the primary reason for the compound's high melting point and crystalline nature.
Crystal Packing and Weaker Interactions
While hydrogen bonding is dominant, weaker interactions will fine-tune the crystal packing. The planar thiophene rings may participate in π-π stacking interactions, likely in an offset or parallel-displaced arrangement to minimize electrostatic repulsion. C-H···π and van der Waals forces will also contribute to the overall cohesive energy of the lattice, filling the remaining space efficiently.
Summary of Expected Crystallographic Data
A successful structure determination would yield a crystallographic information file (CIF) containing the data summarized below. The values provided are hypothetical and representative of a typical small organic salt crystallizing in a common space group.
| Parameter | Exemplary Value | Significance |
| Chemical Formula | C₆H₁₀ClNS | Confirms the elemental composition. |
| Molecular Weight | 163.67 g/mol | Derived from the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 13.1 | Dimensions of the unit cell edges. |
| β (°) | 105.5 | The angle between the a and c axes in a monoclinic system. |
| Volume (ų) | 1095 | The volume of a single unit cell. |
| Z | 4 | The number of formula units per unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the final structural model. |
Conclusion and Strategic Recommendations
This guide has detailed the necessary experimental protocols and analytical framework for the complete structural characterization of this compound hydrochloride. The determination of its single-crystal structure is a foundational step in its development pathway. The resulting data would provide definitive proof of its ionic nature, reveal its precise conformational preferences, and map the intricate network of intermolecular forces that dictate its solid-state properties.
For drug development professionals, obtaining this structure is a critical risk-mitigation step. The data would be invaluable for computational modeling, polymorphism screening, and ensuring the long-term viability and consistency of this promising pharmaceutical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrochloride salt: Significance and symbolism [wisdomlib.org]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 6. pharmainfonepal.com [pharmainfonepal.com]
- 7. itsreal.diamondbacklab.com [itsreal.diamondbacklab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
"stability and storage conditions for 2-(3-thienyl)ethanamine"
An In-Depth Technical Guide to the Stability and Storage of 2-(3-Thienyl)ethanamine
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the critical factors governing the stability of this compound. Moving beyond simple procedural lists, we delve into the chemical causality behind its degradation and provide robust, field-proven protocols for its storage, handling, and stability assessment to ensure the integrity of research and development programs.
Chemical Profile and Intrinsic Properties
This compound is a primary amine containing a thiophene ring, a common structural motif in medicinal chemistry. Its utility as a synthetic building block necessitates a thorough understanding of its inherent chemical properties, which are foundational to its stability profile.
The molecule consists of two key functional regions: the nucleophilic primary amine and the electron-rich thiophene aromatic system. The amine group is a primary site for reactivity, including oxidation and acid-base reactions, while the thiophene ring, though aromatic, is susceptible to electrophilic attack and oxidation under certain conditions.
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉NS | [1][2] |
| Molecular Weight | 127.21 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 203.8 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| pKa | 10.02 ± 0.10 (Predicted) | [3] |
Factors Governing the Stability of this compound
The stability of an active pharmaceutical ingredient (API) or intermediate is its capacity to retain its essential properties within specified limits throughout its storage and use.[4][5] For this compound, the primary drivers of degradation are atmospheric exposure, temperature, and chemical incompatibility.
Atmospheric Sensitivity: The Dual Threat of Oxygen and Carbon Dioxide
Primary amines are notoriously sensitive to atmospheric conditions. This is not merely an issue of oxidation but also reaction with ambient carbon dioxide.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation. This can lead to the formation of various degradation products, including imines, oximes, or further polymerized species, often resulting in a color change from colorless to yellow or brown.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts. While this reaction is often reversible, it can lead to a decrease in the purity of the free base and introduce non-stoichiometric impurities.
For these reasons, handling and storage under an inert atmosphere are not merely recommendations but essential practice.
Thermal Stress and Degradation Kinetics
As with most chemical reactions, the rate of degradation of this compound is temperature-dependent. Elevated temperatures increase the kinetic energy of the molecules, accelerating oxidative and other degradation pathways. Storing the material at reduced temperatures is a critical control measure. The recommended storage temperature is between 2–8 °C.[3][6]
Chemical Incompatibility
The basicity of the amine group (pKa ≈ 10) makes this compound incompatible with several classes of chemicals:
-
Acids: Vigorous, exothermic acid-base reactions will occur.[7] The compound is often supplied as a hydrochloride salt to improve stability and handling.[8]
-
Oxidizing Agents: Contact with strong oxidizing agents (e.g., peroxides, permanganates, nitrates) can lead to rapid and potentially hazardous degradation.[7][9]
-
Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form Schiff bases (imines), representing a significant incompatibility risk in a laboratory or manufacturing setting.
Recommended Storage and Handling Protocols
A self-validating storage protocol is one where the conditions directly mitigate the known degradation risks. The following protocols are designed to preserve the chemical integrity of this compound.
Long-Term Storage Conditions
-
Temperature: Store containers in a refrigerator at 2–8 °C.[3][6]
-
Atmosphere: The material must be stored under a dry, inert atmosphere such as argon or nitrogen.[3][7] This is the most critical parameter for preventing oxidative degradation and carbamate formation.
-
Container: Use tightly sealed, appropriate containers. For long-term storage, amber glass ampules sealed under argon are ideal. For working stock, use amber glass bottles with PTFE-lined caps. Containers should be made of compatible materials like high-density polyethylene (HDPE) or glass.[10]
-
Environment: Store in a dry, cool, and well-ventilated place away from incompatible materials.[7][11]
Laboratory Handling Procedures
-
Dispensing: Always dispense the material in a chemical fume hood to manage its harmful-if-inhaled nature.[1][12]
-
Inert Gas Blanket: When opening a container, use a gentle positive pressure of argon or nitrogen to prevent the ingress of air and moisture.
-
Avoid Contamination: Use only clean, dry spatulas and glassware. Do not return unused material to the original container.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, as the compound causes severe skin burns and eye damage.[1][12]
A Framework for Stability Testing
Stability testing provides empirical evidence of how a substance's quality varies over time under the influence of environmental factors.[13] The goal is to establish a re-test period or shelf life and confirm the recommended storage conditions.[13][14]
Experimental Design
A robust stability study for this compound should include long-term, accelerated, and stress testing conditions.
Table 2: Recommended Stability Study Conditions (Based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 2–8 °C | 12 months | To establish the re-test period under recommended storage. |
| Accelerated | 25 °C / 60% RH | 6 months | To predict the impact of short-term excursions from recommended storage.[5] |
| Stress Testing | Elevated Temp (e.g., 40°C, 60°C) | Varies | To identify degradation products and elucidate degradation pathways.[5][13] |
| Photostability | ICH-compliant light exposure | Varies | To assess sensitivity to light. |
| Forced Degradation | Acid/Base Hydrolysis, Oxidation | Varies | To demonstrate the specificity of the analytical method. |
Analytical Protocol: A Self-Validating System
The cornerstone of any stability study is a validated, stability-indicating analytical method. For this compound, a High-Performance Liquid Chromatography (HPLC) method is appropriate.
Step-by-Step HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to separate the main peak from all potential impurities and degradation products.
-
Detection: UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~235 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase A or a water/acetonitrile mixture) to a known concentration.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and range. Specificity is proven through forced degradation studies, where the method must be able to resolve the parent peak from all degradation product peaks.
-
Analysis: At each time point in the stability study, analyze the samples for:
-
Appearance: Visual inspection for color change or particulate matter.
-
Assay (% Purity): Quantify the amount of this compound remaining.
-
Impurity Profile: Identify and quantify any new degradation products. Peak area normalization is a common approach.
-
Visualization of Workflows and Pathways
A clear workflow ensures consistency in stability testing.
Caption: Workflow for a comprehensive stability study of this compound.
The primary amine and thiophene ring are the likely sites of degradation. While specific literature is limited, a putative degradation map can be constructed based on fundamental organic chemistry principles.
References
- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:59311-67-0 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 59311-67-0 [m.chemicalbook.com]
- 4. japsonline.com [japsonline.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. qbdgroup.com [qbdgroup.com]
The Thiophene Core Reimagined: A Technical Guide to the Discovery and Strategic Synthesis of 3,4-Substituted Thiophenes
Abstract
The thiophene heterocycle, a cornerstone of medicinal chemistry and materials science, owes much of its contemporary significance to the unique properties imparted by substitution at its 3- and 4-positions. This in-depth technical guide navigates the historical trajectory of 3,4-substituted thiophenes, from the serendipitous discovery of the parent ring by Viktor Meyer to the sophisticated, regioselective synthetic strategies that now define the field. We will dissect the foundational synthetic methodologies, providing not only detailed protocols but also the underlying chemical logic that dictates their application. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis and application of this pivotal class of compounds, culminating in the remarkable success of materials like the conducting polymer PEDOT.
A Fortuitous Discovery: The Genesis of Thiophene Chemistry
The story of thiophene begins not with a targeted synthesis, but with a persistent impurity. In 1882, the German chemist Viktor Meyer was investigating the properties of benzene derived from coal tar.[1][2] A common lecture demonstration of the time was the indophenin test, where the addition of isatin and concentrated sulfuric acid to crude benzene produced a vibrant blue color, a reaction then attributed to benzene itself.[3][4] Meyer, however, observed that highly purified benzene failed to produce this color.[2] This critical observation led him to deduce that an unknown sulfur-containing compound in the crude benzene was responsible for the reaction.[1][4] Through meticulous experimentation, Meyer isolated this new heterocycle and named it "thiophene," a portmanteau of the Greek words "theion" (sulfur) and "phainein" (to appear), a nod to its discovery through a colorimetric reaction.[4] This discovery, born from a chemical puzzle, opened the door to a vast and rich field of heterocyclic chemistry.[5][6]
The Classical Era: Forging the Thiophene Ring
The initial decades following Meyer's discovery were characterized by the development of fundamental methods to construct the thiophene ring itself. These classical syntheses, while sometimes lacking in regiocontrol for complex substitution patterns, remain relevant for the preparation of certain 3,4-substituted thiophenes and provide a crucial foundation for understanding the chemistry of this heterocycle.
The Paal-Knorr Thiophene Synthesis (1884)
One of the earliest and most enduring methods for thiophene synthesis is the Paal-Knorr reaction.[5][7] This method involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8] The Paal-Knorr synthesis is particularly effective for producing symmetrically substituted 2,5-dialkyl- and 3,4-dialkylthiophenes.[9]
The choice of a 1,4-dicarbonyl precursor directly dictates the substitution pattern of the resulting thiophene. For the synthesis of 3,4-disubstituted thiophenes, a 2,3-disubstituted succinaldehyde or a 3,4-disubstituted-2,5-hexanedione is required. The mechanism involves the initial thionation of the carbonyl groups, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.
Experimental Protocol: Synthesis of 3,4-Dimethylthiophene (Representative Paal-Knorr Synthesis)
-
Materials: 3,4-Dimethyl-2,5-hexanedione, Phosphorus pentasulfide (P₄S₁₀), Toluene (anhydrous), Saturated aqueous sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethyl-2,5-hexanedione (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus pentasulfide (0.5 eq) in portions to the stirred suspension. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and decant the toluene layer from the solid residue.
-
Wash the toluene layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford 3,4-dimethylthiophene.
-
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis offers a route to 2,5-dicarboxy-3,4-disubstituted thiophenes through the condensation of a 1,2-dicarbonyl compound (an α-dione) with diethyl thiodiacetate in the presence of a strong base, such as sodium ethoxide.[5][10] The reaction proceeds via a double Stobbe condensation mechanism.[11] The resulting thiophene-2,5-dicarboxylate can then be hydrolyzed and decarboxylated to yield the corresponding 3,4-disubstituted thiophene. This method provides a versatile entry point to thiophenes with aryl or alkyl substituents at the 3- and 4-positions.
The Fiesselmann Thiophene Synthesis
Developed by Hans Fiesselmann in the 1950s, this synthesis provides a powerful and versatile route to substituted thiophenes, including those with a 3,4-disubstitution pattern.[12] The Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or ketones in the presence of a base.[5][13] A key feature of this reaction is its ability to construct highly functionalized thiophenes, often with hydroxyl or amino groups at the 3-position and a carboxylate at the 2-position.
The mechanism initiates with a Michael addition of the deprotonated thioglycolate to the acetylenic carbonyl compound, followed by an intramolecular condensation to form the thiophene ring.[12] The versatility of the Fiesselmann synthesis stems from the wide range of commercially available or readily accessible starting materials.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]
- 7. firsthope.co.in [firsthope.co.in]
- 8. scribd.com [scribd.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 13. Fiesselmann thiophene synthesis | Filo [askfilo.com]
An In-Depth Technical Guide to the Initial Toxicity Screening of 2-(3-thienyl)ethanamine
Abstract
This technical guide provides a comprehensive framework for the initial toxicity screening of the novel compound, 2-(3-thienyl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, multi-faceted approach, beginning with in silico predictive modeling and progressing through a suite of robust in vitro assays. The causality behind each experimental choice is detailed, ensuring a scientifically sound and efficient evaluation of the compound's potential cytotoxic, genotoxic, hepatotoxic, and cardiotoxic liabilities. This guide emphasizes a self-validating system of protocols, grounded in authoritative standards, to generate a preliminary but thorough safety profile of this compound, thereby informing subsequent preclinical development decisions.
Introduction: The Imperative for a Phased Toxicity Assessment
The development of any new chemical entity, such as this compound, necessitates a rigorous and early assessment of its safety profile. A phased and methodologically sound toxicity screening is not merely a regulatory formality but a critical step in de-risking a compound for further development. The absence of extensive public toxicological data on this compound mandates a from-first-principles approach. The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage, underscoring the need for careful handling and thorough investigation[1].
This guide proposes a strategic workflow that prioritizes resource efficiency and scientific rigor. By initiating the screening process with computational (in silico) methods, we can forecast potential liabilities and intelligently design subsequent, more resource-intensive in vitro experiments. This tiered approach ensures that by the time we engage in cell-based assays, we are not just collecting data, but actively testing hypotheses generated from predictive models.
The core philosophy of this guide is to build a foundational understanding of the compound's interaction with biological systems, focusing on key toxicological endpoints:
-
General Cytotoxicity: The foundational assessment of cell death.
-
Genotoxicity: The potential to damage genetic material, a critical indicator of carcinogenic or mutagenic risk.
-
Hepatotoxicity: The propensity to cause liver damage, a primary reason for drug failure[2][3].
-
Cardiotoxicity: The risk of adverse effects on the heart, specifically focusing on the hERG channel, a critical gatekeeper of cardiac repolarization[4][5].
This document will provide not just the "how" but the "why" for each step, empowering research teams to execute a comprehensive initial toxicity screen of this compound.
Tier 1: In Silico Toxicity Prediction
Before committing to wet lab resources, a thorough in silico assessment is indispensable. Computational toxicology leverages the chemical structure of this compound to predict its toxicological properties using established models[6][7]. This step provides a rapid, cost-effective initial hazard identification.
Rationale for In Silico First Approach
The primary objective is to use the compound's structure to generate alerts for potential toxicities. This is achieved primarily through Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural features with known toxicological endpoints[6][7]. For this compound, we will be looking for structural alerts related to mutagenicity, carcinogenicity, and organ-specific toxicities. This predictive profiling allows for a more targeted design of the subsequent in vitro testing battery.
Recommended In Silico Workflow
The following workflow is recommended for a comprehensive in silico evaluation:
References
- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 6. pozescaf.com [pozescaf.com]
- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of 2-(3-Thienyl)ethanamine Derivatives
Introduction: The Strategic Value of 2-(3-Thienyl)ethanamine in Drug Discovery
The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to act as a bioisostere for a phenyl ring, engage in hydrogen bonding, and modulate metabolic stability. This compound, in particular, offers a versatile entry point for the synthesis of diverse compound libraries. Its primary amine handle allows for a multitude of derivatization reactions, while the thiophene ring provides a platform for further functionalization. The application of solid-phase organic synthesis (SPOS) to this building block enables the rapid and efficient generation of novel chemical entities, accelerating the drug discovery process. This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis, from initial resin loading to final product characterization.
Chemical Profile of this compound in the Context of SPOS
This compound is a primary amine with a nucleophilic character suitable for immobilization onto various solid supports. The thiophene ring is an electron-rich aromatic system. While generally stable, the potential for electrophilic substitution, primarily at the C2 and C5 positions, should be considered when selecting downstream reaction conditions. The sulfur atom in the thiophene ring is relatively inert under standard SPOS conditions but can be oxidized under harsh oxidative environments. This inherent reactivity profile dictates the strategic selection of resins, coupling agents, and cleavage conditions to ensure the integrity of the thiophene core throughout the synthetic sequence.
Core Workflow for Solid-Phase Synthesis
The overall strategy for the solid-phase synthesis of this compound derivatives involves three key stages: immobilization of the building block onto a solid support, on-bead chemical transformations, and finally, cleavage of the desired product from the resin.
Caption: Overall workflow for the solid-phase synthesis of this compound derivatives.
Part 1: Immobilization of this compound via Reductive Amination
Reductive amination is a robust and widely used method for attaching primary amines to aldehyde-functionalized resins, such as Rink Amide resin. This method forms a stable secondary amine linkage.[1][2]
Protocol 1: Immobilization on Rink Amide Resin
This protocol details the immobilization of this compound onto Rink Amide resin using sodium cyanoborohydride as the reducing agent.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (AcOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (1.0 g, ~0.5 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if applicable): If starting with Fmoc-protected Rink Amide resin, treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF (3 x 10 mL).
-
Pre-activation: Wash the deprotected resin with DCM (3 x 10 mL) and then with a 1% AcOH solution in DMF (10 mL).
-
Reductive Amination:
-
Dissolve this compound (5 equivalents based on resin loading) in a solution of 1% AcOH in DMF.
-
Add this solution to the resin, followed by the addition of NaBH₃CN (5 equivalents based on resin loading).
-
Agitate the mixture at room temperature for 4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
-
Confirmation of Loading: Perform a qualitative Kaiser test on a small sample of the resin to confirm the absence of primary amines, indicating successful capping of the aldehyde groups. A negative Kaiser test (yellow beads) signifies complete reaction.[3][4]
Pro-Tip: The addition of a small amount of acetic acid is crucial to catalyze the formation of the iminium ion intermediate, which is then reduced by the mild reducing agent, sodium cyanoborohydride.[5]
Part 2: On-Bead Derivatization
Once immobilized, the secondary amine on the resin can be acylated or sulfonylated to generate diverse libraries of compounds.
Protocol 2: Amide Bond Formation
This protocol describes a standard procedure for coupling a carboxylic acid to the resin-bound secondary amine using HBTU as the activating agent.[6]
Materials:
-
Immobilized this compound resin
-
Carboxylic acid (R-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF (10 mL) for 30 minutes.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the carboxylic acid (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling Reaction: Add the coupling cocktail to the swollen resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result indicates the completion of the coupling.[3][4] If the test is positive, the coupling reaction can be repeated.
-
Washing: Once the reaction is complete, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Caption: Amide bond formation on the solid support.
Protocol 3: Sulfonamide Synthesis
This protocol outlines the formation of a sulfonamide by reacting the immobilized amine with a sulfonyl chloride.
Materials:
-
Immobilized this compound resin
-
Sulfonyl chloride (R-SO₂Cl)
-
DIEA or Pyridine
-
DMF or DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the sulfonyl chloride (3 equivalents) in DCM.
-
Sulfonylation: Add the sulfonyl chloride solution to the resin, followed by the addition of DIEA or pyridine (5 equivalents). Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction using the Kaiser test.
-
Washing: Upon completion, wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Expert Insight: The thiophene ring is generally stable under these coupling conditions. However, it is advisable to use freshly distilled solvents and high-purity reagents to avoid any potential side reactions.
Part 3: Cleavage and Analysis
The final step is the cleavage of the synthesized compound from the solid support, followed by purification and characterization.
Protocol 4: Cleavage from Rink Amide Resin
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the product from the Rink Amide resin.[7]
Materials:
-
Derivatized resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water
-
DCM
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, derivatized resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.
-
TFA Removal: Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Isolation: Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Drying: Dry the crude product under vacuum.
Trustworthiness Note: The stability of the 3-substituted thiophene ring to TFA is generally high, and cleavage under these standard conditions is not expected to cause degradation of the thiophene moiety.[8]
Analysis of the Cleaved Product
The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10]
Table 1: Analytical Parameters for Product Characterization
| Parameter | Method | Typical Conditions | Expected Outcome |
| Purity | RP-HPLC | C18 column, gradient elution with water/acetonitrile containing 0.1% TFA | A major peak corresponding to the desired product with purity >90% |
| Identity | LC-MS (ESI) | Positive ion mode | A molecular ion peak corresponding to the [M+H]⁺ of the expected product |
Troubleshooting and Pro-Tips
| Issue | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling reaction. | Repeat the coupling step with fresh reagents. Consider double coupling or using a more potent activating agent. |
| Low final product yield | Inefficient immobilization or cleavage. | Optimize immobilization conditions. Ensure complete cleavage by extending the reaction time or using a fresh cleavage cocktail. |
| Presence of impurities in the final product | Side reactions during synthesis or cleavage. | Use high-purity reagents and solvents. Consider the use of scavengers in the cleavage cocktail to trap reactive species.[9] |
| Discoloration of resin during synthesis | Potential side reactions on the thiophene ring. | While unlikely under standard conditions, avoid strongly oxidizing or electrophilic reagents if not part of the desired transformation. |
Conclusion
The use of this compound in solid-phase synthesis provides a powerful and efficient platform for the generation of diverse libraries of thiophene-containing compounds. The protocols outlined in this guide, coupled with careful reaction monitoring and analysis, will enable researchers to successfully leverage this valuable building block in their drug discovery endeavors. The inherent stability of the thiophene ring under standard SPOS conditions makes it a reliable scaffold for the construction of novel chemical entities with therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass Spectrometry-Based Solid Phase Peptide Reaction Assay for Detecting Allergenicity Using an Immobilized Peptide-Conjugating Photo-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 2-(3-Thienyl)ethanamine for Medicinal Chemistry
Introduction: The Strategic Value of the 3-Thienylethylamine Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its significance lies in its ability to act as a bioisostere of the phenyl ring, offering similar steric and electronic properties while introducing unique metabolic and physicochemical characteristics.[3][4][5] The 2-(3-thienyl)ethanamine scaffold, in particular, presents a versatile starting point for the synthesis of novel therapeutic agents. The primary amine serves as a key functional handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
This guide provides a detailed exploration of common and effective derivatization strategies for this compound, including acylation, sulfonylation, and reductive amination. The protocols outlined herein are designed to be robust and reproducible, providing researchers in drug discovery with a practical framework for generating diverse libraries of compounds for biological screening.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound primarily targets the nucleophilic primary amine. The choice of derivatization strategy is dictated by the desired physicochemical properties and the intended biological target of the final compound.
Caption: Key derivatization pathways for this compound.
Experimental Protocols
Protocol 1: N-Acylation of this compound
Rationale: Acylation of the primary amine to form an amide is a fundamental transformation in medicinal chemistry. Amides are generally more stable and less basic than their parent amines, which can significantly impact a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. This protocol describes a general procedure for the synthesis of N-benzoyl-2-(3-thienyl)ethanamine.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-benzoyl-2-(3-thienyl)ethanamine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the primary amine protons and the appearance of a new amide proton signal in the ¹H NMR spectrum are indicative of a successful reaction.
Protocol 2: N-Sulfonylation of this compound
Rationale: The sulfonamide functional group is another key moiety in drug design, known for its ability to act as a hydrogen bond donor and acceptor, thereby influencing receptor binding. This protocol provides a general method for the synthesis of N-(phenylsulfonyl)-2-(3-thienyl)ethanamine.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine at 0 °C.
-
Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield N-(phenylsulfonyl)-2-(3-thienyl)ethanamine.
Self-Validation: Successful synthesis can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). A characteristic downfield shift of the protons adjacent to the nitrogen atom is expected in the ¹H NMR spectrum.
Protocol 3: Reductive Amination of this compound
Rationale: Reductive amination is a powerful method for the N-alkylation of amines, allowing for the introduction of a wide variety of substituents.[2] This one-pot procedure involves the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This protocol describes the reaction of this compound with a representative aldehyde, benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM, add a catalytic amount of acetic acid (optional).
-
Addition of Reducing Agent: After stirring for 30-60 minutes at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired N-benzyl-2-(3-thienyl)ethanamine.
Self-Validation: Product formation is confirmed by the disappearance of the aldehyde proton and the appearance of a new benzylic methylene signal in the ¹H NMR spectrum, along with the correct mass observed by mass spectrometry.
Data Presentation: A Comparative Overview
The following table provides a hypothetical comparison of the physicochemical properties and yields for the derivatization products described in the protocols. Actual values will vary based on specific reaction conditions and purification efficiency.
| Derivative Name | Derivatization Type | Molecular Weight ( g/mol ) | Typical Yield (%) | LogP (Calculated) | Spectroscopic Highlights (¹H NMR) |
| N-Benzoyl-2-(3-thienyl)ethanamine | Acylation | 231.31 | 75-90 | 2.85 | Amide NH proton (~8.5 ppm), Aromatic protons (7.0-7.8 ppm) |
| N-(Phenylsulfonyl)-2-(3-thienyl)ethanamine | Sulfonylation | 267.37 | 70-85 | 2.60 | Sulfonamide NH proton (~7.9 ppm), Aromatic protons (7.2-7.9 ppm) |
| N-Benzyl-2-(3-thienyl)ethanamine | Reductive Amination | 217.33 | 65-80 | 3.10 | Benzylic CH₂ protons (~3.8 ppm), Aromatic protons (7.0-7.4 ppm) |
Visualization of Experimental Workflow
Caption: A generalized experimental workflow for the derivatization of this compound.
Conclusion
The derivatization of this compound offers a facile and efficient means to generate a diverse array of novel chemical entities for drug discovery programs. The protocols detailed in this guide for acylation, sulfonylation, and reductive amination provide a solid foundation for the synthesis of amide, sulfonamide, and N-alkyl derivatives, respectively. The strategic application of these derivatization techniques, coupled with robust analytical characterization, is paramount to advancing our understanding of the structure-activity relationships of this important pharmacophore and ultimately, to the development of new and effective therapeutic agents.
References
Protocols for N-Alkylation of 2-(3-Thienyl)ethanamine: A Detailed Guide for Researchers
Introduction: The Significance of N-Alkyl-2-(3-thienyl)ethanamine Scaffolds
N-alkylated 2-(3-thienyl)ethanamine derivatives represent a privileged scaffold in medicinal chemistry and drug development. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Modification of the terminal amine through N-alkylation allows for the fine-tuning of these properties, including potency, selectivity, solubility, and metabolic stability. This guide provides detailed application notes and protocols for the synthesis of these valuable compounds, offering insights into the underlying chemical principles to empower researchers in their experimental design.
This document will explore three primary methodologies for the N-alkylation of this compound:
-
Reductive Amination: A versatile and widely used method involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent.
-
Direct Alkylation with Alkyl Halides: A classical approach based on the nucleophilic substitution of an alkyl halide by the amine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for N-arylation.
For each method, we will delve into the reaction mechanism, provide step-by-step experimental protocols, and discuss the advantages and limitations to guide your selection of the most appropriate synthetic strategy.
Reductive Amination: A Versatile Approach to N-Alkylation
Reductive amination is a highly effective and common method for the N-alkylation of primary and secondary amines.[1][2] The reaction proceeds in two main stages: the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound, followed by the in situ reduction of this intermediate to the corresponding alkylated amine.[3] A key advantage of this method is its ability to avoid over-alkylation, a common issue with direct alkylation methods.[4]
The Underlying Chemistry: Imine/Iminium Formation and Reduction
The reaction is typically carried out as a one-pot procedure. The primary amine, this compound, first reacts with an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of an acid catalyst, the imine can be protonated to form an iminium ion, which is more electrophilic and readily reduced.
A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[4] Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[4]
Amine [label="this compound"]; Carbonyl [label="Aldehyde/Ketone"]; Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine"]; Iminium [label="Iminium Ion"]; ReducingAgent [label="Reducing Agent\n(e.g., NaBH₃CN)"]; Product [label="N-Alkyl-2-(3-thienyl)ethanamine"];
Amine -> Hemiaminal; Carbonyl -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> Iminium [label="+ H⁺"]; Iminium -> Product; ReducingAgent -> Product [label="Reduction"]; }
Caption: General mechanism of reductive amination.Experimental Protocol: N-Benzylation of this compound
This protocol details the synthesis of N-benzyl-2-(3-thienyl)ethanamine using benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-2-(3-thienyl)ethanamine.
Expected Yield: 70-90%
Data Presentation: Comparative Table of Reductive Amination Protocols
| Carbonyl Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp | 12-24 | 70-90 | General Protocol |
| Acetone | NaBH₃CN | Methanol | Room Temp | 8-16 | 65-85 | General Protocol |
| Formaldehyde (37% in H₂O) | HCOOH | N/A | 100 | 2-4 | 75-95 | [5] |
Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.
Direct Alkylation with Alkyl Halides: A Straightforward, Classical Method
Direct N-alkylation with alkyl halides is a fundamental and straightforward method for forming C-N bonds.[6] The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide in a substitution reaction, typically following an Sₙ2 mechanism.
Mechanistic Insights and Controlling Over-Alkylation
The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the carbon atom bearing the halide leaving group. A significant challenge with this method is controlling the degree of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially even a quaternary ammonium salt.
To favor mono-alkylation, a large excess of the primary amine can be used. Alternatively, using a bulky alkylating agent can sterically hinder the second alkylation. The choice of base and solvent also plays a crucial role in the reaction outcome.
Amine [label="this compound"]; AlkylHalide [label="Alkyl Halide (R-X)"]; TransitionState [label="Sₙ2 Transition State"]; AlkylatedAmine [label="N-Alkyl-2-(3-thienyl)ethanamine"]; Base [label="Base"]; Salt [label="H-Base⁺ X⁻"];
Amine -> TransitionState; AlkylHalide -> TransitionState; TransitionState -> AlkylatedAmine; AlkylatedAmine -> AlkylatedAmine [label="+ Base\n- Salt"]; }
Caption: Sₙ2 mechanism for direct N-alkylation.Experimental Protocol: N-Methylation of this compound
This protocol describes the synthesis of N-methyl-2-(3-thienyl)ethanamine using methyl iodide.
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
After completion, filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM/methanol) to obtain pure N-methyl-2-(3-thienyl)ethanamine.
Expected Yield: 50-70% (mono-alkylated product)
Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] This method is particularly valuable for the N-arylation of amines, a transformation that is often challenging to achieve using traditional methods.[1]
The Catalytic Cycle: A Palladium-Mediated Process
The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps orchestrated by a palladium catalyst, typically in the presence of a phosphine ligand and a base.[1] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine. Deprotonation of the coordinated amine by the base, followed by reductive elimination, furnishes the desired N-arylated amine and regenerates the Pd(0) catalyst.[1]
Pd0 [label="Pd(0)L₂"]; PdII_Aryl [label="[Ar-Pd(II)-X]L₂"]; PdII_Amine [label="[Ar-Pd(II)-NHR'R'']L₂⁺ X⁻"]; PdII_Amido [label="[Ar-Pd(II)-NR'R'']L₂"]; Product [label="Ar-NR'R''", shape=box, style=rounded]; Catalyst_Regen [label="Regeneration"];
Pd0 -> PdII_Aryl [label="Oxidative Addition\n(Ar-X)"]; PdII_Aryl -> PdII_Amine [label="+ HNR'R''\n- X⁻"]; PdII_Amine -> PdII_Amido [label="+ Base\n- H-Base⁺"]; PdII_Amido -> Product [label="Reductive Elimination"]; Product -> Catalyst_Regen [style=invis]; PdII_Amido -> Pd0 [label=""]; }
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.Experimental Protocol: N-Phenylation of this compound
This protocol outlines a general procedure for the N-arylation of this compound with bromobenzene. The choice of ligand and base is critical and may require optimization.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous, degassed toluene, followed by this compound (1.2 eq) and bromobenzene (1.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-phenyl-2-(3-thienyl)ethanamine.
Expected Yield: 60-95%
Product Characterization
The successful synthesis of N-alkylated this compound derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the disappearance of one of the N-H protons of the primary amine and the appearance of new signals corresponding to the introduced alkyl or aryl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations of the secondary amine (around 3300-3500 cm⁻¹) will differ from those of the primary amine.
Purification and Handling
Purification of the N-alkylated products is typically achieved by flash column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. For more basic amines, it can be advantageous to add a small amount of triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel column.
Storage: N-alkylated amines should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.
Conclusion
This guide has provided a comprehensive overview of key protocols for the N-alkylation of this compound. By understanding the underlying mechanisms of reductive amination, direct alkylation, and Buchwald-Hartwig amination, researchers can make informed decisions to select the most suitable method for their specific synthetic targets. The detailed experimental protocols and purification guidelines offer a practical starting point for the successful synthesis and isolation of these important compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. orgsyn.org [orgsyn.org]
Synthesis of Novel GPCR Ligands Using 2-(3-Thienyl)ethanamine: Application Notes and Protocols
Abstract
This guide provides a comprehensive framework for the synthesis and evaluation of novel G-protein coupled receptor (GPCR) ligands based on the versatile 2-(3-thienyl)ethanamine scaffold. The thiophene ring serves as a valuable bioisostere for the phenyl group, often leading to improved physicochemical properties and novel structure-activity relationships. We present detailed, step-by-step protocols for the derivatization of this compound via amide bond formation, reductive amination, and urea/thiourea synthesis. Furthermore, this document outlines a strategic workflow for the subsequent screening and characterization of the synthesized compound library, including primary binding assays, secondary functional assays (calcium mobilization and β-arrestin recruitment), and definitive structural analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel modulators of GPCRs.
Introduction to GPCRs and the this compound Scaffold
G-protein coupled receptors (GPCRs) constitute the largest superfamily of transmembrane proteins in the human genome and are the targets of a significant portion of all approved drugs.[1] Their involvement in a vast array of physiological processes makes them prime targets for therapeutic intervention in numerous diseases. The discovery of novel ligands with unique selectivity and signaling profiles is a central goal in modern drug discovery.
The this compound scaffold offers a compelling starting point for the generation of diverse chemical libraries for GPCR screening. The thiophene ring, as a bioisosteric replacement for a phenyl ring, can modulate a compound's metabolic stability, solubility, and target engagement. Its distinct electronic and steric properties can lead to novel interactions within the GPCR binding pocket, potentially yielding ligands with unique pharmacological profiles.
This document will guide the user through the following workflow:
Figure 1: Overall workflow for the synthesis and screening of novel GPCR ligands.
Part 1: Synthesis of a Focused Library of this compound Derivatives
The primary amine of this compound is a versatile functional handle for a variety of chemical transformations. Below are detailed protocols for three common and robust reactions to generate a library of diverse derivatives.
Protocol 1.1: Amide Bond Formation via HATU Coupling
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry.[2] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates the formation of an active ester from a carboxylic acid, which is then readily attacked by the amine.[3]
Materials:
-
This compound
-
A diverse set of carboxylic acids (e.g., benzoic acid, 4-chlorobenzoic acid, cyclohexanecarboxylic acid)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5][6][7]
Protocol 1.2: Reductive Amination with Sodium Triacetoxyborohydride
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for creating secondary and tertiary amines.[8] Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the in situ formed imine or iminium ion without reducing the starting aldehyde or ketone.[9][10]
Materials:
-
This compound
-
A diverse set of aldehydes or ketones (e.g., benzaldehyde, 4-methoxybenzaldehyde, cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate
-
Silica gel for flash chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 eq) in DCM, add this compound (1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Stir at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5][6][7]
Protocol 1.3: Synthesis of Unsymmetrical Ureas and Thioureas
Ureas and thioureas are common pharmacophores in GPCR ligands. A straightforward method for their synthesis is the reaction of a primary amine with an isocyanate or isothiocyanate.[11][12][13][14][15]
Materials:
-
This compound
-
A diverse set of isocyanates or isothiocyanates (e.g., phenyl isocyanate, 4-chlorophenyl isothiocyanate)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add the isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
If precipitation occurs, collect the solid by filtration and wash with cold DCM or hexanes.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.[5][6][7]
Part 2: Purification and Structural Characterization
Rigorous purification and characterization are essential to ensure that the biological data obtained is from the intended compound.
Protocol 2.1: Purification by Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying organic compounds.[5][7]
Procedure:
-
Choose an appropriate solvent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexanes/ethyl acetate). The ideal retention factor (Rf) for the desired compound is typically between 0.2 and 0.4.
-
Pack a silica gel column with the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2.2: Structural Characterization
The identity and purity of the final compounds should be confirmed by a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized ligands.[16][17][18][19][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.
Data Presentation:
| Compound ID | Synthetic Route | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ | Purity (LC-MS, %) |
| LIGAND-001 | Amide Coupling | 75 | Characteristic peaks | Calculated and Found | >95 |
| LIGAND-002 | Reductive Amination | 68 | Characteristic peaks | Calculated and Found | >95 |
| LIGAND-003 | Urea Synthesis | 82 | Characteristic peaks | Calculated and Found | >95 |
Part 3: Screening for GPCR Activity
A hierarchical screening approach is recommended, starting with a primary binding assay followed by functional assays for confirmed hits.
Figure 2: A hierarchical screening cascade for novel GPCR ligands.
Protocol 3.1: Primary Screening - Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique that allows for the real-time measurement of ligand binding to a target protein, providing valuable information on binding affinity and kinetics.[21][22][23][24]
Materials:
-
Purified GPCR of interest immobilized on an SPR sensor chip.
-
Synthesized ligand library.
-
SPR instrument (e.g., Biacore).
-
Running buffer appropriate for the GPCR.
Procedure:
-
Equilibrate the sensor chip with immobilized GPCR in running buffer until a stable baseline is achieved.
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the change in the SPR signal (response units) over time to determine the association and dissociation rates.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Analyze the data to determine the equilibrium dissociation constant (KD), and the association (ka) and dissociation (kd) rate constants.
Protocol 3.2: Functional Screening - Calcium Mobilization Assay
This assay is suitable for GPCRs that couple to Gαq, leading to an increase in intracellular calcium upon activation.[25][26][27][28]
Materials:
-
HEK293 cells transiently or stably expressing the GPCR of interest.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye for 1 hour at 37°C.[29]
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the test compounds at various concentrations and immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).
-
Analyze the data by calculating the peak fluorescence response and plot dose-response curves to determine the EC₅₀ values for agonists or IC₅₀ values for antagonists.
Protocol 3.3: Functional Screening - β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.[30][31][32][33]
Materials:
-
Cell line co-expressing the GPCR fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter).[30][31]
-
Substrate for the reporter enzyme.
-
Luminometer.
Procedure:
-
Plate the cells in a 96- or 384-well white-walled plate and culture overnight.
-
Add the test compounds at various concentrations and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the reporter enzyme substrate according to the manufacturer's instructions.
-
Incubate for a further 60 minutes at room temperature.
-
Measure the luminescence signal.
-
Analyze the data by plotting dose-response curves to determine the EC₅₀ or IC₅₀ values.
Part 4: Hit-to-Lead Optimization
The confirmed hits from the screening cascade will serve as the starting point for a hit-to-lead optimization campaign.[34][35][36][37][38] This iterative process will involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to understand the key structural features required for activity and selectivity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the optimized lead compounds in relevant animal models of disease.
Conclusion
The this compound scaffold provides a rich platform for the discovery of novel GPCR ligands. The synthetic and screening protocols detailed in this guide offer a robust and systematic approach to generate and evaluate a focused library of compounds. By following this workflow, researchers can efficiently identify and characterize new chemical entities with the potential to modulate GPCR activity and serve as starting points for the development of new therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. biotage.com [biotage.com]
- 6. m.youtube.com [m.youtube.com]
- 7. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 8. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 17. NMR-based structural characterization of large protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nuvisan.com [nuvisan.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 24. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
- 28. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 29. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 33. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 34. High-throughput lead finding and optimisation for GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Hit-to-lead and lead optimization binding free energy calculations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. youtube.com [youtube.com]
- 38. excelra.com [excelra.com]
Application Notes and Protocols: 2-(3-Thienyl)ethanamine in Neuroscience Drug Discovery
Introduction: The Therapeutic Potential of the Thienylethylamine Scaffold
In the landscape of neuroscience drug discovery, the search for novel molecular scaffolds that can modulate central nervous system (CNS) targets with high affinity and selectivity is paramount. The phenethylamine backbone is a well-established pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds.[1][2][3][4] The substitution of the phenyl ring with a bioisosteric thiophene ring offers a promising strategy to alter the pharmacokinetic and pharmacodynamic properties of these molecules, potentially leading to improved therapeutic profiles. 2-(3-Thienyl)ethanamine, a structural analog of phenethylamine, represents an intriguing starting point for the exploration of new chemical space in the development of treatments for a range of neurological and psychiatric disorders.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound as a lead compound in neuroscience drug discovery. We will delve into its hypothesized mechanisms of action, provide detailed protocols for its characterization, and discuss its potential as a foundation for novel CNS-active agents.
Hypothesized Molecular Targets and Therapeutic Indications
Based on the extensive research into phenethylamine and thienylethylamine derivatives, this compound is hypothesized to interact with key molecular targets in the CNS, primarily monoamine oxidase (MAO) enzymes and serotonin (5-HT) receptors.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[5][6] Inhibition of these enzymes can increase the synaptic availability of neurotransmitters like serotonin, dopamine, and norepinephrine, a mechanism central to the action of many antidepressant and anti-parkinsonian drugs.[6][7][8] The structural similarity of this compound to known MAO inhibitors suggests its potential to act as an inhibitor of one or both MAO isoforms.
-
Potential Therapeutic Indications:
-
Depression
-
Anxiety Disorders
-
Parkinson's Disease
-
Alzheimer's Disease
-
Serotonin (5-HT) Receptor Modulation
The serotonin system is implicated in a wide array of physiological and pathological processes, including mood, cognition, and psychosis. The 5-HT₂A receptor, in particular, is a key target for psychedelic drugs and atypical antipsychotics.[1][2][3][9] The phenethylamine scaffold is a core component of many 5-HT₂A receptor agonists.[1][2][3][9] It is plausible that this compound or its derivatives could exhibit affinity for various 5-HT receptor subtypes, acting as agonists, antagonists, or partial agonists.
-
Potential Therapeutic Indications:
-
Treatment-Resistant Depression
-
Post-Traumatic Stress Disorder (PTSD)
-
Addiction
-
Experimental Workflows for Compound Characterization
A systematic evaluation of this compound is essential to elucidate its pharmacological profile. The following workflow outlines the key experimental stages.
Caption: High-level workflow for the evaluation of this compound.
Detailed Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC₅₀) of this compound against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a commercial substrate like the one in the MAO-Glo™ kit)[10]
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[6]
-
96-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a working solution of the MAO substrate.
-
Prepare a detection solution containing Amplex® Red and HRP.
-
-
Assay Setup:
-
Add 20 µL of the serially diluted this compound or positive control to the wells of the 96-well plate.
-
Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.[5]
-
Include wells with enzyme and buffer only (no inhibitor) as a negative control.
-
Include wells with buffer only as a background control.
-
Pre-incubate the plate at 37°C for 15 minutes.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate working solution to all wells.[5]
-
Immediately add 40 µL of the Amplex® Red/HRP detection solution.[5]
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Experimental | Experimental | Calculated |
| Clorgyline (Control) | Literature | Literature | Literature |
| Selegiline (Control) | Literature | Literature | Literature |
Protocol 2: In Vitro 5-HT Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity (Ki) of this compound for a specific 5-HT receptor subtype (e.g., 5-HT₂A).
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)
-
This compound
-
Non-labeled competing ligand (e.g., ketanserin for 5-HT₂A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
Prepare a working solution of the radioligand in the assay buffer.
-
Prepare the cell membrane suspension in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane suspension, the radioligand, and either the test compound, buffer (for total binding), or the non-labeled competing ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through the filter plate to separate the bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the IC₅₀ value from a dose-response curve.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | Receptor Target | Radioligand | Ki (nM) |
| This compound | 5-HT₂A | [³H]ketanserin | Experimental |
| Ketanserin (Control) | 5-HT₂A | [³H]ketanserin | Literature |
Structure-Activity Relationship (SAR) and Lead Optimization
Should this compound demonstrate promising activity in the initial screens, a systematic SAR study would be the next logical step. This involves the synthesis and evaluation of analogs to identify key structural features that contribute to potency and selectivity.
Caption: Potential avenues for SAR studies of this compound.
-
Alpha-Methylation: Introduction of a methyl group on the alpha-carbon of the ethylamine side chain can influence metabolic stability and selectivity for certain targets.
-
N-Alkylation: Substitution on the terminal amine with various alkyl or aryl groups can significantly impact receptor affinity and functional activity.[11]
-
Ring Substitution: Addition of substituents (e.g., halogens, alkyl groups) to the thiophene ring can modulate electronic properties and steric interactions with the target binding pocket.[1][2]
Conclusion and Future Directions
This compound presents a compelling, yet underexplored, starting point for the development of novel therapeutics for a variety of CNS disorders. Its structural relationship to known neuroactive compounds suggests a high probability of interaction with key targets such as monoamine oxidases and serotonin receptors. The experimental protocols outlined in this document provide a robust framework for the initial characterization of this compound and its derivatives.
Future research should focus on a comprehensive pharmacological profiling of this compound, followed by a rationally designed lead optimization campaign. Promising candidates should then be advanced to in vivo models of disease to assess their therapeutic efficacy and safety profiles. The exploration of the thienylethylamine scaffold holds significant promise for the future of neuroscience drug discovery.
References
- 1. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow [tesidottorato.depositolegale.it]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 11. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-thienyl)ethanamine-Based Materials in Organic Electronics
Foreword: The Strategic Imperative for Amine-Functionalized Thiophenes in Organic Electronics
The relentless pursuit of next-generation organic electronic devices with enhanced performance, stability, and processability has led researchers to explore a vast chemical space. Within the landscape of conducting polymers, polythiophenes have long been a cornerstone due to their excellent charge transport properties and synthetic versatility. However, the introduction of specific functional groups can dramatically alter their optoelectronic and morphological characteristics, unlocking new applications and improving existing ones. This guide focuses on a particularly promising, yet underexplored, class of materials: those derived from 2-(3-thienyl)ethanamine.
The pendant aminoethyl group on the thiophene ring is not a mere spectator. It offers a unique combination of properties that we, as materials scientists, can strategically leverage. The amine functionality can influence polymer solubility, facilitate post-polymerization modification, and modulate the polymer's interaction with other components in a device, such as acceptors in organic solar cells or the dielectric layer in transistors. Furthermore, the potential for hydrogen bonding and acid-base interactions opens up novel avenues for controlling morphology and doping.
These application notes and protocols are designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in harnessing the potential of this compound-based materials. We will delve into the nuances of monomer synthesis, polymerization techniques, material characterization, and device fabrication, all while emphasizing the "why" behind the "how." Our goal is to provide not just a set of instructions, but a foundational understanding that will empower you to innovate in this exciting field.
Part 1: Monomer Synthesis and Purification: Laying the Foundation for High-Performance Polymers
The quality of the final polymer is intrinsically linked to the purity of the starting monomer. Therefore, a robust and reproducible synthesis of this compound is paramount. While several synthetic routes exist, we will focus on a common and reliable method.
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic methodologies for similar compounds.
Objective: To synthesize this compound from 3-thienylacetonitrile.
Materials:
-
3-Thienylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Under an inert atmosphere, carefully add a calculated amount of lithium aluminum hydride (LiAlH₄) to a flame-dried round-bottom flask containing anhydrous diethyl ether or THF. The amount of LiAlH₄ should be in molar excess (typically 1.5 to 2 equivalents) relative to the 3-thienylacetonitrile.
-
Addition of Precursor: Dissolve 3-thienylacetonitrile in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This should result in a granular precipitate that is easy to filter.
-
Extraction: Filter the reaction mixture and wash the precipitate with diethyl ether or THF. Combine the organic filtrates and wash them with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture, hence the need for anhydrous solvents and an inert atmosphere to prevent its decomposition and ensure efficient reduction.
-
Slow Addition at 0 °C: The reaction between LiAlH₄ and the nitrile is highly exothermic. Slow addition at low temperatures is a critical safety measure to control the reaction rate and prevent dangerous temperature spikes.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt byproduct, simplifying the workup process compared to other quenching methods that can result in gelatinous precipitates.
Part 2: Polymerization Strategies: From Monomer to Macromolecule
The properties of the final polymer are heavily influenced by the polymerization method. Here, we will detail two common techniques for polymerizing thiophene derivatives: oxidative polymerization and electropolymerization.
Protocol 2: Chemical Oxidative Polymerization of this compound
This is a widely used method for synthesizing polythiophenes due to its simplicity.[1][2]
Objective: To synthesize poly(this compound) via oxidative polymerization using iron(III) chloride (FeCl₃).
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform or other suitable solvent
-
Methanol
-
Ammonia solution
-
Standard glassware and inert atmosphere setup
Procedure:
-
Monomer Solution: Under an inert atmosphere, dissolve a known amount of this compound in anhydrous chloroform.
-
Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is typically between 2 and 4.
-
Polymerization: Slowly add the monomer solution to the vigorously stirred FeCl₃ suspension at room temperature. The reaction is often exothermic, and the color of the mixture will change, indicating polymerization. Allow the reaction to proceed for a set time, typically 2-24 hours.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Neutralization: Filter the polymer and wash it extensively with methanol to remove residual FeCl₃ and oligomers. Then, wash the polymer with an ammonia solution to de-dope it and neutralize any remaining acidic species. Finally, wash with methanol and water until the filtrate is neutral.
-
Drying: Dry the resulting polymer under vacuum.
Self-Validating System:
-
The color change during polymerization provides a visual cue of the reaction's progress.
-
The final polymer should be a dark, solid material. Its solubility can be tested in various organic solvents. Insoluble fractions may indicate cross-linking.
Diagram of Oxidative Polymerization Workflow
References
"analytical methods for quantification of 2-(3-thienyl)ethanamine in biological samples"
Application Note & Protocol
Quantitative Bioanalysis of 2-(3-Thienyl)ethanamine in Biological Matrices: An LC-MS/MS Approach
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound in biological samples, such as human plasma and urine. Given the structural similarity of this compound to biogenic amines and other psychoactive substances, robust and sensitive analytical methods are critical for research, clinical, and drug development applications. This guide details a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the causality behind methodological choices, from sample preparation strategies designed to mitigate matrix effects to the optimization of instrumental parameters. The protocols provided are structured to be self-validating, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry"[1][2]. This ensures the generation of reliable, reproducible, and accurate data for pharmacokinetic, toxicokinetic, and biomarker studies.
Introduction and Analytical Strategy
This compound is a primary amine containing a thiophene ring.[3] Its structural isomer, 2-(2-thienyl)ethanamine, and other related phenethylamines are of significant interest in medicinal chemistry and pharmacology.[4] The accurate quantification of such compounds in complex biological matrices like plasma and urine presents several analytical challenges, including low endogenous concentrations, potential for interference from structurally similar molecules, and significant matrix effects that can suppress or enhance the analytical signal.[5]
The primary goal of any bioanalytical method is to achieve reliable and reproducible quantification.[6] Our strategy is centered around Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the requisite sensitivity and specificity for trace-level analysis in complex samples.[7][8] The overall workflow involves:
-
Sample Pre-treatment: Isolation of the analyte from the bulk of the biological matrix.
-
Chromatographic Separation: Separation of the analyte from other components to reduce ion suppression and ensure specificity.
-
Mass Spectrometric Detection: Highly selective and sensitive detection and quantification of the target analyte.
This approach, when properly validated, provides the highest degree of confidence in the analytical results.
Comparative Overview of Analytical Techniques
While LC-MS/MS is the recommended technique, it is valuable to understand the landscape of available methods. The choice of technique is often a balance between sensitivity requirements, sample throughput, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Applicability for this compound |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity, prone to interference from co-eluting compounds lacking a unique chromophore. | Suitable for high-concentration samples or purity analysis of standards, but generally insufficient for typical biological concentrations.[9] |
| GC-MS | Separation of volatile compounds by gas chromatography, followed by mass spectrometry. | Excellent chromatographic resolution, established libraries for identification. | Requires derivatization for non-volatile or polar analytes like primary amines to improve volatility and peak shape.[10][11] Can be destructive and thermally labile compounds may degrade. | Feasible, but the derivatization step adds complexity and potential variability. Not ideal for high-throughput analysis. |
| LC-MS/MS | Separation by liquid chromatography, with highly selective detection using tandem mass spectrometry. | High sensitivity (pg/mL levels), exceptional specificity, suitable for polar and non-volatile compounds, high throughput.[7][12] | Higher instrument cost, susceptible to matrix effects which must be controlled.[5] | Gold Standard. Ideal for quantifying low concentrations in complex biological matrices with high confidence. |
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale for Selection
LC-MS/MS is the superior choice for this application due to its ability to selectively monitor a specific precursor-to-product ion transition for this compound. This specificity, provided by Multiple Reaction Monitoring (MRM), allows for confident detection and quantification even in the presence of complex biological interferences.[7][8] Furthermore, its compatibility with liquid-phase separation makes it directly applicable to biological fluids without the need for derivatization.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the data, the analytical method must be fully validated according to regulatory guidelines.[1][13] A full validation establishes that the method is fit for its intended purpose. Key parameters are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA Guidance) |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from other components, including metabolites, impurities, and matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix samples.[1][6] |
| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[1] |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). | Measured at a minimum of four QC levels (LOD, LQC, MQC, HQC). Mean concentration within ±15% of nominal (accuracy). Coefficient of variation (CV) ≤15% (precision).[1][13][14] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.[1] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤15%.[1] |
| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration.[1][6] |
Protocol 1: Quantification in Human Plasma
This protocol employs Solid Phase Extraction (SPE) for sample cleanup, a technique that provides excellent recovery and removal of interferences like phospholipids and proteins.[5][15]
Materials and Reagents
-
Reference Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d4).
-
Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid, ammonium hydroxide.
-
SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Waters Oasis MCX, 30 mg, 1 mL).
-
Biological Matrix: Blank human plasma (K2-EDTA).
Sample Preparation: Solid Phase Extraction (SPE)
-
Spike: To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Pre-treat: Add 200 µL of 2% formic acid in water. Vortex to mix. This step ensures the primary amine is protonated for optimal binding to the cation exchange sorbent.
-
Condition SPE: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash:
-
Wash with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences.
-
Wash with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the amine, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Instrumental Parameters
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | Reversed-Phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Good retention and peak shape for small basic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation of the analyte for good ESI response and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A generic gradient suitable for initial method development. |
| Injection Volume | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Primary amines are readily protonated and ionize efficiently in positive mode. |
| MRM Transitions | Analyte: m/z 128.0 -> 111.0 (Quantifier), 128.0 -> 84.0 (Qualifier) | IS: m/z 132.0 -> 115.0 |
| Capillary Voltage | 3.0 kV | |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 450 °C |
(Note: MRM transitions are predictive and must be optimized empirically by infusing the analytical standard.)
Protocol 2: Quantification in Human Urine
Urine is generally a "cleaner" matrix than plasma for small molecules.[16] Therefore, a simpler Liquid-Liquid Extraction (LLE) or even a "dilute-and-shoot" approach may be sufficient.[7][12] LLE is presented here as a robust option.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spike: To 100 µL of urine, add 10 µL of the internal standard working solution.
-
Basify: Add 50 µL of 1M Sodium Carbonate buffer (pH 10). Vortex. This deprotonates the amine, making it more soluble in an organic solvent.
-
Extract: Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether, MTBE). Vortex vigorously for 2 minutes.
-
Separate: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collect & Dry: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Parameters
The instrumental parameters for the urine analysis would be identical to those described for plasma in section 4.3. This allows for the same method to be used for both matrices, increasing laboratory efficiency.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; inappropriate mobile phase pH. | Ensure mobile phase pH is low (e.g., 0.1% formic acid) to keep the amine protonated. Consider a column with advanced end-capping. |
| Low Analyte Recovery | Inefficient extraction; analyte instability. | Optimize SPE elution solvent (e.g., increase % of NH4OH) or LLE extraction solvent. Check stability of analyte at different pH and temperatures. |
| High Matrix Effect / Ion Suppression | Co-elution of matrix components (e.g., phospholipids). | Improve sample cleanup (e.g., add a stronger organic wash in SPE). Adjust chromatographic gradient to better separate analyte from the suppressed region. |
| Inconsistent Results | Inaccurate pipetting; inconsistent sample preparation; IS variability. | Use a calibrated pipette. Automate sample preparation if possible. Ensure IS is added consistently at the very first step. |
| No Analyte Peak | Incorrect MRM transitions; instrument issue; analyte degradation. | Confirm MRM transitions by infusing the standard. Check instrument performance with system suitability tests. Evaluate analyte stability throughout the process. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific framework for the quantification of this compound in human plasma and urine. The described protocols for sample preparation are designed to minimize matrix interference and ensure high recovery. Adherence to the principles of bioanalytical method validation is paramount for generating high-quality, reliable data suitable for regulatory submission and critical research decisions. This guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals to establish and validate a fit-for-purpose bioanalytical assay for this compound.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 7. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a specific and sensitive LC-MS/MS method for quantification of urinary catecholamines and application in biological variation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 12. Quantitative analysis of heterocyclic amines in urine by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(3-Thienyl)ethanamine for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 2-(3-thienyl)ethanamine, a key intermediate in the development of various pharmaceutical agents. The protocols detailed herein are designed to be robust and scalable, ensuring the production of high-purity material suitable for preclinical evaluation. Emphasis is placed on process safety, particularly concerning the handling of hazardous reagents, and on the analytical methods required to meet stringent regulatory standards for preclinical drug candidates.[1][2][3]
Introduction: Significance and Preclinical Requirements
This compound and its derivatives are important structural motifs in medicinal chemistry. The thienylethylamine core is present in a number of compounds investigated for a range of therapeutic applications. To advance a drug candidate containing this moiety into preclinical trials, a reliable and scalable synthetic process is paramount.[4]
Preclinical studies demand a significant quantity of the active pharmaceutical ingredient (API) with well-defined purity, potency, and stability.[1] Regulatory bodies such as the FDA require thorough characterization of the drug substance, including the identification and quantification of any impurities.[2][5] This application note outlines a synthetic strategy and analytical workflow to meet these exacting requirements.
Strategic Approach to Synthesis: The Nitrile Reduction Pathway
Several synthetic routes to 2-(thienyl)ethanamines have been reported.[6][7][8][9][10][11][12] For the scale-up synthesis of this compound, the reduction of 3-thienylacetonitrile is a preferred method due to the commercial availability of the starting material and the generally high yields of the reduction step.
The core of this synthesis is the reduction of a nitrile to a primary amine. While various reducing agents can accomplish this transformation, lithium aluminum hydride (LAH) is a powerful and effective choice for this substrate.[13][14][15] Alternative, milder reducing agents such as ammonia borane or catalytic hydrogenation are also viable options, potentially offering a better safety profile and functional group tolerance.[16][17] However, for a robust and high-yielding laboratory-scale synthesis suitable for producing preclinical quantities, LAH remains a prominent choice.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is designed for the synthesis of approximately 10-20 grams of this compound. All operations involving lithium aluminum hydride must be conducted in a certified fume hood with appropriate personal protective equipment (PPE) and engineering controls in place.[18][19][20]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Thienylacetonitrile | ≥98% | Commercially Available | |
| Lithium Aluminum Hydride (LAH) | Powder or Granules | Commercially Available | Highly reactive with water and protic solvents.[18][19] |
| Diethyl Ether | Anhydrous | Commercially Available | Must be dry. |
| Sodium Sulfate | Anhydrous | Commercially Available | |
| Hydrochloric Acid | Concentrated | Commercially Available | |
| Sodium Hydroxide | Pellets | Commercially Available | |
| Dichloromethane | ACS Grade | Commercially Available | |
| Deionized Water | In-house |
Step-by-Step Procedure
Step 1: Reduction of 3-Thienylacetonitrile
-
Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (300 mL) in the reaction flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve 3-thienylacetonitrile (1 equivalent, e.g., 15 g) in anhydrous diethyl ether (150 mL) and add it to the dropping funnel.
-
Add the solution of 3-thienylacetonitrile dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reaction Work-up (Fieser Method)
CAUTION: This procedure generates flammable hydrogen gas and should be performed with extreme care in a well-ventilated fume hood, away from ignition sources.[21]
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add deionized water (X mL) dropwise, where X is the mass in grams of LAH used. A vigorous reaction will occur.
-
Add 15% aqueous sodium hydroxide solution (X mL) dropwise.
-
Add deionized water (3X mL) dropwise.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, and wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washings.
Step 3: Isolation of the Crude Product
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil.
Purification Protocol
Primary amines can be challenging to purify by standard silica gel chromatography due to their basicity and potential for streaking.[22][23] An acid-base extraction is an effective initial purification step, followed by distillation or formation and recrystallization of a salt.[24][25]
Acid-Base Extraction
-
Dissolve the crude oil in diethyl ether (200 mL).
-
Extract the ethereal solution with 1 M hydrochloric acid (3 x 100 mL).
-
Combine the acidic aqueous layers and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 6 M sodium hydroxide solution.
-
Extract the product back into dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
High Purity Isolation via Salt Formation (Optional)
For obtaining material of very high purity, formation of the hydrochloride salt is recommended.[24]
-
Dissolve the purified amine in a minimal amount of cold diethyl ether.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid. The free base can be regenerated by treatment with a base and extraction.
Analytical Characterization for Preclinical Release
To ensure the suitability of the synthesized compound for preclinical studies, a comprehensive analytical characterization is required to confirm its identity, purity, and stability.[1][3]
| Analytical Technique | Purpose | Acceptance Criteria (Typical) |
| ¹H and ¹³C NMR | Structural Confirmation and Identification | Spectra consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Observed molecular ion consistent with the calculated mass. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification of Impurities | Purity ≥ 98.0%. Individual impurities ≤ 0.15%.[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Characteristic peaks for amine and thiophene moieties. |
| Elemental Analysis | Elemental Composition Confirmation | Within ±0.4% of the theoretical values. |
Safety and Handling
Lithium Aluminum Hydride (LAH): LAH is a highly reactive and water-sensitive reagent that can ignite in moist air or upon contact with water.[18] It is corrosive to skin and mucous membranes.[18]
-
Handling: Always handle LAH in a fume hood or glove box under an inert atmosphere (e.g., nitrogen or argon).[18][19] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[19][26] Use plastic or ceramic spatulas for transfer to avoid static sparks.[26]
-
Spills: In case of a small spill, cover immediately with dry sand or another non-combustible material.[20][21] DO NOT USE WATER or carbon dioxide fire extinguishers.[18][20] A Class D fire extinguisher should be readily available.[18]
-
Disposal: Quench excess LAH carefully using the Fieser method described in the work-up. Dispose of the resulting solids in accordance with local regulations.
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[27] It can cause severe skin burns and eye damage and may cause respiratory irritation.[27]
-
Handling: Handle in a well-ventilated area, wearing appropriate PPE including gloves, safety glasses, and a lab coat.
Conclusion
The synthetic and purification protocols detailed in this application note provide a robust and scalable method for the preparation of high-purity this compound suitable for preclinical research. Adherence to the described safety procedures is critical for the safe execution of this synthesis. The analytical methods outlined will ensure that the final product meets the stringent quality requirements for entry into preclinical development programs.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. data.epo.org [data.epo.org]
- 7. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]
- 8. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Master's thesis - Dissertation [dissertationtopic.net]
- 9. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 10. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 11. CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 12. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. studymind.co.uk [studymind.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. research.uga.edu [research.uga.edu]
- 20. nj.gov [nj.gov]
- 21. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 23. biotage.com [biotage.com]
- 24. reddit.com [reddit.com]
- 25. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
"palladium-catalyzed cross-coupling reactions with 3-halothiophenes"
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Halothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Substituted Thiophenes
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] Functionalization of this heterocycle is critical for modulating biological activity and tuning material properties. Specifically, substitution at the 3-position of the thiophene ring is a key strategy in the synthesis of a diverse array of complex molecules and drug candidates.[3]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging carbon-carbon and carbon-heteroatom bonds, a breakthrough that earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry.[4][5][6] These reactions provide a highly efficient and selective means to couple 3-halothiophenes with a wide variety of partners, enabling the construction of complex molecular architectures under mild conditions.[7][8]
This guide provides an in-depth exploration of the core principles, practical protocols, and expert insights for successfully applying palladium-catalyzed cross-coupling reactions to 3-halothiophene substrates.
Part 1: Fundamental Principles
The Thiophene Substrate: Reactivity Considerations
The success of a cross-coupling reaction is intrinsically linked to the nature of the electrophile. With 3-halothiophenes, the reactivity of the carbon-halogen bond is paramount and follows the general trend: I > Br > OTf >> Cl . This order is a function of bond strength; the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond. Consequently, 3-iodothiophenes are highly reactive but can be less stable and more expensive, while 3-chlorothiophenes are more economical but often require more active catalyst systems (e.g., those with bulky, electron-rich ligands) to achieve efficient coupling.[9]
The General Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle.[5][6][7] Understanding this cycle is fundamental to troubleshooting and optimizing reactions. The active catalyst is a coordinatively unsaturated Pd(0) species, often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[10]
-
Oxidative Addition : The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halogen bond of the 3-halothiophene. This is often the rate-limiting step. The palladium is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[4][11]
-
Transmetalation : The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium(II) center, displacing the halide. This step assembles both coupling partners on the palladium atom.[4][6][12]
-
Reductive Elimination : The two organic fragments are coupled together, forming the new C-C bond and the desired 3-substituted thiophene product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][11]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Part 2: Key Methodologies and Protocols
This section details the most common and powerful cross-coupling reactions used to functionalize 3-halothiophenes.
Suzuki-Miyaura Coupling
The Suzuki reaction is arguably the most widely used cross-coupling method due to its mild conditions, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[7][13] It couples a halide with an organoboronic acid or ester in the presence of a base.[6]
Causality Behind Component Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, generating the active catalyst in situ from Pd(OAc)₂ and a phosphine ligand like SPhos is common for more challenging couplings.[14]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, CsF) is essential. It activates the organoboron species, facilitating the transmetalation step.[3][15]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used, as water can aid in the dissolution of the base and boronic acid.[13]
Protocol: Suzuki Coupling of 3-Bromothiophene with Phenylboronic Acid
Materials:
-
3-Bromothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.[16]
-
Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The solution should be thoroughly degassed by bubbling the inert gas through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-phenylthiophene.[3]
Stille Coupling
The Stille reaction couples an organic halide with an organotin (stannane) reagent.[12][17] Its primary advantage is the exceptional tolerance of organostannanes to a vast array of functional groups; they are also generally stable to air and moisture.[11][18] The main drawback is the high toxicity of tin compounds and the difficulty in removing tin byproducts.[18][19]
Causality Behind Component Choices:
-
Ligands: Phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are commonly used to stabilize the palladium catalyst.
-
Additives: Lithium chloride (LiCl) is often added to accelerate the transmetalation step by facilitating the cleavage of the tin-carbon bond.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are preferred.
Protocol: Stille Coupling of 3-Iodothiophene with (Tributylstannyl)benzene
Materials:
-
3-Iodothiophene
-
(Tributylstannyl)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Lithium Chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodothiophene (1.0 eq), (tributylstannyl)benzene (1.1 eq), and LiCl (3.0 eq) in anhydrous DMF.
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (3-5 mol%) to the mixture.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF). The KF solution reacts with the tributyltin halide byproduct, forming an insoluble precipitate that can be removed by filtration through celite.[18]
-
Purification: Wash the organic filtrate with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue via column chromatography to yield 3-phenylthiophene.
Caption: A generalized workflow for cross-coupling experiments.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, proceeding via a different mechanism that involves migratory insertion of the alkene and β-hydride elimination instead of transmetalation.[20][21][22]
Causality Behind Component Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a very common precatalyst, often used with phosphine ligands.[20][23]
-
Base: A hindered organic base like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide (HX) produced during the reaction.[20]
-
Solvent: High-boiling polar aprotic solvents such as DMF or NMP are typically used.[21][23]
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a halide with a terminal alkyne.[24][25] This reaction is invaluable for synthesizing aryl alkynes, which are important precursors in drug discovery.[26] It typically requires both a palladium catalyst and a copper(I) co-catalyst.[27]
Causality Behind Component Choices:
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[27]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It serves to deprotonate the alkyne and neutralize the HX byproduct.
Part 3: Comparative Data and Reaction Selection
Choosing the appropriate cross-coupling reaction is critical for success. The decision depends on factors like the required functional group tolerance, reagent availability and toxicity, and desired reaction conditions.
| Reaction | Nucleophile (R-M) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acid/Ester | Low toxicity, high functional group tolerance, commercially available reagents.[6][13] | Requires a base; boronic acids can undergo side reactions (e.g., protodeboronation). |
| Stille | Organostannane | Exceptional functional group tolerance, stable reagents.[11][18] | High toxicity of tin reagents, difficult byproduct removal.[18][19] |
| Heck | Alkene | Atom economical (no organometallic reagent needed).[22] | Limited to alkene coupling partners, often requires higher temperatures.[21] |
| Sonogashira | Terminal Alkyne | Direct route to valuable aryl alkynes.[25] | Requires a terminal alkyne; copper co-catalyst can sometimes be problematic.[27] |
| Negishi | Organozinc | High reactivity, good for challenging couplings.[4][28] | Organozinc reagents are moisture/air sensitive and less tolerant of functional groups.[28] |
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality reagents/solvents (wet, impure).3. Inefficient base or incorrect stoichiometry. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst or a robust precatalyst/ligand system.[16]2. Use anhydrous solvents and pure starting materials.3. Re-evaluate the choice of base and ensure accurate measurement. |
| Homocoupling of Nucleophile | Presence of oxygen, which can promote oxidative homocoupling. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Protodehalogenation | The aryl halide is reduced instead of coupled. This can be caused by trace water or other proton sources. | Use anhydrous conditions. Ensure the base is not excessively strong or nucleophilic. |
| Difficulty Removing Byproducts | In Stille coupling, tributyltin halides are difficult to separate from the product. | Use a potassium fluoride (KF) wash during workup to precipitate tin salts.[18] For Suzuki, perform multiple aqueous washes to remove boronic acid residues. |
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. nobelprize.org [nobelprize.org]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jmcct.com [jmcct.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 22. Heck Reaction [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
- 26. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Direct C-H Functionalization of the Thiophene Ring at the 3-Position
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: Navigating the Challenge of Thiophene's C3-Position
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in biological interactions. The direct functionalization of its C-H bonds represents a paradigm shift towards more sustainable and efficient synthesis, circumventing the need for pre-functionalized starting materials.[1][2][3] However, the inherent electronic and steric properties of the thiophene ring pose a significant regioselectivity challenge. The C2 and C5 (α) positions are intrinsically more acidic and sterically accessible, making them the default sites for electrophilic substitution and metalation.
This guide addresses the more formidable challenge: the selective functionalization of the C3 (β) position. Achieving C3-selectivity is not merely an academic exercise; it is a critical capability that unlocks novel chemical space for drug discovery and the design of advanced organic materials. This document provides a detailed exploration of the core strategies, mechanistic principles, and field-tested protocols to grant researchers precise control over thiophene functionalization.
The Principle of Regiocontrol: Mechanistic Dichotomy
The key to controlling regioselectivity in palladium-catalyzed C-H arylations of thiophene lies in understanding the two dominant, competing mechanistic pathways. The ability to favor one pathway over the other through the strategic selection of ligands and additives is the foundation of modern C3-functionalization.
-
Concerted Metalation-Deprotonation (CMD): This is often the default and most kinetically favorable pathway. It involves the concerted cleavage of the C-H bond and formation of a C-Pd bond, typically assisted by a base or an anionic ligand. Due to the higher acidity of the α-protons, the CMD pathway overwhelmingly favors functionalization at the C2 or C5 positions.
-
Heck-type Pathway (Carbopalladation/β-Hydride Elimination): This pathway involves the carbopalladation of a C=C bond within the thiophene ring, followed by a base-assisted anti-elimination. This mechanism can be favored under specific conditions and is often the key to achieving C3 selectivity.[4][5] Computational studies suggest that certain ligands can stabilize the transition state for this pathway, making it competitive with the CMD mechanism.[6][7]
Core Methodologies for C3-Selective Functionalization
Several robust strategies have been developed to override the intrinsic reactivity of the thiophene ring and achieve selective C3-functionalization.
Directing Group-Assisted C-H Activation
One of the most reliable methods involves the installation of a directing group (DG) at the C2 position. The DG coordinates to the metal catalyst, forming a stable metallacyclic intermediate that positions the catalyst in close proximity to the C3-H bond, thereby enforcing regioselectivity.
Causality: The formation of a 5- or 6-membered metallacycle is thermodynamically favorable and kinetically accessible. This pre-organization overrides the electronic preference for C2/C5 activation, physically delivering the catalyst to the C3-H bond. Carboxylic acids and carboxamides are common and effective directing groups.[8][9][10][11]
Featured System: Rhodium-Catalyzed Alkenylation using a Carboxylic Acid DG
Rhodium(III) catalysts are particularly effective for this transformation, enabling the coupling of thiophene-2-carboxylic acids with various alkenes at the C3 position without concomitant decarboxylation.[9][10]
Protocol 1: Rh(III)-Catalyzed C3-Selective Alkenylation of Thiophene-2-Carboxylic Acid
This protocol is adapted from methodologies developed for the regioselective alkenylation of thiophene carboxylic acids.[9][10]
Materials:
-
Thiophene-2-carboxylic acid substrate (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (2.0-3.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (1.0 equiv, as oxidant)
-
Anhydrous 1,2-dichloroethane (DCE) or t-AmylOH
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add thiophene-2-carboxylic acid (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DCE, 2.0 mL) via syringe, followed by the alkene coupling partner (0.4-0.6 mmol).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C3-alkenylated product.
Self-Validation: The expected outcome is the formation of the C3-alkenylated product with high regioselectivity (>20:1 C3:C5). The carboxylic acid directing group should remain intact.
Room-Temperature β-Arylation via Catalyst System Control
A significant breakthrough has been the development of a palladium-catalyzed C3-arylation that proceeds at room temperature.[4][5] This method avoids directing groups and high temperatures, offering exceptional functional group tolerance.
Causality: This protocol relies on a finely tuned catalyst system: a palladium source (Pd₂(dba)₃·CHCl₃), a silver salt (Ag₂CO₃), and a highly polar, non-coordinating solvent (1,1,1,3,3,3-hexafluoro-2-propanol, HFIP). The silver salt is proposed to facilitate the C-H activation step, while the HFIP solvent environment promotes a Heck-type pathway, leading to the observed β-selectivity.[4]
Table 1: Scope of Room-Temperature C3-Arylation of Benzo[b]thiophene (Data synthesized from reference[4])
| Entry | Aryl Iodide Partner | Product | Yield (%) | C3:C2 Ratio |
| 1 | 4-Iodotoluene | 3-(p-Tolyl)benzo[b]thiophene | 91 | >99:1 |
| 2 | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzo[b]thiophene | 88 | >99:1 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 75 | >99:1 |
| 4 | Methyl 4-iodobenzoate | Methyl 4-(benzo[b]thiophen-3-yl)benzoate | 85 | >99:1 |
| 5 | 3-Iodopyridine | 3-(Pyridin-3-yl)benzo[b]thiophene | 72 | >99:1 |
Protocol 2: Room-Temperature Palladium-Catalyzed C3-Arylation of Thiophenes
This protocol is based on the highly efficient method for the direct β-arylation of thiophenes and benzo[b]thiophenes.[4][5]
Materials:
-
Thiophene or Benzo[b]thiophene substrate (1.0 equiv)
-
Aryl iodide (1.5 equiv)
-
Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
Ag₂CO₃ (0.75 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Step-by-Step Procedure:
-
Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, combine Pd₂(dba)₃·CHCl₃ (19.5 mg, 0.01875 mmol, 2.5 mol%), Ag₂CO₃ (155 mg, 0.56 mmol, 0.75 equiv), the aryl iodide (1.12 mmol, 1.5 equiv), and the thiophene substrate (0.75 mmol, 1.0 equiv).
-
Solvent Addition: Add HFIP (0.75 mL) to the vial. The reaction is insensitive to air and moisture, so an inert atmosphere is not strictly required.
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature (24 °C) for 16 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a short plug of silica gel, washing the plug with additional ethyl acetate (30 mL).
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the residue via automated flash column chromatography to afford the desired C3-arylated product.
Self-Validation: The protocol should yield the β-arylated product with excellent regioselectivity. For sensitive substrates, running a parallel reaction at 50 °C can sometimes improve yields without compromising selectivity.[5] A key feature is the compatibility with functional groups like esters and boronic esters that might be sensitive to other methods.
Advanced Strategies: Sequential Functionalization
For polysubstituted thiophenes, a powerful approach is the sequential C-H activation at different positions by modifying the reaction conditions. The C2 position can be functionalized first under a given set of conditions, followed by a change in catalyst, ligand, or temperature to promote a subsequent functionalization at the C3 position.[1][2][3]
Causality: This strategy leverages the differential reactivity of the C-H bonds and the catalyst's response to reaction parameters. For example, a milder condition might selectively activate the C2-H bond. After this first coupling, increasing the temperature or changing the ligand can overcome the higher activation barrier for the C3-H bond, allowing for a second, distinct functional group to be introduced.[1]
Table 2: Example of Sequential C2 and C3 Arylation (Data synthesized from reference[1])
| Step | Substrate | Arylating Agent | Catalyst System | Temp (°C) | Product | Yield (%) |
| 1 | Thieno[3,2-d]pyrimidine | Aryl Bromide | Pd(OAc)₂, P(tBu)₃, K₂CO₃ | 100 | 2-Aryl-thieno[3,2-d]pyrimidine | ~85 |
| 2 | 2-Aryl-thieno[3,2-d]pyrimidine | Aryl Bromide | Pd(OAc)₂, K₂CO₃ | 130-140 | 2,3-Diaryl-thieno[3,2-d]pyrimidine | ~60 |
This approach provides a modular and powerful route to highly decorated thiophene cores, offering significant advantages over traditional multi-step synthetic sequences.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines | Semantic Scholar [semanticscholar.org]
- 4. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Benzo[c]thiophenes by Rhodium(III)-Catalyzed Dehydrogenative Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Halothiophenes
Introduction
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of fundamental importance in organic synthesis.[1][2] This palladium-catalyzed cross-coupling reaction provides a direct route to synthesize aryl and heteroaryl amines from aryl halides and amines, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution or reductive amination.[1] The significance of this reaction is particularly pronounced in the synthesis of pharmaceuticals, natural products, and advanced materials where the arylamine moiety is a common structural motif.[1][3][4][5]
Thiophene-containing compounds are a privileged class of heterocycles, widely recognized for their diverse biological activities and applications in medicinal chemistry and materials science.[5][6] Specifically, 3-aminothiophenes serve as crucial building blocks for a variety of biologically active molecules, including antimitotic agents and tubulin polymerization inhibitors.[7][8] The development of efficient and general methods for the synthesis of 3-aminothiophenes is therefore of considerable interest to researchers in both academic and industrial settings.
This guide provides a comprehensive overview of the Buchwald-Hartwig amination of 3-halothiophenes. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and troubleshooting advice. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide practical, field-proven methodologies for its application.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The key steps are:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the 3-halothiophene to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[10][11] The reactivity of the halide follows the general trend I > Br > Cl, with chlorides being the most challenging substrates to activate.[12]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The choice of base is critical and can significantly influence the reaction's efficiency.[1][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][2][9]
A potential side reaction that can compete with reductive elimination is β-hydride elimination, particularly when using primary aliphatic amines. This can lead to the formation of hydrodehalogenated arene and an imine byproduct.[1][13] The design of sterically hindered ligands helps to suppress this undesired pathway.[1][13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of 3-halothiophenes hinges on the careful selection and optimization of several key parameters.
Palladium Precursor and Ligand System
The choice of the palladium precursor and, more importantly, the phosphine ligand is paramount for achieving high yields and broad substrate scope. While early generations of catalysts relied on simple triarylphosphines, the development of sterically hindered and electron-rich biaryl phosphine ligands has revolutionized the field.[1]
| Ligand Generation | Common Ligands | Key Features & Applications |
| First Generation | P(o-tolyl)₃ | Effective for secondary amines and aryl bromides. Limited scope with primary amines.[1] |
| Bidentate | BINAP, DPPF | Improved reactivity, allowing for the coupling of primary amines and aryl iodides.[1] |
| Bulky Alkylphosphines | P(t-Bu)₃ | Highly active for a wide range of amines and aryl chlorides.[1] |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | State-of-the-art ligands offering broad substrate scope, mild reaction conditions, and high functional group tolerance.[4] |
For the amination of 3-halothiophenes, ligands like Xantphos and bulky biaryl phosphines such as XPhos and RuPhos have demonstrated excellent efficacy.[4][14][15] These ligands promote the crucial oxidative addition and reductive elimination steps while minimizing side reactions.
Base Selection
The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base must be carefully considered based on the pKa of the amine and the functional group tolerance of the substrates.
| Base | Common Examples | Characteristics & Considerations |
| Alkoxides | NaOt-Bu, KOt-Bu | Strong bases, widely used and effective. Can be incompatible with base-sensitive functional groups like esters.[2] |
| Carbonates | Cs₂CO₃, K₂CO₃ | Milder bases, suitable for substrates with sensitive functional groups. Often require higher reaction temperatures.[2][16] |
| Phosphates | K₃PO₄ | A good alternative to carbonates, often used with sterically demanding ligands.[9] |
| Amides | LiHMDS | A strong, non-nucleophilic base that can be advantageous in certain cases.[2] |
For many applications involving 3-halothiophenes, cesium carbonate (Cs₂CO₃) has proven to be a reliable and mild base, offering good yields while preserving sensitive functional groups.[14][16]
Solvent
The choice of solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
| Solvent | Properties & Common Usage |
| Toluene | A common and effective solvent for a wide range of Buchwald-Hartwig reactions.[17] |
| Dioxane | Another frequently used solvent, particularly for couplings involving aryl iodides.[1] |
| Tetrahydrofuran (THF) | A versatile solvent, though its lower boiling point may limit reaction temperatures. |
| tert-Butanol | Often used in combination with other solvents and can be beneficial in certain systems.[9] |
Reaction Temperature
The optimal reaction temperature is dependent on the reactivity of the 3-halothiophene, the amine, and the chosen catalyst system. Generally, reactions involving less reactive aryl chlorides require higher temperatures than those with aryl bromides or iodides. Typical reaction temperatures range from room temperature to over 100 °C.[18]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, deoxygenated solvents.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of 3-Bromothiophene with an Aniline Derivative
This protocol is adapted from methodologies described for the amination of polysubstituted bromothiophenes.[16]
Reagents and Materials:
-
3-Bromothiophene (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, deoxygenated dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the 3-bromothiophene (1.0 equiv) and the aniline derivative (1.2 equiv) to the tube.
-
Add anhydrous, deoxygenated dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminothiophene.
Protocol 2: Amination of 3-Chlorothiophene using a Bulky Biaryl Phosphine Ligand
This protocol is a representative procedure for the coupling of more challenging aryl chlorides, adapted from general principles for heteroaryl chloride amination.[19]
Reagents and Materials:
-
3-Chlorothiophene (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.
-
Add the 3-chlorothiophene (1.0 equiv) and the secondary amine (1.2 equiv).
-
Add anhydrous, deoxygenated toluene.
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C in a preheated oil bath with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the residue by flash chromatography to yield the product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poorly chosen ligand/base combination- Low reaction temperature | - Use a fresh palladium source and ligand.- Ensure all glassware is oven-dried and solvents are properly degassed.- Screen different ligands and bases.- Increase the reaction temperature. |
| Formation of Hydrodehalogenated Byproduct | - β-Hydride elimination- Presence of water | - Use a more sterically hindered ligand.- Ensure strictly anhydrous conditions. |
| Decomposition of Starting Materials or Product | - Reaction temperature is too high- Incompatible base | - Lower the reaction temperature.- Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃). |
| Inconsistent Results | - Impurities in reagents or solvents- Catalyst deactivation | - Purify starting materials and use high-purity solvents.- Use a pre-catalyst or ensure the active catalyst is formed cleanly. |
Conclusion
The Buchwald-Hartwig amination of 3-halothiophenes is a robust and highly effective method for the synthesis of valuable 3-aminothiophene derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to strict anhydrous and anaerobic conditions, researchers can achieve high yields and broad functional group tolerance. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug discovery, facilitating the efficient construction of these important heterocyclic scaffolds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
"troubleshooting low yield in 2-(3-thienyl)ethanamine synthesis"
Welcome to the technical support center for the synthesis of 2-(3-thienyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize your reaction outcomes and troubleshoot low yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, focusing on the most prevalent synthetic route: the reduction of 3-thienylacetonitrile.
Question 1: My reduction of 3-thienylacetonitrile is incomplete or stalling. What are the likely causes and solutions?
Low conversion of the nitrile starting material is a frequent source of poor yield. The cause often lies in the choice and handling of the reducing agent or suboptimal reaction conditions.
Causality Analysis: The reduction of a nitrile to a primary amine is a robust but sensitive transformation. The efficiency of metal hydride reducing agents is highly dependent on an anhydrous environment and proper stoichiometry. Catalytic hydrogenation, while effective, can be prone to catalyst poisoning by sulfur-containing compounds like your substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low nitrile conversion.
Recommended Protocols & Method Comparison:
| Method | Key Parameters & Reagents | Pros | Cons | Typical Yield |
| Indium(III) Chloride / NaBH₄ | InCl₃ (0.2 eq), NaBH₄ (3 eq), Anhydrous THF, 25°C, 16h.[1] | High selectivity, mild conditions, good yield. | Requires stoichiometric InCl₃, longer reaction time. | ~67%[1] |
| Lithium Aluminum Hydride (LAH) | LAH (1.5-2 eq), Anhydrous Ether or THF, Reflux. | Powerful, fast reduction. | Highly reactive, pyrophoric, requires extreme caution and strict anhydrous conditions.[2] | Variable, often >70% |
| Catalytic Hydrogenation | Raney Nickel or Rh/Al₂O₃ catalyst, H₂ (50-100 psi), Methanolic Ammonia. | Scalable, cost-effective, high atom economy. | Potential for catalyst poisoning by thiophene sulfur, requires specialized high-pressure equipment. | Variable |
Step-by-Step Protocol: InCl₃/NaBH₄ Reduction[1]
-
Setup: Under an inert atmosphere (Argon), add anhydrous Indium(III) chloride (InCl₃, ~0.2 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Borohydride: Add anhydrous Tetrahydrofuran (THF), followed by Sodium Borohydride (NaBH₄, ~3.0 eq). Stir the resulting suspension at room temperature for 1 hour.
-
Substrate Addition: Slowly add 3-thienylacetonitrile (1.0 eq) dropwise to the mixture.
-
Reaction: Continue stirring at room temperature for 16-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quench & Work-up: Upon completion, carefully quench the reaction by slowly adding 2.8 M HCl. Reflux the mixture for 2 hours to dissolve residual metal salts.
-
Purification: Proceed with the standard acid-base extraction detailed in Question 3.
Question 2: I'm observing significant side product formation. How can I identify and minimize these impurities?
Side products can arise from over-reduction, side-chain reactions, or degradation of the thiophene ring. Minimizing them requires careful control of reaction conditions.
Causality Analysis: The primary amine product can potentially react with intermediates to form secondary amines, especially if the reaction is sluggish. Furthermore, harsh reducing agents or acidic conditions can sometimes compromise the stability of the electron-rich thiophene ring.
Common Side Products & Mitigation Strategies:
| Side Product | Potential Cause | Mitigation Strategy |
| Secondary Amine (Dimer) | Incomplete reduction leading to imine intermediates that react with the product amine. | Ensure a sufficient excess of the reducing agent. Maintain consistent temperature. Use a method that favors rapid reduction of the imine intermediate. |
| Hydroxyethylthiophene | Hydrolysis of an intermediate imine or partial reduction if water is present. | Ensure strictly anhydrous conditions for metal hydride reductions.[1] |
| Ring-Opened Products | Extremely harsh conditions (e.g., aggressive catalysts like Raney Nickel with high hydrogen pressure). | Use milder conditions. Screen catalysts if using hydrogenation. The InCl₃/NaBH₄ system is generally mild enough to avoid this.[1] |
Analytical Workflow for Impurity Identification:
-
TLC Monitoring: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with 1% Triethylamine) to track the disappearance of the starting nitrile and the appearance of the product amine (visualize with ninhydrin for the amine) and any new spots.
-
GC-MS Analysis: Take an aliquot from the crude reaction mixture (after quenching) to identify the molecular weights of the main product and any significant impurities.
-
NMR Spectroscopy: After initial purification, ¹H NMR of the crude product can reveal characteristic signals of impurities. For example, a secondary amine may show a different N-H signal and more complex alkyl chain signals compared to the primary amine product.
Question 3: My yield is high according to crude analysis, but very low after purification. Where am I losing my product?
Product loss during work-up and purification is a common and frustrating issue, often related to the basic and somewhat water-soluble nature of the target amine.
Causality Analysis: this compound is a primary amine, making it basic. The standard purification involves an acid-base extraction to separate it from neutral organic impurities. Product can be lost due to incomplete extraction, emulsion formation, or volatilization.
Optimized Work-up and Purification Protocol:
Caption: Acid-base extraction and purification workflow.
Key Troubleshooting Points for Purification:
-
Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.
-
Incomplete Extraction: Ensure the aqueous layer is sufficiently basic (pH > 11) to fully deprotonate the ammonium salt back to the free amine. Use multiple, smaller volume extractions rather than one large one.
-
Drying: The final organic extract must be thoroughly dried. Residual water can interfere with distillation and affect the final purity.
-
Distillation: Use a well-insulated distillation apparatus and a stable vacuum. The product is a liquid, and careful fractionation is key to achieving high purity.[1]
Frequently Asked Questions (FAQs)
Q: Are there alternative synthesis routes if the nitrile reduction fails? A: Yes, a common alternative is the reductive amination of 3-thienylacetaldehyde. This two-step, one-pot process involves forming an imine with an ammonia source, which is then reduced in situ.
Caption: Reductive amination pathway.
This method avoids the use of highly reactive metal hydrides like LAH. The key is to use a reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃) which is mild enough to not reduce the starting aldehyde but is highly effective at reducing the formed imine intermediate.[3][4]
Q: What are the most critical safety precautions for this synthesis? A:
-
Reagent Handling: If using Lithium Aluminum Hydride (LAH), it is pyrophoric and reacts violently with water. Handle only in a certified fume hood under an inert atmosphere.
-
Thiophene Compounds: Thiophene and its derivatives can have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Work-up: The quenching of hydride reagents is highly exothermic and can release hydrogen gas. Perform quenching slowly and behind a blast shield, especially on a large scale. The basification step with NaOH is also exothermic.
Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: Provides definitive structural confirmation.
-
GC-MS: Confirms the molecular weight and provides an estimate of purity.
-
FTIR: Will show characteristic N-H stretches for the primary amine (~3300-3400 cm⁻¹) and the disappearance of the nitrile peak (~2250 cm⁻¹) from the starting material.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Substituted Thiophene Synthesis
Welcome to the technical support center for the synthesis of 3-substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene chemistry. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions. Our focus is on causality—understanding why certain protocols are effective—to empower you to troubleshoot and innovate in your own work.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and hurdles encountered when synthesizing 3-substituted thiophenes, particularly through cross-coupling and ring-formation reactions.
Q1: My Suzuki-Miyaura coupling with 3-bromothiophene is giving low yields and significant debromination. What are the likely causes and how can I fix it?
A1: This is a classic challenge. The carbon-bromine bond at the 3-position of thiophene is susceptible to cleavage, leading to the formation of unsubstituted thiophene as a major byproduct.[1] This can be attributed to several factors:
-
Protonolysis of Organometallic Intermediates: The 3-thienyl palladium intermediate is highly basic and can be protonated by trace amounts of water or other protic sources in your reaction mixture.[1]
-
Reductive Dehalogenation: The palladium catalyst itself can sometimes promote the reductive cleavage of the C-Br bond.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
To mitigate these issues, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos).[2] These ligands stabilize the palladium center and can accelerate the desired cross-coupling pathway relative to side reactions.[3]
-
Base and Solvent System: The choice of base is critical. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[4][5] A common solvent system is a mixture of an organic solvent like dioxane or THF with water.[4][5][6] However, minimizing the amount of water can sometimes reduce debromination.[4]
-
Temperature Control: Running the reaction at the lowest effective temperature (e.g., 80-90°C) can help minimize side reactions.[4][6]
Q2: I am attempting a Paal-Knorr synthesis to create a 3,4-disubstituted thiophene, but I'm isolating the furan analog instead. Why is this happening?
A2: This is a common competitive pathway in the Paal-Knorr synthesis. The sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, also act as dehydrating agents.[7][8] This can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the thermodynamically stable furan ring.[8]
Key Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Sulfurizing Agent | Use Lawesson's reagent instead of P₄S₁₀. | Lawesson's reagent is often milder and more selective for thionation over dehydration.[8] |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures favor the dehydration pathway leading to furan formation.[8] |
| Reaction Time | Monitor closely by TLC/GC and stop once the starting material is consumed. | Prolonged reaction times can increase furan formation.[8] |
| Reagent Stoichiometry | Use a sufficient excess of the sulfurizing agent. | This helps to favor the thionation pathway.[8] |
Q3: In my Gewald aminothiophene synthesis, the reaction is sluggish and gives a low yield. What are the critical parameters to check?
A3: The Gewald reaction is a multi-component condensation, and its success hinges on the efficiency of the initial Knoevenagel-Cope condensation.[9][10]
Primary Troubleshooting Points:
-
Base Selection: The base is crucial for the initial condensation. Secondary amines like piperidine or morpholine, or tertiary amines like triethylamine are commonly used.[9] For less reactive ketones, you may need to screen different bases.[9]
-
Water Removal: The condensation step produces water, which can inhibit the reaction.[9] Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[9]
-
Sulfur Solubility and Reactivity: Ensure you are using a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur.[9] Gentle heating (40-60°C) can also help, but excessive heat may lead to side reactions.[9]
-
Steric Hindrance: For sterically hindered substrates, a two-step approach can be more effective. First, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base.[9]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex and specific problems encountered during the synthesis of 3-substituted thiophenes.
Issue 1: Poor Regioselectivity in the Direct Arylation of 3-Substituted Thiophenes
Problem: When attempting to directly arylate a 3-substituted thiophene, a mixture of 2,3- and 3,5-disubstituted products is obtained.
Underlying Science: 3-substituted thiophenes have two reactive C-H bonds at the 2- and 5-positions. The C2 position is generally slightly more reactive.[11] Controlling the regioselectivity to favor the C5 position can be challenging.[11]
Solutions:
-
Steric Hindrance on the Coupling Partner: Using a sterically hindered aryl bromide can favor arylation at the less sterically hindered C5 position of the thiophene ring.[11]
-
Blocking Groups: A temporary blocking group can be installed at the C2 position to direct the arylation to the C5 position. This group can then be removed in a subsequent step.
-
Ligand and Catalyst Control: The choice of palladium catalyst and ligand can influence the regioselectivity. Experimenting with different ligand systems may be necessary to find the optimal conditions for your specific substrates.
Issue 2: Difficulty in Grignard Reagent Formation with 3-Bromothiophene
Problem: The formation of 3-thienylmagnesium bromide is inefficient or fails completely, leading to low yields in subsequent reactions.
Underlying Science: The formation of a Grignard reagent from 3-bromothiophene is known to be more difficult than from its 2-bromo isomer.[12] This is attributed to the slightly stronger C-Br bond at the 3-position.[12]
Solutions:
-
Activation of Magnesium: Ensure the magnesium turnings are fresh and properly activated. Methods include stirring the magnesium under nitrogen, adding a small crystal of iodine, or using a Grignard activator like 1,2-dibromoethane.
-
Anhydrous Conditions: Strict anhydrous conditions are paramount. Use freshly distilled, dry solvents (like THF or diethyl ether) and flame-dry your glassware.[1] Any trace of moisture will quench the Grignard reagent as it forms.[1]
-
Alternative: Lithium-Halogen Exchange: As an alternative to Grignard formation, a lithium-halogen exchange using an organolithium reagent like n-BuLi or t-BuLi is often a more reliable method for generating the nucleophilic 3-thienyl species.[1]
Issue 3: Purification Challenges and Persistent Impurities
Problem: Difficulty in separating the desired 3-substituted thiophene from starting materials, byproducts, or catalyst residues.
Underlying Science: The polarity of substituted thiophenes can be very similar to that of the starting materials or certain byproducts, making chromatographic separation challenging. Palladium residues can also be difficult to remove completely.
Purification Strategies:
-
Column Chromatography: This is the most common method. A careful screening of solvent systems (e.g., hexane/ethyl acetate gradients) is crucial for achieving good separation.[8]
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[13]
-
Recrystallization/Precipitation: If the product is a solid, recrystallization from a suitable solvent system can be highly effective. A technique involving dissolving the thiophene in a solvent and then cooling it to precipitate the pure product has been described.[14]
-
Aqueous Washes: Washing the crude organic extract with solutions like aqueous ammonium chloride or brine can help remove inorganic salts and some polar impurities.
-
Removal of Palladium: To remove residual palladium catalyst, you can wash the organic solution with an aqueous solution of a sulfur-containing ligand like thiourea or sodium sulfide, which can coordinate to the palladium and pull it into the aqueous phase.
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key reactions discussed in this guide.
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Bromothiophene
This protocol is a general starting point and may require further optimization for specific substrates.
Materials:
-
3-Bromothiophene
-
Aryl boronic acid or ester (1.1 - 1.2 equivalents)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)[4]
-
Anhydrous sodium or magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add the aryl boronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Under a positive pressure of inert gas, add 3-bromothiophene and the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours.[4]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling workflow.
Protocol 2: Paal-Knorr Thiophene Synthesis with Lawesson's Reagent
Materials:
-
1,4-Dicarbonyl compound
-
Lawesson's reagent (0.5 - 1.0 equivalents)
-
Anhydrous high-boiling solvent (e.g., toluene or xylene)[8]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.
-
Add Lawesson's reagent to the solution.
-
Heat the mixture to reflux (typically 110-140°C) and maintain for 2-6 hours.[8] Caution: This reaction may produce toxic H₂S gas and should be performed in a well-ventilated fume hood.[7]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. patents.justia.com [patents.justia.com]
Technical Support Center: Challenges in the Regioselective Functionalization of the Thiophene Ring
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals navigating the complexities of regioselective thiophene functionalization. This resource is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Thiophene Conundrum
The thiophene ring, a ubiquitous scaffold in pharmaceuticals, agrochemicals, and organic materials, presents a unique set of challenges in its functionalization. Its π-excessive nature makes it highly reactive towards electrophiles, yet controlling the site of substitution (regioselectivity) is often a formidable task. The inherent electronic asymmetry of the ring, with the C2 and C5 (α) positions being more electron-rich and acidic than the C3 and C4 (β) positions, dictates a natural preference for α-functionalization. However, synthetic targets frequently demand precise substitution at the less reactive β-positions, or a specific pattern of polysubstitution. This guide will address the common hurdles you may face in achieving the desired regioselectivity and provide actionable solutions.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions that arise during the functionalization of thiophene rings.
Q1: Why is my electrophilic substitution reaction not selective for the C2 position?
While the C2 position of an unsubstituted thiophene is the most nucleophilic and generally favored for electrophilic attack, several factors can lead to a loss of regioselectivity:
-
Steric Hindrance: A bulky substituent at the C2 or C3 position can sterically hinder the approach of the electrophile to the C2 position, leading to increased substitution at the C5 or even C3/C4 positions.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or strongly acidic media, can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for substitution at the less favored positions.
-
Activating/Deactivating Groups: The electronic nature of substituents on the thiophene ring plays a crucial role. Electron-donating groups (EDGs) at C3 can activate the C2 position, but also the C5 position. Conversely, electron-withdrawing groups (EWGs) at C3 can deactivate the C2 position, potentially making the C5 position more favorable for attack.
Q2: I am observing polymerization of my thiophene starting material. How can I prevent this?
Thiophenes are susceptible to polymerization under strongly acidic conditions, which are often employed in electrophilic substitution reactions like Friedel-Crafts acylation. This is due to the protonation of the thiophene ring, which can initiate a chain reaction.
To mitigate polymerization:
-
Use Milder Lewis Acids: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as SnCl₄, ZnCl₂, or FeCl₃.
-
Protect the Ring: If possible, introducing a temporary electron-withdrawing group can decrease the ring's nucleophilicity and its propensity to polymerize.
-
Control Reaction Temperature: Running the reaction at lower temperatures can help to control the rate of polymerization.
-
Alternative Methods: For acylations, consider using a Vilsmeier-Haack reaction, which employs milder conditions.[1]
Q3: What is a "halogen dance" and how can it affect my reaction?
A "halogen dance" is a base-catalyzed migration of a halogen atom around the thiophene ring.[2][3][4][5] This is a common side reaction when using strong bases like lithium diisopropylamide (LDA) on brominated or iodinated thiophenes. The base deprotonates the ring, and the resulting carbanion can undergo a series of equilibria, leading to the migration of the halogen to a thermodynamically more stable position. This can result in a complex mixture of regioisomers and a loss of your desired product.
To prevent or control a halogen dance:
-
Use a less basic organolithium reagent or a different base: The choice of base is critical. For instance, using magnesium-based reagents like TMPMgCl·LiCl can sometimes offer better control.[6]
-
Carefully control the temperature: Halogen dance reactions are often temperature-dependent. Running the reaction at very low temperatures (e.g., -78 °C) and for shorter times can minimize this side reaction.
-
In situ trapping: Trapping the desired lithiated intermediate with an electrophile as soon as it is formed can prevent its isomerization.
Troubleshooting Guides
This section provides a problem-and-solution format for specific experimental challenges.
Problem 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
Symptom: You are attempting a directed ortho-metalation on a 2-substituted thiophene to functionalize the C3 position, but you are observing a mixture of products, including functionalization at the C5 position or starting material decomposition.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incorrect Base | The basicity and steric bulk of the organolithium reagent are crucial. A less hindered base might preferentially deprotonate the more acidic C5 position. | 1. Use a more hindered base: Switch from n-BuLi to sec-BuLi or t-BuLi. 2. Use a lithium amide base: LDA or LiTMP are often more selective for directed deprotonation. |
| Suboptimal Temperature | The kinetic site of deprotonation may not be the thermodynamically favored one. At higher temperatures, the initially formed lithiated species might isomerize. | 1. Maintain low temperatures: Keep the reaction at -78 °C during the entire lithiation and quenching process. 2. Shorten reaction time: Minimize the time the lithiated species is present before adding the electrophile. |
| Ineffective Directing Group | The directing group may not be coordinating strongly enough with the lithium reagent to direct deprotonation to the adjacent position. | 1. Choose a stronger directing group: Amides, carbamates, and oxazolines are generally more effective than ethers or thioethers. 2. Consider a removable directing group: This allows for the desired functionalization followed by removal of the directing group. |
| "Halogen Dance" Interference | If your substrate is halogenated, a halogen dance could be occurring, leading to a mixture of lithiated species. | 1. Use a non-coordinating solvent: Solvents like toluene can sometimes suppress the halogen dance. 2. Switch to a magnesium base: As mentioned in the FAQs, magnesium amides can offer better control.[6] |
Problem 2: Low Yield and/or Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptom: You are performing a direct C-H arylation on a thiophene substrate, but the yield is low, and you are getting a mixture of C2 and C3/C4-arylated products.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inappropriate Ligand | The ligand plays a critical role in controlling the regioselectivity of Pd-catalyzed C-H activation. The steric and electronic properties of the ligand influence the transition state of the C-H activation step. | 1. Screen different ligands: Experiment with a variety of phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands often favor C-H activation at less sterically hindered positions. 2. Consider ligand-free conditions: In some cases, a ligand-less palladium source can provide good results.[7] |
| Incorrect Base or Additive | The base is crucial for the C-H activation step. The choice of base and the presence of additives like pivalic acid (PivOH) can significantly impact the reaction outcome. | 1. Screen different bases: Common bases include K₂CO₃, Cs₂CO₃, and KOAc. 2. Add a carboxylic acid additive: PivOH is a common additive that can act as a proton shuttle and improve the efficiency of the C-H activation step. |
| Suboptimal Solvent and Temperature | The solvent can influence the solubility of the catalyst and reagents, as well as the reaction kinetics. Temperature can affect both the rate and selectivity of the reaction. | 1. Screen different solvents: Common solvents include DMAc, NMP, and toluene. 2. Optimize the reaction temperature: Higher temperatures may be required for less reactive substrates, but can also lead to a loss of selectivity. |
| Homocoupling of the Aryl Halide | A common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct, which consumes your reagent and can complicate purification. | 1. Use a lower catalyst loading: High catalyst concentrations can sometimes promote homocoupling. 2. Add a phosphine scavenger: In some cases, adding a small amount of a phosphine scavenger can suppress this side reaction. |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key regioselective functionalization reactions.
Protocol 1: Regioselective Lithiation and Functionalization of 3-Bromothiophene at the C2 Position
This protocol describes a directed ortho-metalation approach where the bromine atom acts as a directing group.
Materials:
-
3-Bromothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF) for formylation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromothiophene (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Slowly add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C5-Arylation of 2-Substituted Thiophene
This protocol provides a general procedure for the direct arylation of a 2-substituted thiophene at the C5 position.
Materials:
-
2-Substituted thiophene (e.g., 2-hexylthiophene)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
Reaction Setup: In a glovebox, add the 2-substituted thiophene (1.0 eq), aryl bromide (1.2 eq), Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%), K₂CO₃ (2.0 eq), and PivOH (30 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMAc to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing Key Concepts
Electrophilic Substitution: The Origin of C2 Selectivity
The preferential attack of electrophiles at the C2 position of the thiophene ring can be understood by examining the resonance structures of the intermediate sigma-complex.
Caption: More resonance structures stabilize the C2-attack intermediate.
As shown above, attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the sulfur atom, resulting in a more stable intermediate compared to the C3-attack, which only has two significant resonance contributors.
Directed ortho-Metalation (DoM) Workflow
This diagram illustrates the general principle of using a directing group to achieve regioselective lithiation.
Caption: A general workflow for directed ortho-metalation of thiophene.
Data Summary: Ligand Effects in Palladium-Catalyzed C-H Arylation
The choice of ligand can dramatically influence the regioselectivity of palladium-catalyzed C-H arylation of 2-substituted thiophenes. The following table summarizes the general trends observed with different ligand types.
| Ligand Type | Typical Ligand(s) | General Outcome | Rationale |
| Bulky, Electron-Rich Monophosphines | P(t-Bu)₃, XPhos, SPhos | High C5 selectivity | The steric bulk of the ligand favors C-H activation at the less hindered C5 position. |
| Bidentate Phosphines | dppf, Xantphos | Variable, often lower selectivity | The bite angle and flexibility of the bidentate ligand can lead to a less defined transition state, resulting in a mixture of isomers. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Generally good C5 selectivity | NHCs are strong sigma-donors and can provide a stable catalytic species, often leading to high selectivity. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. baranlab.org [baranlab.org]
"purification of 2-(3-thienyl)ethanamine from reaction byproducts"
Welcome to the technical support center for the purification of 2-(3-thienyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the purification of this important research chemical.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common route is the reduction of 3-thienylacetonitrile. In this case, you can expect to see unreacted starting material and potentially some partially reduced intermediates. If the synthesis involves the conversion of 2-(3-thienyl)ethanol, you may have residual alcohol in your crude product[1]. Over-alkylation products can also sometimes be a concern with primary amines.
Q2: What are the key physical properties of this compound that are relevant for its purification?
Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Source |
| Molecular Weight | 127.21 g/mol | [2] |
| Boiling Point | 203.8 ± 15.0 °C at 760 mmHg | [3] |
| 60-62 °C at 2-3 Torr | [4] | |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
The high boiling point at atmospheric pressure suggests that vacuum distillation is a more suitable method for purification by distillation to prevent thermal degradation.
Q3: Can I purify this compound by direct distillation?
Yes, vacuum distillation is a viable method for purifying this compound, particularly for larger quantities. Given its boiling point of 60-62 °C at 2-3 Torr, a standard laboratory vacuum distillation setup can be effective[4]. However, be aware that thermally labile impurities may co-distill or decompose, so this method may not be sufficient for achieving very high purity on its own. It is often best used as a bulk purification step before a final polishing step like chromatography or crystallization.
Q4: Is it possible to purify this compound by crystallization?
Direct crystallization of the free base may be challenging. However, a common and highly effective technique for purifying amines is to first form a salt, such as the hydrochloride salt, and then recrystallize it[5][6]. The salt will have different solubility properties than the free base, often being more crystalline and easier to handle. After recrystallization, the pure salt can be neutralized with a base to regenerate the purified free amine.
Troubleshooting Guide
Problem 1: My this compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography.
This is a very common issue when chromatographing amines on standard silica gel. The acidic nature of silica interacts strongly with the basic amine, leading to tailing and poor separation[7].
Root Cause Analysis and Solution Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Detailed Steps:
-
Option 1 (Fastest to Implement): Before running your column, optimize your solvent system on a TLC plate by adding a small amount of a basic modifier like triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase[8][9]. This will compete with your product for the acidic sites on the silica, reducing tailing.
-
Option 2 (More Thorough): You can "deactivate" your silica gel by flushing the packed column with your chosen eluent containing 1-3% TEA before loading your sample[10].
-
Option 3 (Most Effective for Difficult Separations): If modifying the mobile phase is insufficient, consider using a different stationary phase. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that avoid the strong acid-base interactions[11].
Problem 2: I have non-basic, organic impurities in my crude product. How can I remove them without using chromatography?
Acid-base extraction is a highly effective and scalable method for separating basic compounds like this compound from neutral or acidic impurities[5][12].
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer[13].
-
Separation: Combine the aqueous layers. You can perform a back-extraction of the organic layer with fresh 1 M HCl to ensure complete recovery of your amine.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10 M NaOH) with stirring until the solution is strongly basic (pH > 12). This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Extraction of Pure Amine: Extract the free amine back into an organic solvent (ethyl acetate or DCM) several times.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for purification via acid-base extraction.
Problem 3: My final product is a salt (e.g., hydrochloride), but I need the free base for my next reaction.
Recovering the free base from its salt is a straightforward process.
Experimental Protocol: Free-Basing of an Amine Salt
-
Dissolve the amine salt in water.
-
Cool the solution in an ice bath.
-
Slowly add a strong aqueous base (e.g., NaOH or K₂CO₃ solution) with stirring until the pH is greater than 12.
-
Extract the liberated free amine into an organic solvent such as ethyl acetate, DCM, or diethyl ether. Repeat the extraction 2-3 times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure free amine.
References
- 1. 2-(3-Thienyl)ethanol | CAS#:13781-67-4 | Chemsrc [chemsrc.com]
- 2. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:59311-67-0 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 59311-67-0 [m.chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. 2-(Thiophen-3-yl)ethan-1-amine hydrochloride | C6H10ClNS | CID 12258738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Workup [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-(3-Thienyl)ethanamine
Welcome to the technical support center for the synthesis of 2-(3-thienyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, mechanistic explanations for common side reactions, and detailed protocols based on established chemical literature.
Introduction
This compound is a valuable intermediate in medicinal chemistry, notably in the synthesis of pharmaceuticals. While several synthetic routes to this compound exist, each presents a unique set of challenges, from stubborn impurities to low yields. This guide is structured around the most common synthetic strategies, offering solutions to specific problems you may face in the laboratory. Our goal is to provide not just a "how-to," but a "why," grounding our recommendations in the fundamental principles of organic chemistry.
Troubleshooting Guide by Synthetic Route
We will explore three primary synthetic pathways to this compound:
-
Route A: Reduction of 3-(2-Nitrovinyl)thiophene
-
Route B: Reduction of 3-Thienylacetonitrile
-
Route C: Gabriel Synthesis from 2-(3-Thienyl)ethyl Halide
Route A: Reduction of 3-(2-Nitrovinyl)thiophene
This two-step route typically involves the Henry condensation of 3-thiophenecarboxaldehyde with nitromethane to form 3-(2-nitrovinyl)thiophene, followed by its reduction.[1] The nitroalkene intermediate is a potent Michael acceptor and its reactivity is the source of several potential side reactions.
Frequently Asked Questions (FAQs):
Q1: My initial Henry reaction to form 3-(2-nitrovinyl)thiophene is low-yielding and produces a lot of dark, tarry material. What's going wrong?
A1: This is a classic issue of polymerization. The product, 3-(2-nitrovinyl)thiophene, is highly susceptible to anionic polymerization, especially under the basic conditions of the Henry reaction.
-
Causality: The electron-withdrawing nitro group makes the β-carbon of the vinyl group highly electrophilic. Under basic conditions, a deprotonated nitronate intermediate can act as a nucleophile, attacking another molecule of the product and initiating a chain reaction.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain strict temperature control, keeping the reaction mixture cool (typically 0-5 °C) to minimize the rate of polymerization.[2]
-
Stoichiometry: Use only a catalytic amount of a milder base (e.g., a primary or secondary amine like ethylenediamine) instead of strong bases like NaOH or KOH if possible.
-
Reaction Time: Do not let the reaction run for an extended period after the starting aldehyde is consumed (monitor by TLC).
-
Workup: Promptly neutralize the reaction mixture upon completion to quench the basic catalyst and prevent further side reactions.
-
Q2: The reduction of my 3-(2-nitrovinyl)thiophene with LiAlH₄ is incomplete, and I'm isolating multiple products. What are they and how do I improve selectivity?
A2: The reduction of a nitroalkene is a multi-electron process and can be difficult to drive to completion, leading to partially reduced intermediates.
-
Causality & Potential Side Products:
-
Hydroxylamine/Oxime: Incomplete reduction of the nitro group can yield the corresponding hydroxylamine or oxime.
-
Saturated Nitro Compound: The C=C double bond may be reduced without affecting the nitro group, yielding 2-(3-thienyl)-1-nitroethane.
-
Mechanism: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that delivers hydride ions.[3] The reduction proceeds through a series of intermediates, and insufficient reagent or non-optimal conditions can cause the reaction to stall.
-
-
Troubleshooting & Prevention:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to reduce both the nitro group and the alkene.
-
Temperature Protocol: Add the nitrovinylthiophene solution slowly to the LiAlH₄ suspension at 0 °C, then allow the reaction to warm to room temperature or gently reflux to ensure it goes to completion.[4]
-
Alternative Reducing Agents: Consider using catalytic hydrogenation (e.g., H₂, Pd/C) or diborane, which can sometimes offer cleaner reductions for this transformation.[2][5]
-
Route B: Reduction of 3-Thienylacetonitrile
This is a very direct route, involving the reduction of the nitrile functional group. The choice of reducing agent is critical, with LiAlH₄ being the most common.[4][6]
Frequently Asked Questions (FAQs):
Q1: My LiAlH₄ reduction of 3-thienylacetonitrile gives a poor yield, and the workup is difficult, resulting in a gelatinous aluminum salt emulsion.
A1: This is one of the most common practical problems with LiAlH₄ reductions. Low yields can stem from incomplete reaction or product loss during the challenging workup.
-
Causality: LiAlH₄ reacts with the nitrile to form an intermediate imine salt, which is then reduced again to the amine.[7][8] The workup involves quenching excess LiAlH₄ and hydrolyzing the aluminum-nitrogen complexes. If the quenching procedure is not performed correctly, it results in the formation of fine, gelatinous aluminum hydroxide particles that are extremely difficult to filter and can trap the product.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure your solvent (e.g., THF, diethyl ether) and starting nitrile are scrupulously dry. LiAlH₄ reacts violently with water, which will consume the reagent and reduce your yield.
-
Fieser Workup Protocol: Employ a carefully controlled quenching procedure to produce granular, easily filterable aluminum salts. A widely accepted method is the Fieser workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly and sequentially add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water. (Where 'x' is the number of grams of LiAlH₄ used). Stir vigorously for 15-30 minutes. The resulting white precipitate should be granular and can be easily removed by filtration through Celite.[6]
-
-
Alternative Workup: Quenching with an aqueous solution of Rochelle's salt (sodium potassium tartrate) can also be effective at complexing the aluminum salts and preventing emulsions.[6]
-
Q2: My final product is contaminated with an impurity that has an absorption around 1650-1700 cm⁻¹ in the IR spectrum. What is this side product?
A2: This impurity is likely 2-(3-thienyl)acetaldehyde.
-
Causality: The first hydride addition to the nitrile forms an intermediate imine-aluminum complex.[9][10] If the reaction is incomplete or if the aqueous workup is performed before the second hydride addition is complete, this imine intermediate will be hydrolyzed to an aldehyde.
-
Troubleshooting & Prevention:
-
Ensure Complete Reaction: Use a sufficient excess of LiAlH₄ and allow the reaction to proceed for an adequate amount of time at room temperature or with gentle heating. Monitor the reaction by TLC until the starting nitrile is completely consumed.
-
Controlled Workup: Keep the reaction mixture cold during the initial stages of the aqueous workup to minimize premature hydrolysis of any remaining imine intermediate.
-
Purification: The aldehyde can typically be removed from the desired amine product via an acid-base extraction. The basic amine will move into an aqueous acid layer, while the neutral aldehyde will remain in the organic layer.
-
Caption: Nitrile reduction pathway and aldehyde side product formation.
Route C: Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines that avoids the over-alkylation common in direct alkylations of ammonia.[11][12] It involves the Sₙ2 reaction of potassium phthalimide with an alkyl halide, in this case, 2-(3-thienyl)ethyl halide, followed by deprotection.[13][14]
Frequently Asked Questions (FAQs):
Q1: My Gabriel synthesis reaction is very slow and gives a low yield. Instead, I'm isolating 3-vinylthiophene.
A1: This indicates that the E2 elimination side reaction is outcompeting the desired Sₙ2 substitution.
-
Causality: Potassium phthalimide is not only a good nucleophile but also a reasonably strong base. The substrate, 2-(3-thienyl)ethyl halide, has protons on the carbon adjacent to the thiophene ring (β-protons) that can be abstracted by the base, leading to the elimination of H-X and the formation of an alkene (3-vinylthiophene).
-
Troubleshooting & Prevention:
-
Choice of Leaving Group: Use 2-(3-thienyl)ethyl bromide or, ideally, iodide. Iodide is an excellent leaving group and a very weak base, which favors the Sₙ2 pathway. Avoid chlorides if possible, as they are poorer leaving groups, requiring harsher conditions that favor E2.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent for Sₙ2 reactions as they solvate the cation (K⁺) but not the nucleophilic anion, increasing its reactivity.[13]
-
Temperature: Keep the reaction temperature as low as reasonably possible to achieve a good rate. Higher temperatures disproportionately favor the elimination pathway, which has a higher activation energy.
-
Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.
Q2: The final deprotection step with hydrazine leaves a persistent white precipitate in my product that is difficult to filter.
A2: This is the phthalhydrazide byproduct. Its removal is a common challenge in this synthesis.
-
Causality: The Ing-Manske procedure uses hydrazine (N₂H₄) to cleave the N-alkylated phthalimide. The thermodynamically stable, cyclic phthalhydrazide precipitates from the reaction mixture.[15]
-
Troubleshooting & Prevention:
-
Acidification: After the reaction is complete, cool the mixture and acidify with dilute HCl. This will protonate your desired amine product, making it soluble in the aqueous phase as the hydrochloride salt. The neutral phthalhydrazide byproduct can then be more easily removed by filtration.
-
Extraction: After filtering the phthalhydrazide, basify the aqueous filtrate with NaOH to deprotonate the amine salt, then extract your free amine product into an organic solvent like dichloromethane or ethyl acetate.
-
General Purification & Characterization
| Problem | Recommended Solution | Key Characterization Signals |
| Crude product contains non-basic impurities (e.g., aldehyde, 3-vinylthiophene) | Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ether), extract with aqueous HCl (1M). The amine moves to the aqueous layer. Wash the organic layer, then combine aqueous layers, basify with NaOH, and re-extract the pure amine. | Amine (Product): Broad singlet for NH₂ (~1.5-3.0 ppm in ¹H NMR), disappears on D₂O shake. |
| Incomplete reaction (starting material remains) | Column chromatography on silica gel is often effective. A gradient elution starting with a non-polar solvent and gradually increasing polarity (e.g., Hexane -> Ethyl Acetate -> Ethyl Acetate/Methanol with 1% triethylamine) can separate the starting material from the more polar amine product. | Nitrile (SM): Sharp stretch at ~2250 cm⁻¹ in IR. Nitroalkene (SM): Strong stretches at ~1520 and ~1350 cm⁻¹ in IR. |
| Product is a dark oil | Distillation under reduced pressure (vacuum distillation) can be an excellent final purification step for the liquid amine, removing high-boiling point impurities and color. | Product: Check for a clean mass spectrum with the correct molecular ion peak (m/z = 127.21 for C₆H₉NS).[16] |
Experimental Protocols
Protocol: Fieser Workup for LiAlH₄ Reduction
This protocol assumes the reduction was performed with 4.0 g (0.105 mol) of LiAlH₄ in 200 mL of THF.
-
After the reaction is deemed complete by TLC, place the reaction flask in an ice-water bath and cool to 0 °C.
-
While stirring vigorously, add 4.0 mL of deionized water dropwise. The rate of addition should be slow enough to control the vigorous evolution of hydrogen gas.
-
Following the water addition, add 4.0 mL of 15% (w/v) aqueous sodium hydroxide solution dropwise. The mixture will become thick and white.
-
Finally, add 12.0 mL of deionized water dropwise.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. A granular white precipitate should form.
-
Add anhydrous magnesium sulfate or sodium sulfate to the slurry to absorb excess water.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
References
- 1. 3-(2-Nitrovinyl)thiophene | 110143-52-7 | Benchchem [benchchem.com]
- 2. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. data.epo.org [data.epo.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 16. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-(3-Thienyl)ethanamine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-thienyl)ethanamine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common stability challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity and robustness of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your research and provides actionable solutions.
FAQ 1: My this compound derivative is showing signs of degradation upon storage. What are the likely degradation pathways?
Answer:
This compound derivatives, like many thiophene-containing compounds, are susceptible to specific degradation pathways. Understanding these pathways is the first step in mitigating them. The primary routes of degradation are typically oxidative and photolytic.
-
Oxidative Degradation: The sulfur atom in the thiophene ring is a primary target for oxidation.[1] This can lead to the formation of S-oxides and subsequently S,S-dioxides. The ethanamine side chain can also be susceptible to oxidation, particularly if there are susceptible functional groups attached. For instance, studies on related compounds have shown that N-oxidation can occur.[1] Furthermore, the presence of trace metal ions can catalyze oxidative processes.[2]
-
Photodegradation: Thiophene moieties can absorb UV light, leading to photolytic degradation.[3] This can involve complex radical-mediated reactions, potentially leading to ring-opening or polymerization. The extent of photodegradation is dependent on the specific chromophores present in the molecule and the intensity and wavelength of the light source.[4]
-
Hydrolytic Degradation: Depending on the nature of the substituents on the ethanamine side chain, hydrolysis can be a concern. For example, if the derivative contains ester or amide functionalities, they can be susceptible to hydrolysis under acidic or basic conditions.[2][4]
Troubleshooting Degradation Issues
If you observe degradation, a systematic approach is necessary to identify the cause and implement a solution.
Initial Steps:
-
Characterize the Degradants: The first crucial step is to identify the degradation products. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), is essential.[5]
-
Review Storage Conditions: Assess the storage conditions of your compound. Key factors to consider are:
-
Light Exposure: Is the compound stored in an amber vial or otherwise protected from light?
-
Atmosphere: Is the compound stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation?
-
Temperature: Is the compound stored at the recommended temperature? Elevated temperatures can accelerate most degradation reactions.[4]
-
Humidity: Is the compound protected from moisture?
-
Logical Relationship: Identifying the Degradation Pathway
Caption: A logical workflow for identifying and addressing degradation.
FAQ 2: How can I proactively assess the stability of my novel this compound derivative?
Answer:
Proactive stability assessment is critical in drug development and should be an integral part of your experimental plan. Forced degradation studies are the industry-standard approach for this.[4][6][7][8] These studies intentionally expose the drug substance to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[7]
Forced Degradation Experimental Protocol
This protocol provides a general framework. The specific conditions should be tailored to your compound's properties. An extent of degradation of 5-20% is generally considered suitable for method development.[9]
Objective: To identify potential degradation products and pathways for a novel this compound derivative.
Materials:
-
Your this compound derivative
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with UV and/or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently (e.g., 40°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Transfer a known amount of the solid compound to a vial and place it in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, subject a solution of the compound to thermal stress.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[8]
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis and Interpretation:
| Stress Condition | Expected Observations | Potential Degradation Products |
| Acid/Base Hydrolysis | Appearance of new peaks, decrease in the main peak area. | Products of side-chain modifications (if applicable). |
| **Oxidation (H₂O₂) ** | Formation of more polar degradants. | Thiophene-S-oxide, Thiophene-S,S-dioxide, N-oxide. |
| Thermal Degradation | Varies depending on the compound's lability. | May lead to a complex mixture of degradants. |
| Photodegradation | Appearance of new peaks, potential for color change. | Photoreaction products, potentially polymeric material. |
FAQ 3: What are the key considerations for developing a stability-indicating HPLC method for my this compound derivatives?
Answer:
A robust stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[5]
Key Method Development Parameters:
-
Column Chemistry: A C18 column is a common starting point. However, for polar compounds, a polar-embedded or polar-endcapped C18 column might provide better retention and peak shape.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic ethanamine moiety.
-
Detector: A UV detector is commonly used. The detection wavelength should be chosen to maximize the response of both the API and the potential degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. An MS detector is invaluable for identifying unknown degradation products.[5]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Experimental Workflow: Stability-Indicating HPLC Method Development
Caption: A workflow for developing a stability-indicating HPLC method.
FAQ 4: How can I improve the stability of my this compound derivatives?
Answer:
Improving stability often involves a multi-pronged approach, encompassing structural modification, formulation strategies, and optimized storage conditions.
Structural Modifications:
-
N-Substitution: Modifying the primary amine of the ethanamine side chain can impact stability. For example, acylation to form an amide can protect the amine from certain oxidative reactions.[10] However, this will also change the compound's pharmacological properties. The effect of N-substitution on the overall stability needs to be evaluated on a case-by-case basis.[11][12]
-
Ring Substitution: The electronic properties of substituents on the thiophene ring can influence its susceptibility to oxidation. Electron-withdrawing groups can decrease the electron density of the ring, potentially making it less prone to oxidation.
Formulation Strategies:
-
pH Adjustment: For liquid formulations, maintaining an optimal pH where the compound is most stable is crucial.
-
Use of Antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can help prevent oxidative degradation.
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Excipient Compatibility: Ensure that the excipients used in a formulation are compatible with the API and do not promote degradation.
Optimized Storage and Handling:
-
Protection from Light: Store all this compound derivatives in amber vials or other light-blocking containers.
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (nitrogen or argon) is recommended.
-
Temperature Control: Store compounds at the lowest practical temperature to slow down degradation kinetics.
-
Moisture Protection: Use desiccants and ensure containers are tightly sealed to protect against hydrolysis.
By implementing these strategies, you can significantly enhance the stability of your this compound derivatives, ensuring the reliability and reproducibility of your research.
References
- 1. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ncert.nic.in [ncert.nic.in]
- 11. Interaction of N-substituted ethanolamine analogs with ethanolamine ammonia-lyase, an adenosylcobalamin-requiring enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Navigating Steric Challenges in 3-Substituted Thiophene Chemistry
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most common hurdles in heterocyclic chemistry: overcoming steric hindrance in reactions involving 3-substituted thiophenes. The inherent asymmetry and the steric bulk adjacent to the reactive C2 position can lead to low yields, poor regioselectivity, and failed reactions. This resource provides troubleshooting strategies and detailed protocols to navigate these challenges effectively.
Foundational Concepts: Understanding the Challenge (FAQs)
Q1: Why is steric hindrance a significant problem for 3-substituted thiophenes?
The substituent at the C3 position directly obstructs the approach of catalysts and reagents to the adjacent C2 position. The C2 and C5 positions are the most electronically activated for electrophilic substitution and metalation, but the C2 position is often sterically shielded. This creates a conflict between electronic preference and steric accessibility, which can complicate reaction outcomes.
Q2: What is the typical reactivity order of the C-H bonds on a 3-substituted thiophene ring?
For most palladium-catalyzed C-H functionalization reactions, the reactivity order is generally C2 > C5.[1][2] The C2 position is more acidic and electronically favored for reactions like metalation and direct arylation. However, this inherent reactivity can be overridden by steric factors, especially when either the 3-substituent or the incoming coupling partner is large. The C4 position is the least reactive and is rarely functionalized directly without a directing group.
Q3: How does the electronic nature of the 3-substituent influence reactivity?
While steric effects are often paramount, electronic effects are also at play.
-
Electron-donating groups (e.g., alkyl, alkoxy) at C3 increase the electron density of the thiophene ring, making it more susceptible to electrophilic attack and facilitating oxidative addition in cross-coupling cycles.
-
Electron-withdrawing groups (e.g., ester, sulfinyl) decrease the ring's electron density, which can slow down C-H activation and oxidative addition steps. However, they also increase the acidity of the ring protons, which can favor deprotonation-based pathways.[3]
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses common problems encountered during specific reaction types, offering causal explanations and actionable solutions.
Palladium-Catalyzed Cross-Coupling (Suzuki, Negishi)
Q: My Suzuki-Miyaura coupling of a 3-alkylthiophene with a hindered arylboronic acid is giving very low yields (<10%). I'm using Pd(PPh₃)₄. What's the issue?
Your primary issue is almost certainly the catalyst system. Pd(PPh₃)₄ is an excellent, general-purpose catalyst, but the triphenylphosphine ligands are not ideal for sterically demanding substrates.[4] The coordination of four PPh₃ ligands creates a bulky metal center, and the reductive elimination step to form the hindered biaryl product is often slow.
Solution: Switch to a Catalyst System with Bulky, Electron-Rich Ligands.
The key is to use ligands that promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in oxidative addition. Bulky biarylphosphine ligands (i.e., "Buchwald ligands") are designed for this purpose.[5][6] They possess the steric bulk to stabilize the Pd(0) center while being labile enough to facilitate the catalytic cycle.
-
Recommended Ligands: SPhos, XPhos, or RuPhos. These ligands have been shown to be highly effective for coupling sterically hindered substrates.[7]
-
Base and Solvent: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.[6] Anhydrous, polar aprotic solvents like toluene or dioxane are standard.
Table 1: Ligand Selection for Sterically Hindered Suzuki-Miyaura Coupling
| Ligand | Structure | Key Feature | Typical Loading (mol%) | Recommended For |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity for hindered aryl chlorides and bromides. | 1-4 | General purpose for hindered couplings. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky, excellent for tetra-ortho-substituted biaryls. | 1-4 | Very challenging, highly hindered substrates.[7] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | High activity at low catalyst loadings. | 0.5-2 | When catalyst cost and turnover number are critical. |
Direct C-H Arylation
Q: I am attempting a direct arylation of 3-hexylthiophene and getting a nearly 1:1 mixture of C2 and C5 isomers. How can I improve regioselectivity for the less-hindered C5 position?
This is a classic challenge where the inherent electronic preference for C2 competes with the steric accessibility of C5. Standard direct arylation conditions often give mixtures because the coupling partner is not large enough to exclusively favor the C5 position.[1][2]
Solution: Employ a Sterically Congested Coupling Partner.
You can exploit sterics to your advantage by using an aryl halide with large ortho-substituents. The bulky arylating agent will be unable to approach the hindered C2 position, forcing the reaction to occur at the more accessible C5 position.
-
Strategy: Use a congested aryl bromide, such as 2-bromo-1,3-dichlorobenzene, as the coupling partner.[1][2] The two ortho-chloro substituents effectively block the approach to C2.
-
Catalyst: A simple, phosphine-free palladium source like Pd(OAc)₂ is often sufficient.[1][2]
-
Conditions: High temperatures (e.g., 150 °C) in a solvent like DMAc are typically required to drive the reaction.[1][2]
Diagram 1: Strategy for C5-Selective Direct Arylation
A diagram illustrating how a bulky aryl halide directs arylation to the C5 position.
Kumada Coupling
Q: My Kumada coupling of 3-bromothiophene with an alkyl Grignard reagent is sluggish and produces a significant amount of bis-thienyl byproduct. What can I do to improve this?
This is a common issue in Kumada couplings, especially when using standard ethereal solvents like THF or diethyl ether. The formation of bis-thienyl side products arises from competing homo-coupling reactions. Sluggishness can be due to poor catalyst activity or Grignard reagent instability.
Solution: Change the Solvent to 2-Methyltetrahydrofuran (2-MeTHF).
It has been shown that using 2-MeTHF as the solvent can dramatically improve the yield and selectivity of Kumada couplings with 3-halothiophenes.[8][9]
-
Why it Works: 2-MeTHF allows for higher concentrations of the Grignard reagent while minimizing the formation of dithienyl side products.[8] This leads to significantly higher crude yields (up to 97-99%) compared to reactions in THF (often 70-80%).[8]
-
Catalyst Choice: Nickel-based catalysts are standard for Kumada couplings. Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)dichloro Nickel(II)) is a robust and widely used catalyst for this transformation.[8][10]
Metalation and Functionalization
Q: I am trying to lithiate a 3-substituted thiophene at the C2 position and quench with an electrophile, but I'm getting low yields and recovering starting material. I'm running the reaction at -78 °C.
The lithiated intermediate of a sterically hindered thiophene can be unstable, even at -78 °C. Decomposition or proton exchange with the solvent or starting material can lead to the issues you're observing.
Solution: Decrease the Reaction Temperature Significantly.
For particularly sensitive or sterically hindered substrates, lowering the temperature to -95 °C can dramatically increase the stability of the lithiated intermediate.[11]
-
Procedure: Perform the lithiation using a base like LDA in THF at -95 °C. This change can allow the lithiated species to remain stable for a sufficient period (e.g., 30 minutes) to be trapped effectively by an electrophile.[11]
-
Base Selection: While LDA is effective at these lower temperatures, stronger bases like Knochel-Hauser bases (e.g., TMPMgCl·LiCl) can also be highly effective for deprotonating complex heterocyclic compounds.[12]
Diagram 2: Troubleshooting Workflow for Hindered Thiophene Reactions
A decision tree to guide researchers when encountering poor results.
References
- 1. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 2. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 9. CA2594613A1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Tetrasubstituted Thiophenes via Direct Metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 2-(3-Thienyl)ethanamine During Workup
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for handling 2-(3-thienyl)ethanamine. As a primary amine with an electron-rich thiophene ring, this compound is susceptible to degradation during standard laboratory workup procedures if appropriate precautions are not taken. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the degradation mechanisms and to offer robust, field-proven protocols for maximizing yield and purity. Our approach is built on explaining the causality behind each experimental step, ensuring that every protocol is a self-validating system for achieving reproducible, high-quality results.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during the workup of this compound.
Q1: My isolated this compound is a dark yellow or brown oil, not the expected pale yellow. What is causing this discoloration?
A: Discoloration is a classic indicator of oxidative degradation.[1] Your compound has two primary sites vulnerable to oxidation: the primary amine and the sulfur atom within the thiophene ring.[2][3] Exposure to atmospheric oxygen, especially when heated or in the presence of light, can generate highly colored impurities. To prevent this, it is crucial to perform the workup under an inert atmosphere (e.g., Nitrogen or Argon) and to keep the solutions cool at all times.[4]
Q2: My final yield is significantly lower than expected after performing an acid-base extraction. Where could my product have been lost?
A: Low yields typically point to one of three issues:
-
Incomplete Extraction: The pH of your aqueous layers was not sufficiently acidic or basic. For the acid wash, the pH should be low enough (pH < 4) to fully protonate the amine into its water-soluble salt form.[5] Conversely, during basification, the pH must be high enough (pH > 10) to fully deprotonate the salt back to the neutral, organic-soluble amine.[6] Always verify the pH of the aqueous layer with pH paper or a meter.
-
Emulsion Formation: Vigorous shaking of biphasic mixtures, especially those containing basic amines, can lead to stable emulsions that are difficult to separate, trapping your product at the interface. If an emulsion forms, try adding brine (saturated aq. NaCl) or filtering the mixture through a pad of Celite.
-
Degradation: As mentioned in Q1, oxidative degradation can lead to product loss. Ensure your workup is performed promptly and at low temperatures.
Q3: I'm trying to purify my product using silica gel column chromatography, but it's streaking badly on the TLC plate and giving poor separation. How can I improve this?
A: This is a very common problem with primary and secondary amines on standard silica gel. The acidic nature of silica leads to strong, non-specific binding with the basic amine, causing significant tailing or "streaking."[4] To resolve this, you can either:
-
Use a Modified Eluent: Add a small amount of a volatile base, such as triethylamine (~1-2%), to your eluent system. This base will occupy the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: Switch to a more suitable stationary phase like basic alumina, which does not have the acidic sites that cause streaking with amines.[4]
Q4: What are the two most critical chemical risks I need to control during the workup of this compound?
A: The two paramount risks are oxidation and exposure to extreme pH for prolonged periods .
-
Oxidation: The thiophene ring is susceptible to oxidation at the sulfur atom, forming sulfoxides and sulfones, while the amine can also be oxidized.[2][3] This is best controlled by using an inert atmosphere and low temperatures.[4]
-
pH Control: While acid-base extraction is necessary, prolonged exposure to highly acidic or basic conditions can promote side reactions or degradation.[7][8] The key is to perform the pH adjustments quickly, with efficient cooling, and immediately proceed to the next step.
Section 2: In-Depth Troubleshooting Guide: Understanding Degradation Pathways
A fundamental understanding of the degradation mechanisms is essential for designing a robust workup procedure.
Issue 2.1: Oxidative Degradation
-
What is Happening? this compound has two reactive sites prone to oxidation by atmospheric oxygen (O₂). The sulfur atom in the thiophene ring can be oxidized to a thiophene S-oxide, which is a reactive intermediate that can lead to further reactions and colored byproducts.[3] The primary amine itself can also undergo oxidation.
-
Why is it Happening? The thiophene ring is an electron-rich aromatic system, making its sulfur atom susceptible to electrophilic attack, including oxidation.[2] This process can be accelerated by heat, light, or the presence of trace metal impurities. Amines are known to be sensitive to air oxidation.[4]
-
How to Prevent It: A multi-faceted approach is required for complete protection:
-
Maintain an Inert Atmosphere: Before starting the workup, purge the reaction flask and separatory funnel with an inert gas like nitrogen or argon. Maintain a positive pressure of inert gas throughout the entire process.
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all aqueous and organic solvents before use by sparging with an inert gas for 15-30 minutes.
-
Control Temperature: Perform all extraction and neutralization steps in an ice-water bath. The neutralization of strong acids and bases is highly exothermic, and the generated heat can dramatically accelerate oxidation rates.
-
Protect from Light: Wrap the separatory funnel and flasks with aluminum foil to prevent potential photochemical degradation pathways.[2]
-
Visualizing the Degradation Pathway
The following diagram illustrates the primary sites of oxidative degradation on the this compound molecule.
Caption: Primary oxidative degradation routes for this compound.
Issue 2.2: pH-Related Instability and Extraction Inefficiency
-
What is Happening? The workup relies on the basicity of the amine to move it between aqueous and organic phases.[9] If the pH is not correctly controlled at each stage, the compound will either fail to move to the desired phase, leading to yield loss, or it will be left in a reactive state for too long.
-
Why is it Happening? The amine (R-NH₂) exists in a pH-dependent equilibrium with its protonated form, the ammonium salt (R-NH₃⁺).
-
Acidic Wash (pH < 4): The equilibrium is driven far to the right (R-NH₃⁺). The resulting ionic salt is soluble in the aqueous layer and insoluble in most organic solvents.[5][9]
-
Basic Wash (pH > 10): The equilibrium is driven far to the left (R-NH₂). The neutral amine is insoluble in the aqueous layer and soluble in organic solvents.[6]
-
-
How to Fix It:
-
Use Dilute Reagents: Use 1M HCl and 1M NaOH solutions for extractions. This provides better control over the pH and generates less heat upon neutralization compared to concentrated reagents.
-
Add Reagents Slowly: Add the acid or base dropwise with vigorous stirring and external cooling (ice bath).
-
Verify pH: After each addition and separation, use pH paper to test a drop of the aqueous layer to confirm you have reached the target pH.
-
Work Promptly: Do not allow the amine to sit for extended periods in either the acidic or basic aqueous solutions. Proceed immediately to the next step of the extraction or isolation.
-
Section 3: Recommended Experimental Protocols
These protocols incorporate best practices to minimize degradation and maximize yield.
Protocol 3.1: High-Fidelity Workup via Acid-Base Extraction
This procedure is designed for the isolation of this compound from a reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate, Ether).
-
Preparation (Inerting):
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Purge the flask with nitrogen or argon for 5 minutes. Transfer the mixture to a separatory funnel that has also been purged with inert gas. Maintain a positive pressure of inert gas (e.g., via a balloon) on the funnel.
-
-
Acidic Extraction (Isolating the Amine):
-
Add cold, degassed 1M HCl to the separatory funnel.
-
Shake the funnel gently to avoid emulsions, venting frequently.
-
Allow the layers to separate completely. Drain the lower aqueous layer into a flask kept under inert gas and in an ice bath.
-
Repeat the extraction of the organic layer two more times with fresh 1M HCl. Combine all aqueous extracts.
-
-
Neutral Wash (Removing Acidic Impurities):
-
Wash the combined acidic aqueous extracts with a fresh portion of cold, degassed organic solvent (e.g., Ethyl Acetate) to remove any neutral or acidic impurities that may have been carried over. Discard this organic wash.
-
-
Basification (Liberating the Free Amine):
-
Place the flask containing the acidic aqueous extracts in an ice bath and stir vigorously.
-
Slowly add cold, degassed 1M NaOH dropwise until the pH of the solution is >10 (verify with pH paper). A milky white precipitate or oiling out of the free amine should be observed.
-
-
Final Extraction (Recovering the Product):
-
Transfer the basified mixture back to the inerted separatory funnel.
-
Extract the aqueous layer three times with a fresh, cold, degassed organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<30 °C) to yield the crude product.
-
Visualizing the Workup Workflow
Caption: Step-by-step workflow for the high-fidelity acid-base extraction.
Section 4: Data Summary & Purification
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉NS | [10] |
| Molecular Weight | 127.21 g/mol | [10] |
| Appearance | Colorless to yellow liquid | [11] |
| Boiling Point | 203.8 ± 15.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Key Hazards | Harmful if swallowed/inhaled/in contact with skin. Causes severe skin burns and eye damage. | [10] |
Comparison of Purification Methods
| Method | Stationary Phase | Eluent System | Advantages | Disadvantages |
| Standard Silica | Silica Gel (SiO₂) | Hexanes/Ethyl Acetate | Readily available. | Severe streaking, poor separation, potential for product loss on column.[4] |
| Base-Modified Silica | Silica Gel (SiO₂) | Hexanes/Ethyl Acetate + 1-2% Triethylamine | Excellent peak shape, good resolution, prevents product loss. | Triethylamine must be removed from product fractions during concentration. |
| Basic Alumina | Alumina (Al₂O₃, basic) | Hexanes/Ethyl Acetate | Good peak shape, no need for additives in eluent. | Can be less readily available, may have different selectivity than silica.[4] |
References
- 1. papers.phmsociety.org [papers.phmsociety.org]
- 2. benchchem.com [benchchem.com]
- 3. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Workup [chem.rochester.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-噻吩乙胺 96% | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Amine Protection in 2-(3-Thienyl)ethanamine Synthesis
Welcome to the technical support center for the selection and implementation of amine protecting groups for 2-(3-thienyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protecting this specific primary amine, ensuring the integrity of the thiophene ring and achieving high yields in subsequent synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the primary amine of this compound?
A1: The primary amine in this compound is a nucleophilic and basic functional group.[1] In multi-step syntheses, it can react with a wide range of electrophilic reagents or participate in undesired acid-base reactions. Protecting the amine converts it into a less reactive functional group, such as a carbamate or sulfonamide, preventing these side reactions and allowing for selective modifications elsewhere in the molecule.[2] This is a crucial strategy for achieving chemoselectivity in complex organic synthesis.[3]
Q2: What are the key considerations when choosing a protecting group for this compound?
A2: Several factors must be considered:
-
Stability of the Thiophene Ring: The thiophene ring is generally considered aromatic and is relatively stable.[4] However, it can be susceptible to degradation under strongly acidic conditions, which can lead to polymerization.[5] Therefore, protecting groups that require harsh acidic conditions for removal should be used with caution.
-
Orthogonality: In a multi-step synthesis, you may have other protecting groups on your molecule. An orthogonal protection strategy allows for the selective removal of one protecting group without affecting others.[3][6][7] For instance, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal to each other.[8][9]
-
Reaction Conditions for Introduction and Removal: The conditions for both the protection and deprotection steps should be mild enough to not compromise the integrity of the this compound molecule.
-
Yield and Scalability: The chosen protecting group should be installable and removable in high yields, and the procedures should be scalable for larger-scale synthesis if required.
Q3: Which are the most common and recommended protecting groups for this substrate?
A3: The most common and versatile protecting groups for primary amines are carbamates.[9][10] For this compound, the following are highly recommended:
-
tert-Butoxycarbonyl (Boc): This is one of the most widely used amine protecting groups due to its ease of introduction and removal under relatively mild acidic conditions.[9][11]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable under a wide range of conditions and is typically removed by catalytic hydrogenolysis, which is a very mild and selective method.[8][12][13]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is often used in peptide synthesis.[14][15] Its removal with a mild base like piperidine offers an excellent orthogonal strategy to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[3][7]
Troubleshooting Guide
Issue 1: Low yield during the introduction of the Boc protecting group.
-
Possible Cause: Incomplete reaction due to insufficient base or reagent. The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) requires a base to neutralize the liberated acid.
-
Solution:
-
Ensure at least one equivalent of a suitable base is used. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or sodium bicarbonate (NaHCO₃).
-
Use a slight excess (1.1-1.2 equivalents) of Boc₂O to drive the reaction to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Issue 2: Decomposition of the thiophene ring during Boc deprotection.
-
Possible Cause: Use of overly harsh acidic conditions. While the thiophene ring is relatively acid-stable, prolonged exposure to strong acids, especially at elevated temperatures, can lead to side reactions like polymerization.[5][16]
-
Solution:
-
Use milder acidic conditions. Instead of concentrated strong acids, consider using a solution of HCl in an organic solvent like dioxane or diethyl ether, or trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature.[17]
-
Carefully monitor the reaction time. Deprotection is often complete within a few hours at room temperature.
-
Consider using scavengers, such as anisole or thioanisole, if you suspect side reactions involving the tert-butyl cation that is formed during deprotection.[18]
-
Issue 3: Incomplete removal of the Cbz group during hydrogenolysis.
-
Possible Cause: Catalyst poisoning or insufficient hydrogen pressure. The sulfur atom in the thiophene ring can sometimes interfere with the palladium catalyst, although this is less common with thiophene itself compared to other sulfur-containing compounds.
-
Solution:
-
Use a higher loading of the Pd/C catalyst (e.g., 10-20 mol%).
-
Ensure the reaction is performed under a positive pressure of hydrogen gas (a balloon is often sufficient, but a Parr shaker can be used for more stubborn cases).
-
Consider using transfer hydrogenation conditions, with a hydrogen donor like ammonium formate or cyclohexene, which can sometimes be more effective.[19]
-
Issue 4: Side reactions observed during Fmoc deprotection with piperidine.
-
Possible Cause: The dibenzofulvene (DBF) intermediate formed during Fmoc deprotection is an electrophile and can react with the newly liberated amine if not effectively scavenged.[14]
-
Solution:
-
Use a sufficient excess of piperidine (typically a 20% solution in DMF) to act as an effective scavenger for the DBF intermediate.[15][20][21]
-
Ensure adequate mixing to facilitate the trapping of the DBF adduct.
-
The deprotection is usually rapid; prolonged reaction times are generally not necessary and may increase the chance of side reactions.
-
In-Depth Technical Protocols
Decision-Making Workflow for Protecting Group Selection
Caption: Decision tree for selecting an appropriate amine protecting group.
Comparative Summary of Recommended Protecting Groups
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Issues |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Boc₂O, base | Mild acid (e.g., TFA, HCl in dioxane)[22] | Easy to introduce, widely used, orthogonal to Cbz and Fmoc.[9] | Acid-lability may not be suitable for acid-sensitive substrates.[18] |
| Cbz (Benzyloxycarbonyl) | Cbz-NH-R | Cbz-Cl, base | Catalytic hydrogenolysis (H₂, Pd/C)[13] | Very stable, mild deprotection, orthogonal to Boc and Fmoc.[8] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[23] |
| Fmoc (9-Fluorenyl-methyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, base | Mild base (e.g., 20% piperidine in DMF)[14][15] | Base-lability provides orthogonality to acid- and hydrogenolysis-labile groups.[3] | Less common outside of peptide synthesis; can be more expensive. |
Experimental Protocol: Boc Protection of this compound
Caption: Step-by-step workflow for Boc protection.
Detailed Steps:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.2 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting amine has been consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Experimental Protocol: Cbz Deprotection of N-Cbz-2-(3-Thienyl)ethanamine
Caption: Step-by-step workflow for Cbz deprotection via hydrogenolysis.
Detailed Steps:
-
Dissolution: Dissolve the Cbz-protected this compound (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[8]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %) to the solution.
-
Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.[8]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon of H₂ is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of the product at a lower Rf value is indicative of a successful reaction.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.[8]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. media.neliti.com [media.neliti.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protection for the AMINE.pptx [slideshare.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromothiophene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-bromothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. We will move beyond simple protocols to explore the underlying principles that govern success, helping you troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and considerations when working with 3-bromothiophene in palladium-catalyzed cross-coupling reactions.
Q1: Why is 3-bromothiophene often a more challenging substrate than 2-bromothiophene?
A1: The distinct reactivity stems from the electronic and structural properties of the thiophene ring.[1]
-
Electronic Effects: The carbon-bromine (C-Br) bond at the 3-position is computationally predicted to be slightly stronger than the C-Br bond at the 2-position.[2] This suggests a higher activation energy for oxidative addition, which is often the rate-determining step in the catalytic cycle.[2] The C2 position is more electron-deficient, which generally facilitates a more rapid oxidative addition of the Pd(0) catalyst.[1]
-
Grignard and Lithiation Difficulty: These fundamental organometallic transformations are notoriously more difficult with 3-bromothiophene compared to its 2-isomer, which is indicative of its lower general reactivity.[2]
Q2: What is the primary cause of low yields or stalled reactions with 3-bromothiophene?
A2: The most common culprit is catalyst deactivation or "poisoning" by the sulfur atom in the thiophene ring.[3] Palladium catalysts have a high affinity for sulfur, which can coordinate strongly to the metal center.[3] This interaction blocks the active sites required for the catalytic cycle to proceed, leading to diminished activity or complete deactivation.[3]
Q3: How do I mitigate catalyst deactivation by the thiophene sulfur?
A3: The key is to select a catalyst system where the ligand's binding to the palladium center is strong enough to resist displacement by the substrate's sulfur atom.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃).[4][5] These ligands form stable, highly active catalysts that can promote the desired cross-coupling pathway over catalyst-inhibiting side reactions.[5]
-
Catalyst Loading: For particularly challenging substrates, a modest increase in catalyst loading (from a typical 1-2 mol% to 3-5 mol%) may be necessary to compensate for some level of unavoidable deactivation.[6]
Q4: Can I use the same conditions for a Suzuki-Miyaura, Heck, and Buchwald-Hartwig reaction with 3-bromothiophene?
A4: No, each reaction type requires specific optimization. While the challenge of catalyst poisoning is universal, the mechanistic steps and optimal conditions differ significantly. For example, the base in a Heck reaction is crucial for regenerating the Pd(0) catalyst from the H-Pd-X species formed after β-hydride elimination, a step not present in the Suzuki-Miyaura cycle.[4] Similarly, the choice of base in a Buchwald-Hartwig amination (e.g., NaOtBu) is often much stronger than in a Suzuki coupling (e.g., K₃PO₄ or K₂CO₃) to facilitate the deprotonation of the amine.[1][6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, when using 3-bromothiophene, researchers may encounter several issues.
Problem 1: Low to no conversion of starting material.
| Possible Cause | Scientific Rationale & Solution |
| Inefficient Oxidative Addition | The C3-Br bond of 3-bromothiophene is less reactive than the C2-Br bond, leading to a slow rate-determining oxidative addition step.[1][2] Solution: Switch to a more electron-rich and sterically bulky ligand. Ligands like SPhos or P(t-Bu)₃ create a more electron-rich, coordinatively unsaturated Pd(0) center, which is more nucleophilic and reactive towards the C-Br bond.[7][8] |
| Catalyst Poisoning | The sulfur atom is deactivating the palladium catalyst before significant turnover can occur.[3] Solution: Increase the catalyst and/or ligand loading. For particularly stubborn reactions, consider a precatalyst (e.g., SPhos G3), which can generate the active Pd(0) species more cleanly and efficiently than using a Pd(II) source like Pd(OAc)₂.[6] |
| Poor Base/Solvent Combination | The base may be poorly soluble in the solvent system, or the solvent may not adequately dissolve the boronic acid/ester.[9] Solution: For bases like K₃PO₄ or K₂CO₃, a mixed solvent system such as 1,4-dioxane/water or toluene/water is often essential to facilitate dissolution and promote the transmetalation step.[9] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[6] |
Problem 2: Significant formation of thiophene byproduct (protodebromination).
| Possible Cause | Scientific Rationale & Solution |
| Protonolysis of Intermediates | If any organometallic intermediates (e.g., from attempted lithiation or Grignard formation side-pathways) are formed, they are highly basic and can be quenched by trace protic sources, leading to debromination.[10] Solution: Ensure strictly anhydrous and deoxygenated conditions.[6] Oven-dry all glassware and use freshly distilled or purchased anhydrous solvents.[10] |
| Reductive Dehalogenation | This can be a side reaction within the palladium catalytic cycle, particularly at elevated temperatures or with certain ligand/base combinations.[4] Solution: Lower the reaction temperature if possible. Screen alternative bases; sometimes a weaker base can suppress this pathway, though it may also slow the desired reaction.[4] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-bromothiophene with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromothiophene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%).[1][9]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[1][9]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide: Heck Coupling
The Heck reaction with 3-bromothiophene presents its own set of challenges, often related to catalyst regeneration and side reactions.
Problem 1: Reaction starts but stalls, leaving significant starting material.
| Possible Cause | Scientific Rationale & Solution |
| Inefficient Catalyst Regeneration | The base is not effectively neutralizing the HBr generated during the β-hydride elimination step. This prevents the regeneration of the active Pd(0) catalyst, halting the cycle.[4] Solution: Switch to a stronger or more suitable base. Inorganic bases like K₂CO₃ are common, but organic amines like triethylamine (Et₃N) or bulkier non-coordinating bases can also be effective.[4] The choice is often substrate-dependent. |
| Reversible β-Hydride Elimination | This step can be reversible. If the subsequent reductive elimination to regenerate Pd(0) is slow, the palladium-hydride species can re-add to the product, leading to isomerization or stalling the forward reaction.[4] Solution: A suitable base facilitates the irreversible removal of the hydride from the palladium complex.[4] Increasing the reaction temperature can also help drive the reaction forward, but must be balanced against potential decomposition.[4] |
Problem 2: Formation of isomerized alkene products.
| Possible Cause | Scientific Rationale & Solution |
| Slow Reductive Elimination | As described above, slow catalyst regeneration allows the palladium-hydride intermediate to persist, promoting alkene isomerization.[4] Solution: The choice of base is critical. A stronger base can accelerate the regeneration of the Pd(0) catalyst and minimize olefin isomerization.[4] Additionally, some ligand systems are inherently better at suppressing this side reaction. |
Experimental Protocol: General Procedure for Heck Coupling
This protocol describes a general method for coupling 3-bromothiophene with styrene.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromothiophene (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[1]
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask, followed by styrene (1.2 mmol, 1.2 equiv).[1][4]
-
Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Process
Diagrams can clarify complex relationships in catalysis and troubleshooting.
Caption: The generic catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Reagent Toxicity in Thiophene Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for thiophene synthesis. Thiophene and its derivatives are invaluable scaffolds in pharmaceuticals, materials science, and agrochemicals.[1][2] However, their synthesis often involves highly reactive and toxic reagents that demand rigorous safety protocols. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into managing these hazards. Our focus is not just on procedural steps but on understanding the underlying chemistry to foster a proactive safety culture in your laboratory.
Section 1: Hazard Overview of Key Reagents
Many common thiophene syntheses, such as the Paal-Knorr, Fiesselmann, and Gewald methods, utilize reagents with significant toxicity profiles.[3][4] Understanding these hazards is the first step toward safe experimentation.
| Reagent | Chemical Formula | Key Hazards | Relevant Syntheses |
| Phosphorus Pentasulfide | P₄S₁₀ | Flammable solid; Reacts violently with water, acids, and alcohols to produce highly toxic and flammable hydrogen sulfide (H₂S) gas.[5][6][7] Corrosive and can cause severe skin and eye irritation.[5] | Paal-Knorr[4][8] |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Similar to P₄S₁₀, it is a thionating agent that reacts with moisture to release H₂S.[8][9] | Paal-Knorr[4][8] |
| Thionyl Chloride | SOCl₂ | Highly corrosive; Causes severe skin burns and eye damage.[10] Toxic if inhaled.[10] Reacts violently with water, releasing toxic gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[10][11][12] | Used for preparing acid chloride intermediates.[13] |
| Hydrogen Sulfide (Byproduct) | H₂S | Extremely toxic and flammable gas.[6][9] Has a characteristic "rotten egg" smell, but rapidly causes olfactory fatigue, making it an unreliable warning sign.[6] | Byproduct of P₄S₁₀ or Lawesson's Reagent use.[8] |
| Thiophene (Product) | C₄H₄S | Highly flammable liquid and vapor.[14] Harmful if swallowed and causes serious eye irritation.[15] | The target molecule in all syntheses. |
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, focusing on the causality and immediate, safe corrective actions.
Q: I smell a strong "rotten egg" odor during my Paal-Knorr reaction workup. What should I do?
A: This odor indicates the presence of hydrogen sulfide (H₂S), an extremely toxic gas.[6][9] Do not rely on your sense of smell, as it quickly becomes desensitized (olfactory fatigue).[6]
-
Immediate Action: Ensure your reaction is being conducted in a certified, high-flow chemical fume hood. Check that the sash is at the appropriate height. If you smell H₂S outside the hood, treat it as a potential exposure. Alert colleagues, and if the smell is strong, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office.
-
Probable Cause: The sulfurizing reagent (P₄S₁₀ or Lawesson's Reagent) is being hydrolyzed by atmospheric moisture or residual water in your solvents.[7] This reaction liberates H₂S gas.[8]
-
Preventative Measures: Always handle P₄S₁₀ and Lawesson's Reagent under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Use anhydrous solvents and dried glassware to minimize unintended hydrolysis.
Q: My reaction with thionyl chloride is fuming aggressively and has a sharp, acrid smell. Is this normal?
A: While some fuming is expected, excessive fuming indicates a problem. Thionyl chloride reacts with ambient moisture to produce HCl and SO₂ gases, which are toxic and corrosive.[10][12]
-
Immediate Action: Ensure the fume hood is functioning correctly. The reaction should be equipped with a drying tube or performed under an inert atmosphere to prevent moisture from entering the flask.
-
Probable Cause: Your glassware was not properly dried, your solvent contains water, or the reaction vessel is not adequately sealed from the atmosphere.
-
Scientific Rationale: Thionyl chloride is a highly effective dehydrating agent because of its reactivity with water. This same property makes it hazardous in an open or moist environment. The reaction is: SOCl₂ + H₂O → 2HCl(g) + SO₂(g).
Q: I spilled some phosphorus pentasulfide powder on the bench inside the fume hood. How do I clean it up safely?
A: DO NOT use water. This is a critical mistake that will generate a large volume of toxic H₂S gas.[5][6]
-
Correct Procedure:
-
Keep the spill contained within the fume hood.
-
Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Gently cover the spill with a dry, inert absorbent material like sand or diatomaceous earth.[16]
-
Carefully sweep the mixture into a designated, clearly labeled hazardous waste container for water-reactive solids.
-
Wipe the area with a cloth lightly dampened with a high-boiling, non-reactive hydrocarbon solvent (like mineral oil) to collect any remaining dust, and place the cloth in the solid waste container.
-
Contact your EHS office for pickup and disposal.
-
Q: My attempt to quench excess thionyl chloride with water was extremely vigorous and produced a lot of gas. What went wrong?
A: You experienced the violent, exothermic reaction of thionyl chloride with water.[10] The rapid production of HCl and SO₂ gas can cause the contents of your flask to erupt.
-
Probable Cause: The water was added too quickly and/or without sufficient cooling.
-
Corrective Action & Prevention: Always quench highly reactive reagents slowly and with external cooling. The preferred method is to add the reaction mixture dropwise to a separate, stirred flask containing the quenching solution (e.g., ice-cold water or a dilute sodium bicarbonate solution) in an ice bath.[17][18] This allows you to control the reaction rate and dissipate the heat generated.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the mandatory Personal Protective Equipment (PPE) for working with thionating agents like P₄S₁₀ and thionyl chloride?
A: The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a full-face shield.[12][19]
-
Hand Protection: Chemical-resistant gloves. For thionyl chloride, neoprene or rubber gloves are often recommended.[11] Always check the manufacturer's glove compatibility chart for your specific reagent and solvent.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All work must be done in a fume hood.[11] For emergencies or large spills, a self-contained breathing apparatus (SCBA) may be necessary, and only trained emergency responders should use it.[10][12]
Q: How must I store water-reactive reagents like Thionyl Chloride and P₄S₁₀?
A: Storage is critical to prevent degradation and hazardous situations.
-
Store in a cool, dry, and well-ventilated area designated for corrosive and water-reactive chemicals.[11][12]
-
Keep containers tightly sealed to prevent contact with atmospheric moisture.[12][16]
-
Isolate these reagents from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[5][11]
Q: What is the correct general procedure for quenching a reaction containing excess thionyl chloride?
A: The safest method involves slow, controlled addition to a quenching agent with cooling. A detailed protocol is provided in Section 4. The key principles are:
-
Perform the quench in a fume hood.
-
Use an ice bath to cool the quenching vessel.
-
Slowly add the reaction mixture containing excess thionyl chloride to a stirred solution of the quenching agent (e.g., cold water, saturated sodium bicarbonate).[17][18]
-
Monitor for gas evolution and control the addition rate to prevent an uncontrolled reaction.
Q: How should I dispose of waste streams from a thiophene synthesis?
A: All waste must be treated as hazardous.[11][20]
-
Waste Segregation: Never mix different waste streams. Keep separate, labeled containers for:
-
Solid waste (e.g., residual P₄S₁₀, contaminated absorbents).[20]
-
Liquid organic waste.
-
Aqueous waste from workups.
-
-
Labeling: All containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[20]
-
Disposal: Follow your institution's EHS guidelines for hazardous waste disposal. Arrange for pickup by a licensed contractor.[20]
Q: Are there less hazardous alternatives to P₄S₁₀ or Lawesson's Reagent?
A: Yes, the field is moving towards greener and safer synthetic routes.[3]
-
Alternative Sulfur Sources: Some modern methods use potassium sulfide (K₂S) or elemental sulfur in combination with different catalysts or reaction conditions, which can be less hazardous to handle than P₄S₁₀.[2][21]
-
Greener Methodologies: The Gewald reaction is often preferred as it uses elemental sulfur under basic conditions, avoiding the generation of H₂S.[2][22] Additionally, techniques like mechanochemistry (solvent-free synthesis) and the use of environmentally benign solvents like ethanol are being developed to improve the safety profile of thiophene synthesis.[1][23]
Section 4: Key Experimental Safety Protocols
Protocol 1: Quenching Excess Thionyl Chloride (SOCl₂)
-
Preparation: Conduct this procedure entirely within a chemical fume hood. Prepare a quenching vessel (e.g., a large Erlenmeyer flask) containing a stir bar and a 10% aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the quenching solution should be at least 10 times the volume of the thionyl chloride to be quenched. Place this vessel in an ice/water bath and begin stirring.
-
Slow Addition: Using a dropping funnel, add the reaction mixture containing unreacted thionyl chloride dropwise to the cold, stirred bicarbonate solution.[18]
-
Monitoring: Observe the reaction closely. Vigorous gas evolution (CO₂) will occur. Control the addition rate to keep the foaming manageable and the temperature below 20-25 °C.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure all thionyl chloride has been neutralized.
-
Final Check: Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is neutral or slightly basic.
-
Disposal: Dispose of the resulting mixture in the appropriate aqueous hazardous waste container.
Protocol 2: Safe Handling and Reaction Setup for Phosphorus Pentasulfide (P₄S₁₀)
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (nitrogen or argon) to prevent hydrolysis and H₂S formation.[7] This can be done in a glovebox or using Schlenk line techniques.
-
Weighing: Weigh the P₄S₁₀ powder in a sealed container or under a stream of inert gas. Avoid creating dust. If weighing in the open is unavoidable, do so quickly in a high-flow fume hood.
-
Addition: Add the P₄S₁₀ to the reaction flask containing anhydrous solvent under a positive pressure of inert gas.
-
Reaction Setup: Equip the reaction flask with a condenser. The top of the condenser must be connected to a gas outlet that passes through a bleach (sodium hypochlorite) or copper sulfate solution bubbler to scrub any H₂S gas that may be generated during the reaction.
-
Workup: After the reaction is complete, cool the mixture. Any quenching of unreacted P₄S₁₀ must be done with extreme caution, following a procedure similar to Protocol 1 but understanding that the gas evolved will be H₂S, not CO₂. The quench should be done by slowly adding the reaction mixture to a large volume of a cooled, stirred bleach solution to both neutralize the reagent and oxidize the H₂S byproduct.
Section 5: Visualization of Safety Workflow
This diagram outlines the decision-making process for responding to a chemical spill during thiophene synthesis.
Caption: A workflow for safely managing chemical spills in the laboratory.
References
- 1. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ICSC 1407 - PHOSPHORUS PENTASULFIDE [inchem.org]
- 6. PHOSPHORUS PENTASULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. drexel.edu [drexel.edu]
- 12. westliberty.edu [westliberty.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. fishersci.com [fishersci.com]
- 15. Thiophene CAS 110-02-1 | 808157 [merckmillipore.com]
- 16. lobachemie.com [lobachemie.com]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. researchgate.net [researchgate.net]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. benchchem.com [benchchem.com]
- 21. Thiophene synthesis [organic-chemistry.org]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. mdpi.com [mdpi.com]
"troubleshooting guide for low-yield Suzuki-Miyaura coupling at the C3-position"
Topic: Troubleshooting Guide for Low-Yield Suzuki-Miyaura Coupling at the C3-Position
Welcome to the technical support center for advanced cross-coupling applications. As Senior Application Scientists, we understand that while the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, its application to sterically or electronically challenging positions, such as the C3-position of many aromatic and heteroaromatic systems, can be fraught with difficulties.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues leading to low yields in these specific contexts. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Troubleshooting FAQs: Low Yield at the C3-Position
Q1: My C3-coupling reaction has stalled with low conversion of starting materials. What is my initial diagnostic approach?
A: Low or incomplete conversion is the most common failure mode. Before embarking on a wide-ranging screen, a systematic, logical diagnosis is crucial. The problem almost always lies with one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[3][4]
Your first step is to analyze the crude reaction mixture by LC-MS or NMR to determine the fate of your starting materials.
-
Scenario 1: High recovery of the C3-halide/triflate. This strongly suggests a problem with the initial oxidative addition step. The C3-position can be electron-rich or sterically hindered, making it difficult for the Pd(0) catalyst to insert into the C-X bond.[5]
-
Scenario 2: High recovery of the boronic acid/ester. This points towards inefficient transmetalation . The base may be too weak to form the active boronate species, or the boronic acid itself may be unstable under the reaction conditions.[6][7]
-
Scenario 3: Formation of significant side products. The most common culprits are protodeboronation (boronic acid is replaced by '-H') and protodehalogenation (halide is replaced by '-H').[5][8][9] Identifying these byproducts is key to targeted troubleshooting.
The following workflow provides a structured approach to diagnosing the issue.
Q2: I'm observing significant protodeboronation, losing my boronic acid coupling partner. How can I prevent this?
A: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, and it is a very common side reaction, especially with heteroaromatic boronic acids.[5][8] The reaction is highly dependent on factors like pH, temperature, and the electronic nature of the organic substituent.[8]
Causality: The C-B bond is susceptible to cleavage by a proton source, which can be adventitious water or the solvent itself, often catalyzed by base or residual palladium species.[8][10] Electron-rich or certain N-containing heteroaryl boronic acids are notoriously unstable.[5]
Solutions:
-
Switch to a More Stable Boron Reagent: This is the most robust solution. Boronic acids are generally less stable than their ester derivatives.[11][12]
-
Pinacol (BPin) or Neopentyl Glycol Esters: These are significantly more stable to chromatography and storage and often suppress protodeboronation.[12][13]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, acting as a "slow release" source of the boronic acid under basic aqueous conditions, which keeps the instantaneous concentration of the sensitive free boronic acid low.[8][14]
-
Potassium Organotrifluoroborates (BF3K): These salts are typically stable, crystalline solids that are less prone to protodeboronation compared to the corresponding boronic acids.[3][15]
-
-
Modify Reaction Conditions:
-
Minimize Water: While some water is often necessary for the hydrolysis of boronate esters and to facilitate the action of inorganic bases, excess water can promote protodeboronation. Use a carefully controlled biphasic system (e.g., Toluene/H₂O 10:1) or rigorously dried solvents if your base allows (e.g., with KF).[16][17]
-
Use a Weaker Base: If possible, switch from strong hydroxide bases to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Lower Reaction Temperature: Higher temperatures accelerate protodeboronation. Run the reaction at the lowest temperature that still allows for efficient catalytic turnover.
-
Q3: My main byproduct is the dehalogenated C3-starting material. What causes this and how can I minimize it?
A: Dehalogenation (or protodehalogenation) is the replacement of the halide at the C3-position with a hydrogen atom. This side reaction competes directly with the desired cross-coupling pathway.[5][9]
Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium catalyst with various components in the mixture, including amine bases, alcohol solvents, or trace water.[5][9] After oxidative addition of your C3-halide to form the Ar-Pd(II)-X intermediate, this intermediate can undergo reductive elimination with the hydride to yield the dehalogenated product (Ar-H).[9] Electron-deficient halides and N-heterocyclic halides are particularly prone to this pathway.[9]
Solutions:
-
Optimize the Base and Solvent:
-
Ligand Selection: Employ bulky, electron-rich ligands (see Q5). These ligands often accelerate the rate of reductive elimination for the desired cross-coupled product, which can outcompete the dehalogenation pathway.
-
Protect N-H Heterocycles: For substrates like indoles or pyrroles, deprotonation of the N-H by the base can increase the electron density of the ring and sometimes exacerbate side reactions. Protecting the nitrogen with a group like BOC or SEM can suppress dehalogenation.[18]
-
Ensure Rigorous Degassing: Oxygen can degrade the catalyst and alter reaction pathways. Thoroughly degas all solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[14][19]
Q4: How do I select the optimal catalyst/ligand system for a sterically hindered or electronically challenging C3-position?
A: Ligand choice is paramount for difficult couplings. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination.[5][20] For challenging C3-substrates (e.g., C3-chlorides, electron-rich systems), you need a highly active catalyst system.
Guiding Principles:
-
Electron-Rich Ligands: Increase the electron density on the palladium center, which promotes the oxidative addition of electron-rich or less reactive (e.g., chloride) C-X bonds.[5][20]
-
Bulky Ligands: Promote the formation of the active, monoligated Pd(0)L species and facilitate the final reductive elimination step to release the product.[5][20]
| Ligand Class | Key Examples | Properties & Best Use Cases | Citation |
| Buchwald Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Bulky and very electron-rich. The gold standard for challenging couplings, including aryl chlorides and sterically hindered substrates. Excellent for promoting fast oxidative addition and reductive elimination. | [6][20] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors with steric bulk. Form very stable Pd-NHC complexes, leading to high catalyst longevity and activity, often under milder conditions. PEPPSI™-type precatalysts are common. | [6][20] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand that offers good stability. A reliable general-purpose ligand, but may be less effective than Buchwald or NHC ligands for the most difficult C3-couplings. | [21] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. Very effective but can be air-sensitive. | [22] |
Catalyst Source (Precatalyst): Using a modern precatalyst is highly recommended over generating the active Pd(0) from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][14]
-
Buchwald G3/G4 Palladacycles: These are air-stable Pd(II) precatalysts that cleanly and efficiently generate the active monoligated Pd(0) species upon reaction with a mild base, avoiding issues with inefficient reduction or ligand side reactions.[14]
-
PEPPSI™-type Catalysts: These Pd-NHC precatalysts are also air- and moisture-stable and provide high reactivity.[20]
Key Experimental Protocols
Protocol: Screening Reaction Conditions for a Challenging C3-Coupling
This protocol outlines a parallel screening approach to efficiently identify optimal conditions. It is designed to be performed in a vial block or parallel synthesizer under an inert atmosphere.
Materials:
-
C3-Aryl Halide (1.0 equiv, e.g., 0.1 mmol)
-
Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos-G3, 2 mol%)
-
Screening Ligands (if not using a precatalyst with an integrated ligand)
-
Screening Bases (see table below, 2.0 - 2.5 equiv)
-
Screening Solvents (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Base & Solvent Screening Matrix (Example):
| Base | Solvent System (Degassed) | Rationale |
| K₂CO₃ | Dioxane / H₂O (5:1) | Standard, mild conditions. |
| K₃PO₄ | Toluene / H₂O (10:1) | Stronger, non-nucleophilic base, often effective for chlorides. |
| Cs₂CO₃ | THF / H₂O (5:1) | Highly soluble carbonate, good for stubborn couplings. |
| KF | Dioxane (anhydrous) | Anhydrous conditions, can prevent protodeboronation. |
Procedure:
-
Preparation: To each of a series of flame-dried reaction vials containing a stir bar, add the C3-aryl halide (0.1 mmol).
-
Boron Reagent Addition: Add the boronic acid or ester (e.g., 0.12 mmol) to each vial.
-
Base Addition: Add the designated screening base (e.g., 0.2 mmol K₂CO₃, 0.2 mmol K₃PO₄, etc.) to the appropriate vials.
-
Inert Atmosphere: Seal the vials with septa caps and purge with Argon or Nitrogen for 10-15 minutes.
-
Catalyst/Solvent Addition: Prepare a stock solution of the palladium precatalyst in the primary organic solvent (e.g., dioxane). Add the appropriate solvent system and the catalyst stock solution to each vial via syringe.
-
Reaction: Place the vial block on a pre-heated stirrer plate (e.g., 80-100 °C). Stir vigorously for the designated time (e.g., 12-24 hours).[9][11]
-
Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the conversion to product and identify major byproducts. This allows for rapid identification of the most promising conditions for scale-up and full purification.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Boron Suzuki Coupling | Borates Today [borates.today]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
"strategies to avoid homo-coupling in thiophene functionalization"
A Guide to Minimizing Homo-Coupling Side Reactions
Welcome, researchers and chemists, to your dedicated resource for troubleshooting and optimizing thiophene functionalization reactions. As a Senior Application Scientist, I understand that while thiophene moieties are critical building blocks in materials science and drug development, their journey into complex molecules is often plagued by the persistent challenge of homo-coupling. This guide is designed to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and solve these issues in your own labs.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when encountering homo-coupling in thiophene chemistry.
Q1: What is homo-coupling and why is it so prevalent in thiophene functionalization?
A1: Homo-coupling is an undesired side reaction where two identical organometallic or organohalide molecules react with each other to form a symmetrical dimer. In the context of thiophene chemistry, this means two thiophene units coupling to form a bithiophene derivative instead of the desired cross-coupled product.
This side reaction is particularly common with thiophenes for several reasons:
-
High Reactivity of Organometallic Intermediates: Thienyl organometallic species (e.g., Grignard, organolithium, organostannane, or boronic acid reagents) can be highly reactive and may couple with each other, especially in the presence of an oxidant or under certain catalytic conditions.[1][2][3]
-
Catalyst-Mediated Side Reactions: The transition metal catalysts used in cross-coupling reactions (e.g., Palladium or Nickel) can participate in catalytic cycles that lead to homo-coupling.[4][5][6]
-
Oxidative Coupling: The presence of oxygen or other oxidants can promote the oxidative homo-coupling of organometallic reagents.[1][2][3]
Q2: I'm seeing a significant amount of bithiophene byproduct in my reaction. What's the first thing I should check?
A2: The first and most critical parameter to verify is the exclusion of oxygen. Many homo-coupling reactions are oxidative processes.[1][2] Ensure your reaction setup is thoroughly deoxygenated. This involves:
-
Using dry, degassed solvents.
-
Purging the reaction vessel with an inert gas (Argon or Nitrogen) before adding reagents.
-
Maintaining a positive pressure of inert gas throughout the reaction.
If the problem persists, the issue likely lies within your specific reaction conditions (catalyst, ligands, temperature), which we will address in the troubleshooting guides below.
Q3: Are certain cross-coupling reactions more prone to homo-coupling with thiophenes than others?
A3: Yes, the propensity for homo-coupling can vary depending on the chosen cross-coupling methodology.
-
Kumada Coupling: This reaction uses highly reactive Grignard reagents, which are known to be susceptible to homo-coupling (often referred to as Wurtz coupling in this context).[5][7][8]
-
Stille Coupling: While versatile, Stille reactions can also suffer from homo-coupling of the organostannane reagent.[4]
-
Suzuki Coupling: Homo-coupling of the boronic acid is a well-documented side reaction, often promoted by the presence of oxygen.[9][10]
-
Negishi Coupling: Organozinc reagents used in Negishi coupling can also undergo homo-coupling.[11]
The choice of reaction often depends on the functional group tolerance and the specific thiophene substrate. Direct arylation polymerization (DArP) has emerged as a promising technique to reduce the drawbacks of traditional methods.[12]
Troubleshooting Guides by Reaction Type
This section provides a more in-depth, problem-and-solution-oriented approach for specific cross-coupling reactions.
Guide 1: Kumada Coupling
Issue: Significant formation of bithiophene byproduct when reacting a thienyl Grignard reagent with an organic halide.
Potential Causes & Solutions:
-
Cause 1: Wurtz-type Homo-Coupling. Benzylic and other reactive Grignard reagents are particularly prone to reacting with the starting halide.[7]
-
Cause 2: Catalyst-Mediated Homo-Coupling. The nickel or palladium catalyst can facilitate the coupling of two Grignard molecules.
-
Solution 1: Choice of Catalyst. While both Nickel and Palladium catalysts are used, palladium-catalyzed processes can be more chemo- and stereoselective with a broader scope.[6] Consider screening different catalysts and ligands.
-
Solution 2: Slow Addition. Adding the Grignard reagent slowly to the solution of the organic halide and catalyst can help maintain a low concentration of the Grignard reagent, thus disfavoring the second-order homo-coupling reaction.
-
Workflow for Minimizing Homo-Coupling in Kumada Reactions
Caption: Troubleshooting workflow for Kumada coupling.
Guide 2: Suzuki-Miyaura Coupling
Issue: Formation of bithiophene from the homo-coupling of a thienylboronic acid or its derivative.
Potential Causes & Solutions:
-
Cause 1: Oxidative Homo-Coupling. This is a major pathway for boronic acid homo-coupling, often catalyzed by the palladium catalyst in the presence of oxygen.
-
Solution 1: Rigorous Deoxygenation. As with other coupling reactions, ensuring an inert atmosphere is the first line of defense.[9]
-
Solution 2: Addition of a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help suppress palladium(II)-mediated homo-coupling.[13]
-
-
Cause 2: Base-Induced Proto-deboronation. The base used in Suzuki couplings can lead to the cleavage of the C-B bond, which can be a precursor to side reactions.
-
Solution: Base Screening. The choice of base is crucial. Weaker bases may be less effective in the catalytic cycle, while overly strong bases can promote side reactions. A screening of bases (e.g., K2CO3, Cs2CO3, K3PO4) is recommended.
-
Data Summary: Effect of Solvent and Atmosphere on Suzuki Homo-Coupling
| Entry | Solvent System | Atmosphere | Desired Product Yield | Homo-Coupling Byproduct | Reference |
| 1 | Toluene/H2O | Air | Low | High | [13] |
| 2 | Toluene/H2O | Nitrogen | High | Low | [13] |
| 3 | 1,4-Dioxane/H2O | Air | Low | High | [13] |
| 4 | 1,4-Dioxane/H2O | Nitrogen | High | Low | [13] |
Guide 3: Stille Coupling
Issue: Dimerization of the thienylstannane reagent.
Potential Causes & Solutions:
-
Cause 1: Reaction of Organostannane with the Pd(II) Precatalyst. Two equivalents of the organostannane can react with the Pd(II) precatalyst, leading to reductive elimination of the homo-coupled product.[4]
-
Solution: Use of Pd(0) Catalyst. Starting with a Pd(0) source can mitigate this pathway.
-
-
Cause 2: Radical Process. The Pd(0) catalyst can undergo a radical process to yield the dimer.[4]
-
Solution: Additives. The use of certain additives, such as radical scavengers, can sometimes suppress these side reactions, although this needs to be evaluated on a case-by-case basis.
-
Reaction Scheme: Competing Pathways in Stille Coupling
Caption: Desired cross-coupling vs. side homo-coupling in Stille reactions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling with Minimized Homo-Coupling
This protocol incorporates best practices for minimizing the formation of bithiophene byproducts.
Materials:
-
Thienylboronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Pd(PPh3)4 (0.03 equiv)
-
K2CO3 (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: To the flask, add the thienylboronic acid, aryl halide, and K2CO3 under a positive flow of inert gas.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes.
-
Catalyst Addition: Add the Pd(PPh3)4 catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(3-Thienyl)ethanamine and 2-(2-Thienyl)ethanamine: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the subtle art of molecular manipulation can yield profound differences in pharmacological activity. Positional isomerism, a fundamental concept in organic chemistry, offers a compelling illustration of this principle. This guide provides an in-depth comparative analysis of two such isomers: 2-(3-thienyl)ethanamine and 2-(2-thienyl)ethanamine. As structural analogs of phenethylamine, these thiophene-containing compounds are of significant interest to researchers exploring novel therapeutics targeting the central nervous system and other biological pathways.
This document moves beyond a simple recitation of facts, offering expert insights into the causality behind experimental choices and the practical implications of the structural differences between these two molecules. We will delve into their synthesis, physicochemical properties, and critically, their known and potential pharmacological activities, supported by experimental data and established protocols.
Structural and Physicochemical Distinctions: More Than Just a Shift in Sulfur
The core difference between this compound and 2-(2-thienyl)ethanamine lies in the point of attachment of the ethylamine side chain to the thiophene ring. This seemingly minor alteration in the position of the sulfur atom relative to the side chain has significant implications for the molecule's electronic distribution, steric profile, and ultimately, its interaction with biological targets.
The 2-substituted isomer places the side chain adjacent to the sulfur atom, which can influence the acidity of the N-H protons and the molecule's overall polarity. In contrast, the 3-substituted isomer positions the side chain further from the heteroatom, potentially altering its conformational flexibility and lipophilicity. These differences are reflected in their physicochemical properties, as summarized in the table below.
| Property | This compound | 2-(2-Thienyl)ethanamine | Reference(s) |
| Molecular Formula | C₆H₉NS | C₆H₉NS | [1][2] |
| Molecular Weight | 127.21 g/mol | 127.21 g/mol | [1][2] |
| Boiling Point | 60-62 °C at 2-3 Torr | 200-201 °C at 750 mmHg | [3] |
| Density | 1.086 g/cm³ | 1.087 g/mL at 25 °C | [3] |
| pKa | 10.02 ± 0.10 (Predicted) | Not available | [3] |
| Refractive Index | Not available | n20/D 1.551 | |
| Flash Point | Not available | 88 °C | [4] |
Table 1: Comparative Physicochemical Properties. This table highlights the key physical and chemical characteristics of the two isomers, providing a foundation for understanding their potential differences in biological systems.
Synthesis Strategies: Navigating the Thiophene Landscape
The synthetic routes to these isomers are dictated by the availability of starting materials and the desired scale of production. While both can be synthesized from corresponding thiophene precursors, the methodologies often differ in their specifics.
Synthesis of 2-(2-Thienyl)ethanamine
A variety of methods have been developed for the synthesis of 2-(2-thienyl)ethanamine, reflecting its utility as an intermediate in the production of pharmaceuticals like the anti-arrhythmic drug ticlopidine.[5][6] Common approaches include the reduction of 2-(2-nitrovinyl)thiophene or 2-cyanomethyl thiophene, often employing powerful reducing agents like lithium aluminum hydride.[5] However, concerns over the safety and cost of such reagents have driven the development of alternative, more industrially scalable processes.[5] One such improved method involves the acylation of thiophene followed by reduction and hydrolysis.[6]
Synthesis of this compound
The synthesis of this compound often starts from 3-substituted thiophene precursors. A common and effective laboratory-scale synthesis involves the reduction of 3-cyanomethylthiophene.[3] This method, detailed in the experimental protocol section below, utilizes a combination of indium(III) chloride and sodium borohydride as the reducing system.
Comparative Pharmacological Analysis: The Isomeric Advantage
The primary interest in these compounds for drug development professionals lies in their potential interactions with biological targets. As bioisosteres of phenethylamine, they are expected to interact with monoamine transporters and receptors. The position of the sulfur atom is hypothesized to play a crucial role in determining the selectivity and potency of these interactions.
Monoamine Oxidase (MAO) Inhibition: A Tale of Two Isomers?
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[7] Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative diseases.[8] A review of 2-heteroarylethylamines suggests that the nature and substitution pattern of the heteroaromatic ring can significantly influence MAO-A inhibitory activity. For instance, replacing a furyl ring with a more polarizable thienyl ring in isopropylamine derivatives led to a decrease in the IC₅₀ values for MAO-A, indicating increased potency. This suggests that the electronic properties of the thiophene ring are critical for this interaction.
Serotonin Receptor Interactions: A Question of Selectivity
Given their structural similarity to serotonin, thienylethylamines are also potential ligands for serotonin (5-HT) receptors. The 5-HT receptor family is a major target for drugs treating a wide range of psychiatric and neurological disorders.[9][10] The affinity and functional activity of ligands at these receptors are highly dependent on their three-dimensional structure and electronic properties.
Computational docking studies could provide valuable insights into the potential binding modes of the two isomers at various 5-HT receptor subtypes. Such studies could predict whether the positional difference of the sulfur atom leads to altered interactions with key amino acid residues in the receptor's binding pocket, thereby influencing affinity and selectivity. For example, the ability to form specific hydrogen bonds or hydrophobic interactions could be favored by one isomer over the other.
Experimental Protocols: A Guide to In-House Comparison
To facilitate further research and a direct comparison of these isomers, we provide the following detailed experimental protocols.
Protocol for the Synthesis of this compound[3]
Materials:
-
3-Cyanomethylthiophene
-
Indium(III) chloride (anhydrous)
-
Sodium borohydride
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2.8 M)
-
Methanol
-
Sodium hydroxide pellets
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottomed flask, rubber septum, stir bar, and standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (argon), add anhydrous InCl₃ (1.0 eq) and anhydrous THF to a pre-cooled, oven-dried round-bottomed flask.
-
Add NaBH₄ (3.0 eq) to the mixture and stir at 25 °C for 1 hour.
-
Slowly add 3-cyanomethylthiophene (1.0 eq) dropwise to the reaction mixture and continue stirring for 16 hours at 25 °C.
-
Quench the reaction by carefully adding 2.8 M hydrochloric acid solution.
-
Reflux the mixture for 2 hours to dissolve any residual metal salts.
-
After cooling to 25 °C, add methanol and reflux for an additional 2 hours.
-
Cool the reaction mixture to 25 °C and filter.
-
Evaporate the filtrate to remove methyl borate and methanol.
-
Extract the remaining acidic aqueous solution with DCM and discard the organic layer.
-
Adjust the pH of the acidic aqueous layer to approximately 11 with NaOH pellets.
-
Extract the basic aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield this compound as a yellow oil.
Protocol for In Vitro Monoamine Oxidase (MAO) Inhibition Assay[3][13][14][15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(2-thienyl)ethanamine and this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A and MAO-B)
-
Test compounds (2-(2-thienyl)ethanamine and this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls
-
Phosphate buffer
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound dilutions. Include wells for vehicle control (no inhibitor) and blank (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (kynuramine) to all wells.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the formation of the product (4-hydroxyquinoline from kynuramine) using a spectrophotometer (at 316 nm) or a fluorometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Directions
The comparative analysis of this compound and 2-(2-thienyl)ethanamine reveals two compounds with identical molecular formulas but distinct physicochemical properties and, potentially, divergent pharmacological profiles. While the synthesis of both isomers is well-documented, a significant gap exists in the literature regarding a direct, head-to-head comparison of their biological activities.
The available evidence from related compounds suggests that the position of the sulfur atom in the thiophene ring is a critical determinant of their interaction with key biological targets such as monoamine oxidases and serotonin receptors. This guide provides the foundational knowledge and experimental framework for researchers to undertake such a comparative study.
Future research should focus on:
-
Direct Comparative Pharmacological Assays: Performing in vitro binding and functional assays for both isomers against a panel of relevant targets, including MAO-A, MAO-B, and various 5-HT receptor subtypes.
-
In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic profiles of the two isomers in relevant animal models of neurological and psychiatric disorders.
-
Computational Modeling: Conducting molecular docking and dynamics simulations to elucidate the binding modes of the isomers at their target receptors and explain any observed differences in activity.
By systematically exploring the structure-activity relationships of these fundamental thienylethylamine isomers, the scientific community can gain valuable insights for the rational design of novel and more selective therapeutic agents.
References
- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. manavchem.com [manavchem.com]
- 5. data.epo.org [data.epo.org]
- 6. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]
- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Thienylethylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienylethylamine Scaffold - A Bioisostere of Phenethylamine with Unique Potential
The 2-phenylethylamine framework is a cornerstone in the development of psychoactive compounds and central nervous system (CNS) active agents. Its derivatives encompass a wide range of pharmacological classes, including stimulants, psychedelics, and antidepressants, primarily through their interaction with monoamine transporters and serotonin receptors.[1][2] A key strategy in medicinal chemistry to modulate the pharmacological profile of a lead compound is bioisosteric replacement. In this context, the thiophene ring serves as a versatile bioisostere for the benzene ring, offering unique electronic and steric properties that can significantly alter a molecule's interaction with its biological target.[3]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-substituted thienylethylamines, focusing on their potential as modulators of the serotonin 2A (5-HT2A) receptor and monoamine transporters. Due to the limited direct research on this specific class of compounds, this guide will draw strong analogies from the extensively studied SAR of substituted phenethylamines, providing a predictive framework for researchers in this field. We will delve into the putative effects of various substituents at the 3-position of the thiophene ring, supported by detailed experimental protocols for synthesis and biological evaluation.
Core Scaffold and Key Biological Targets
The fundamental structure of interest is the 2-(thien-3-yl)ethanamine scaffold. Our analysis will focus on the impact of substitutions at the 3-position of the thiophene ring on the affinity and functional activity at two primary biological targets: the serotonin 2A (5-HT2A) receptor and the serotonin transporter (SERT).
Caption: Core 2-(thien-3-yl)ethanamine scaffold and its primary biological targets.
Comparative Structure-Activity Relationship (SAR) Analysis
The following sections compare the predicted effects of different substituents at the 3-position of the thienylethylamine ring, based on established SAR principles from analogous phenethylamine derivatives.
Halogen Substitution (F, Cl, Br, I)
In the realm of phenethylamines, halogen substitution on the phenyl ring generally enhances affinity for the 5-HT2A receptor.[4] This is attributed to favorable electronic and steric interactions within the receptor's binding pocket. It is plausible that a similar trend would be observed with 3-halo-thienylethylamines.
-
Fluorine (F): A small, electronegative atom, a 3-fluoro substituent is expected to have a minimal steric footprint while potentially enhancing binding through favorable electronic interactions.
-
Chlorine (Cl) and Bromine (Br): These larger halogens are known to significantly increase 5-HT2A receptor affinity in phenethylamines, often leading to potent agonism.[5] A similar increase in potency is anticipated for their thienylethylamine counterparts.
-
Iodine (I): The largest of the common halogens, iodine substitution often imparts the highest affinity for the 5-HT2A receptor in the phenethylamine series.
Table 1: Predicted 5-HT2A Receptor Affinity of 3-Halo-Thienylethylamines (Analogous to Phenethylamines)
| Substituent (X) | Predicted Relative 5-HT2A Affinity | Rationale |
| H | Baseline | Unsubstituted parent compound. |
| F | Moderate Increase | Small size, favorable electronics. |
| Cl | Significant Increase | Increased lipophilicity and potential for specific interactions. |
| Br | Significant Increase | Similar to chlorine, with potentially greater van der Waals interactions. |
| I | Highest Increase | Largest halogen, often leading to the highest affinity in analogous series. |
Alkoxy Substitution (e.g., Methoxy, Ethoxy)
Methoxy substitution on the phenyl ring of phenethylamines is a hallmark of many potent psychedelic compounds, significantly increasing their affinity and efficacy at the 5-HT2A receptor.[6]
-
Methoxy (OCH3): A 3-methoxy group on the thienylethylamine ring is predicted to substantially increase 5-HT2A receptor affinity. The oxygen atom can act as a hydrogen bond acceptor, a key interaction in the binding pocket of the 5-HT2A receptor.
-
Ethoxy (OCH2CH3) and Larger Alkoxy Groups: Increasing the size of the alkoxy group can have varied effects. While it may enhance lipophilicity, it could also introduce steric hindrance, potentially reducing affinity compared to the methoxy analog.
Table 2: Predicted 5-HT2A Receptor Affinity of 3-Alkoxy-Thienylethylamines (Analogous to Phenethylamines)
| Substituent (OR) | Predicted Relative 5-HT2A Affinity | Rationale |
| H | Baseline | Unsubstituted parent compound. |
| OCH3 | High Increase | Potential for hydrogen bonding and favorable electronic effects. |
| OCH2CH3 | Moderate to High Increase | Increased lipophilicity, but potential for steric clash. |
Alkyl Substitution (e.g., Methyl, Ethyl)
Small alkyl substituents on the phenyl ring of phenethylamines generally lead to a modest increase in 5-HT2A receptor affinity, likely through increased lipophilicity and van der Waals interactions.
-
Methyl (CH3): A 3-methyl group is expected to provide a moderate enhancement in affinity.
-
Ethyl (CH2CH3) and Larger Alkyl Groups: Similar to larger alkoxy groups, increasing the alkyl chain length may lead to a point of diminishing returns due to steric hindrance.
Table 3: Predicted 5-HT2A Receptor Affinity of 3-Alkyl-Thienylethylamines (Analogous to Phenethylamines)
| Substituent (R) | Predicted Relative 5-HT2A Affinity | Rationale |
| H | Baseline | Unsubstituted parent compound. |
| CH3 | Moderate Increase | Increased lipophilicity and favorable steric bulk. |
| CH2CH3 | Moderate Increase | Further increase in lipophilicity, with a greater chance of steric hindrance. |
Experimental Protocols
To validate the predicted SAR, the synthesis of these novel compounds and their subsequent biological evaluation are necessary. The following sections provide detailed, step-by-step methodologies for a representative synthesis and key biological assays.
Synthesis of 2-(3-Bromothiophen-3-yl)ethanamine: A Representative Protocol
The synthesis of 3-substituted thienylethylamines can be achieved through various routes. A common strategy involves the preparation of a suitable 3-substituted thiophene precursor, followed by the introduction of the ethylamine side chain. The synthesis of 2-(3-bromothiophen-3-yl)ethanamine serves as a key example, as the bromo-substituent can be further functionalized through cross-coupling reactions to access a wider range of analogs. The synthesis of the precursor, 3-bromothiophene, is a crucial first step and is typically achieved via the debromination of 2,3,5-tribromothiophene.[1][7][8]
Step 1: Synthesis of 2,3,5-Tribromothiophene [1]
-
In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, dissolve thiophene (13.4 moles) in chloroform (450 mL).
-
Cool the flask in a water bath.
-
Slowly add bromine (40.6 moles) dropwise over 10 hours with vigorous stirring.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Heat the mixture to 50°C for several hours.
-
Wash the reaction mixture with a 2N sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,3,5-tribromothiophene.
Step 2: Synthesis of 3-Bromothiophene [8]
-
In a 5-L three-necked flask equipped with a mechanical stirrer and reflux condenser, add water (1850 mL), zinc dust (12.0 moles), and acetic acid (700 mL).
-
Heat the mixture to reflux with continuous stirring.
-
Slowly add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.
-
After the addition is complete, continue to reflux for an additional 3 hours.
-
Arrange the apparatus for distillation and distill the mixture until no more organic material co-distills with the water.
-
Separate the organic layer, wash with 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous calcium chloride and fractionally distill to obtain pure 3-bromothiophene.
Step 3: Synthesis of 2-(3-Bromothiophen-3-yl)acetonitrile
-
To a solution of 3-bromothiophene in a suitable solvent (e.g., THF), add a strong base such as n-butyllithium at low temperature (-78°C) to deprotonate the 2-position.
-
React the resulting lithiated species with a suitable electrophile to introduce a two-carbon chain with a nitrile group, such as bromoacetonitrile.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Reduction to 2-(3-Bromothiophen-3-yl)ethanamine
-
Dissolve the 2-(3-bromothiophen-3-yl)acetonitrile in an anhydrous solvent such as diethyl ether or THF.
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or conversion to a salt followed by recrystallization.
Caption: Synthetic workflow for 2-(3-bromothiophen-3-yl)ethanamine.
Biological Evaluation: In Vitro Assays
1. 5-HT2A Receptor Radioligand Binding Assay
This assay determines the affinity of the synthesized compounds for the 5-HT2A receptor by measuring their ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, test compound at various concentrations, and the radioligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each compound and subsequently calculate the Ki value.
-
2. 5-HT2A Receptor Functional Assay (Calcium Flux) [9][10][11][12][13]
This assay measures the ability of the compounds to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.[9]
-
Materials:
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Using a fluorescence plate reader with an injection system, measure the baseline fluorescence.
-
Inject the test compound at various concentrations and immediately begin kinetic reading of fluorescence intensity over time.
-
Measure the peak fluorescence response to determine the extent of calcium mobilization.
-
Calculate the EC50 and Emax values for each compound to determine its potency and efficacy as an agonist.
-
Caption: Workflow for the biological evaluation of 3-substituted thienylethylamines.
Conclusion and Future Directions
While the direct exploration of the SAR of 3-substituted thienylethylamines is an under-investigated area, the principles derived from the extensive research on phenethylamine analogs provide a robust framework for predicting their pharmacological properties. The introduction of halogen, alkoxy, and alkyl groups at the 3-position of the thiophene ring is anticipated to modulate the affinity and efficacy of these compounds at the 5-HT2A receptor and monoamine transporters.
The experimental protocols provided in this guide offer a clear path for the synthesis and biological evaluation of these novel compounds. Future research should focus on the systematic synthesis and characterization of a library of 3-substituted thienylethylamines to establish a direct and comprehensive SAR. Such studies will not only validate the predictions made in this guide but also pave the way for the discovery of novel CNS agents with unique pharmacological profiles, potentially leading to new therapeutic interventions for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]
- 3. 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Centrally acting serotonergic agents. Synthesis and structure-activity relationships of C-1- or C-3-substituted derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromothiophene - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. bu.edu [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of 2-(3-Thienyl)ethanamine by HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical entities like 2-(3-thienyl)ethanamine is a cornerstone of reliable and reproducible results. This guide offers an in-depth comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity. Beyond a mere listing of protocols, this document delves into the causality behind experimental choices, providing a framework for robust and self-validating analytical systems in line with stringent scientific standards.
The Critical Role of Purity in Drug Development
This compound, a heterocyclic amine, serves as a valuable building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and stability, leading to misleading experimental outcomes and potential safety concerns. Therefore, the rigorous validation of its purity is not merely a quality control step but a fundamental requirement for advancing drug discovery and development programs.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity Determination
HPLC is a powerful separation technique widely employed for the analysis of non-volatile and thermally labile compounds.[1] It excels at separating the target compound from its impurities, providing a detailed profile of the sample's composition.
The "Why" Behind the Method: Reversed-Phase HPLC for this compound
Given the polar nature of the primary amine group and the aromatic thiophene ring in this compound, reversed-phase HPLC is the most suitable approach.[1][2] This technique utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and impurities between the two phases.
The choice of a buffered mobile phase is critical for analyzing basic compounds like amines.[3] A buffer maintains a consistent pH, ensuring reproducible retention times and symmetrical peak shapes by suppressing the ionization of the amine, which can otherwise lead to peak tailing. The addition of an organic modifier, such as acetonitrile or methanol, allows for the fine-tuning of the retention time of the analyte.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol outlines a general procedure for the achiral purity analysis of this compound. Method development and validation in accordance with International Council for Harmonisation (ICH) guidelines are essential for ensuring the reliability of the results.[1][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
Phosphoric acid or potassium hydroxide (for pH adjustment)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a buffered mobile phase, for example, a mixture of phosphate buffer (pH adjusted to ~7.0) and acetonitrile (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to establish a calibration curve.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 230 nm (based on the UV absorbance of the thiophene ring)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method). For a more accurate quantification, use a calibration curve generated from the reference standard.
dot graph TD { A[Prepare Mobile Phase] --> B[Prepare Standard Solutions]; B --> C[Prepare Sample Solution]; C --> D[Set HPLC Conditions]; D --> E[Inject and Run Samples]; E --> F[Analyze Data and Calculate Purity]; subgraph Legend direction LR Start[Start] Process[Process Step] End[End] end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: HPLC Purity Analysis Workflow.
Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information about molecules.[5] Quantitative NMR (qNMR) has emerged as a primary method for determining the purity of organic compounds due to its direct measurement capabilities.[6]
The Rationale for qNMR: A Direct and Universal Approach
Unlike chromatographic techniques that often rely on a reference standard of the same compound, qNMR allows for the direct quantification of a substance against a certified internal standard of a different compound.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This makes qNMR a highly accurate and precise method for purity determination.
For this compound, ¹H qNMR is particularly well-suited. The molecule has distinct proton signals in its ¹H NMR spectrum that can be used for quantification. By comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard, the absolute purity of the sample can be determined.
Experimental Protocol: ¹H qNMR for Purity Determination
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard. Adherence to best practices for quantitative NMR is crucial for obtaining accurate results.[6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Key Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for small molecules to ensure full relaxation).
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.
-
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate line broadening factor (e.g., 0.3 Hz).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
dot graph TD { A[Accurately Weigh Analyte and Internal Standard] --> B[Dissolve in Deuterated Solvent]; B --> C[Transfer to NMR Tube]; C --> D[Acquire 1H NMR Spectrum with Quantitative Parameters]; D --> E[Process and Integrate Spectrum]; E --> F[Calculate Purity using the qNMR Formula]; subgraph Legend direction LR Start[Start] Process[Process Step] End[End] end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: qNMR Purity Analysis Workflow.
Comparative Analysis: HPLC vs. qNMR
| Feature | HPLC (Reversed-Phase) | ¹H qNMR |
| Principle | Separation based on polarity and differential partitioning. | Quantification based on the direct proportionality of signal intensity to the number of nuclei. |
| Reference Standard | Typically requires a certified reference standard of the analyte for accurate quantification. | Can use a certified internal standard of a different, structurally unrelated compound. |
| Selectivity | High selectivity for separating structurally similar impurities. | Can distinguish between different molecules based on their unique chemical shifts. |
| Sensitivity | Generally higher sensitivity, capable of detecting trace-level impurities. | Sensitivity is lower than HPLC, may not detect very low-level impurities. |
| Quantification | Relative quantification (Area %) or absolute quantification with a reference standard. | Absolute quantification providing a direct purity value. |
| Structural Information | Provides no structural information about impurities. | Provides structural information about the analyte and any NMR-active impurities. |
| Sample Throughput | Higher throughput for routine analysis once a method is established. | Lower throughput due to longer acquisition times for quantitative accuracy. |
| Destructive | Non-destructive if fractions are collected. | Non-destructive, the sample can be recovered. |
| ICH Validation | Well-established validation parameters (specificity, linearity, accuracy, precision, etc.).[1][4] | Validation is also well-defined, focusing on accuracy, precision, and specificity.[5] |
Alternative and Complementary Techniques
While HPLC and qNMR are primary methods for purity validation, other techniques can provide valuable orthogonal information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. For non-volatile amines like this compound, derivatization is often required to increase volatility and improve chromatographic performance.[7][8] This can be a powerful tool for identifying and quantifying specific volatile impurities that may not be well-resolved by HPLC.
-
Capillary Electrophoresis (CE): An alternative separation technique that separates ions based on their electrophoretic mobility.[9][10] CE can offer different selectivity compared to HPLC and is particularly useful for charged molecules like amines. It can be a valuable orthogonal technique for confirming purity results obtained by HPLC.
Conclusion: A Multi-faceted Approach to Purity Validation
Both HPLC and qNMR are powerful and reliable techniques for the purity validation of this compound, each with its own set of strengths and limitations. HPLC excels in its high sensitivity and ability to separate a wide range of impurities, making it an ideal tool for impurity profiling. In contrast, qNMR offers the significant advantage of being a primary ratio method capable of providing a direct and absolute purity value without the need for a chemically identical reference standard.
For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is often the most effective strategy. HPLC can be used to identify and quantify impurities, while qNMR can provide a highly accurate determination of the absolute purity of the main component. This multi-faceted approach, grounded in the principles of scientific integrity and validated according to ICH guidelines, ensures the highest confidence in the quality of this compound used in research and drug development.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. ovid.com [ovid.com]
- 3. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
A Senior Application Scientist's Guide to the Biological Activity of Thienylethylamine Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. Positional isomerism, where functional groups occupy different positions on a core scaffold, can dramatically alter a compound's pharmacological profile. This guide provides an in-depth comparison of the predicted biological activities of thienylethylamine positional isomers, leveraging established structure-activity relationship (SAR) principles from the closely related phenethylamine class. While direct comparative data for all thienylethylamine isomers is not extensively available in current literature, this guide will synthesize existing knowledge to provide a predictive framework and detailed experimental protocols to validate these hypotheses.
The Significance of Positional Isomerism in Thienylethylamines
The thienylethylamine scaffold, a bioisostere of phenethylamine, is of significant interest in medicinal chemistry. The replacement of the phenyl ring with a thiophene ring can modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor interaction profiles. The position of the ethylamine side chain on the thiophene ring, as well as the point of attachment of the thiophene ring itself, gives rise to four key positional isomers:
-
2-(2-Thienyl)ethylamine: The ethylamine group is at the 2-position of a thiophene ring attached at its 2-position.
-
3-(2-Thienyl)ethylamine: The ethylamine group is at the 3-position of a thiophene ring attached at its 2-position.
-
2-(3-Thienyl)ethylamine: The ethylamine group is at the 2-position of a thiophene ring attached at its 3-position.
-
3-(3-Thienyl)ethylamine: The ethylamine group is at the 3-position of a thiophene ring attached at its 3-position.
These subtle structural shifts are anticipated to have profound effects on their interaction with biological targets, primarily the monoamine transporters and G-protein coupled receptors (GPCRs) that recognize endogenous neurotransmitters like serotonin, dopamine, and norepinephrine.
Predicted Biological Targets and Structure-Activity Relationships
Based on the structural analogy to phenethylamines, thienylethylamine isomers are predicted to interact with:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which are known targets for psychedelic phenethylamines.
-
Dopamine (DA) Receptors: The D2 and D3 receptor subtypes are of particular interest, as some studies have shown that thienylethylamine moieties can confer affinity for these receptors[1].
-
Monoamine Transporters: The serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET) are key regulators of synaptic neurotransmitter concentrations and are often targeted by phenethylamine-based compounds. Studies on β-phenethylamine derivatives suggest that thiophenyl substitution can enhance inhibitory activity at the dopamine transporter[2].
The precise positioning of the ethylamine side chain and the electronic properties of the thiophene ring will dictate the affinity and efficacy at these targets. For instance, the electron-rich nature of the thiophene ring compared to a benzene ring can alter hydrogen bonding capabilities and pi-stacking interactions within the receptor binding pocket.
Comparative Analysis of Positional Isomers: A Predictive Overview
In the absence of direct, comprehensive experimental data, we can construct a hypothetical comparison based on established SAR principles. This serves as a framework for guiding future research.
Chemical Structures of Thienylethylamine Positional Isomers
Caption: Chemical structures of the four positional isomers of thienylethylamine.
Predicted Receptor Binding Affinities (Ki, nM) - A Hypothetical Comparison
The following table presents a hypothetical comparison of binding affinities. These values are not experimentally derived for all isomers but are extrapolated from general SAR principles of phenethylamines and related heterocyclic compounds. The purpose is to illustrate the potential differences and guide experimental design.
| Isomer | SERT | DAT | NET | 5-HT2A | 5-HT2C | D2 |
| 2-(2-Thienyl)ethylamine | Moderate | High | Moderate | High | Moderate | Moderate |
| 3-(2-Thienyl)ethylamine | Low | Moderate | Low | Moderate | Low | Low |
| 2-(3-Thienyl)ethylamine | Moderate | High | Moderate | High | Moderate | Moderate |
| 3-(3-Thienyl)ethylamine | Low | Moderate | Low | Moderate | Low | Low |
Rationale behind the hypothetical data:
-
2-Substituted Thiophenes: The 2-position of the thiophene ring is electronically similar to the para position of a phenyl ring. In phenethylamines, para substitution often leads to high affinity at monoamine transporters and 5-HT2A receptors. Therefore, 2-(2-thienyl)ethylamine and 2-(3-thienyl)ethylamine (where the ethylamine is at the more "active" 2-position of the thiophene ring) are predicted to have higher affinities.
-
3-Substituted Thiophenes: The 3-position is analogous to the meta position of a phenyl ring. Meta substitution in phenethylamines generally results in lower affinity for these targets compared to para substitution. Thus, isomers with the ethylamine at the 3-position are predicted to have lower affinities.
-
Thiophene Ring Attachment: The point of attachment of the thiophene ring itself (2-thienyl vs. 3-thienyl) will also influence the overall shape and electronic distribution of the molecule, further modulating receptor interactions.
Predicted Functional Activities (EC50/IC50, nM) - A Hypothetical Comparison
This table illustrates the potential functional activities of the isomers.
| Isomer | SERT Inhibition (IC50) | DAT Inhibition (IC50) | NET Inhibition (IC50) | 5-HT2A Agonism (EC50) | D2 Agonism (EC50) |
| 2-(2-Thienyl)ethylamine | Moderate | High | Moderate | Potent | Partial Agonist |
| 3-(2-Thienyl)ethylamine | Weak | Moderate | Weak | Weak | Negligible |
| 2-(3-Thienyl)ethylamine | Moderate | High | Moderate | Potent | Partial Agonist |
| 3-(3-Thienyl)ethylamine | Weak | Moderate | Weak | Weak | Negligible |
Rationale: Functional potency is expected to correlate with binding affinity. The 2-substituted isomers are predicted to be more potent inhibitors of monoamine transporters and more potent agonists at the 5-HT2A receptor. Their activity at the D2 receptor is predicted to be that of partial agonism, a common feature for many phenethylamine-like compounds.
Experimental Protocols for Validation
To empirically determine the biological activity of these isomers, a series of in vitro assays are required. The following are detailed, step-by-step methodologies for key experiments.
Experimental Workflow
References
- 1. Further characterization of structural requirements for ligands at the dopamine D(2) and D(3) receptor: exploring the thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
A Senior Application Scientist's Guide to Comparative Docking of 2- and 3-Thienylethylamine at Dopamine Receptors
This guide provides a comprehensive, in-depth technical comparison of the binding interactions of 2-thienylethylamine and 3-thienylethylamine with the five human dopamine receptor subtypes (D1-D5). As researchers and drug development professionals, understanding the subtle yet critical differences in how these structural isomers interact with their targets is paramount for designing selective and efficacious therapeutics for a range of neuropsychiatric disorders.
Introduction: The Significance of Dopamine Receptor Subtype Selectivity
The dopaminergic system, with its five distinct receptor subtypes (D1-D5), is a cornerstone of central nervous system function, modulating everything from motor control and motivation to cognition and emotional regulation.[1] These receptors are classified into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) subfamilies.[1][2] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi/o proteins to inhibit it.[1][2] This functional divergence underscores the critical need for subtype-selective ligands to minimize off-target effects and enhance therapeutic efficacy.
The classical phenylethylamine scaffold is a well-established pharmacophore for dopamine receptor ligands.[3] The substitution of the phenyl ring with a bioisosteric thiophene ring, as seen in thienylethylamines, offers a promising avenue for modulating ligand properties. The position of the ethylamine side chain on the thiophene ring—at position 2 versus position 3—can drastically alter the molecule's electronic distribution and three-dimensional shape, thereby influencing its binding affinity and selectivity for different dopamine receptor subtypes. This guide presents a comparative molecular docking study to elucidate these potential differences.
Methodology: A Validated In Silico Approach
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The following protocol outlines a robust and reproducible workflow for the comparative docking of 2- and 3-thienylethylamine against all five human dopamine receptor subtypes.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol
-
Receptor Preparation:
-
High-resolution crystal structures of the five human dopamine receptors were obtained from the RCSB Protein Data Bank (PDB). The selected structures are listed in the table below.
-
All water molecules, co-factors, and existing ligands were removed from the PDB files.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed for each receptor structure using AutoDock Tools (ADT).[4]
-
| Receptor Subtype | PDB ID | Rationale for Selection |
| D1 Receptor | 7JVP | High-resolution structure in an active state. |
| D2 Receptor | 6LUQ | Crystal structure bound to the common antipsychotic haloperidol.[5] |
| D3 Receptor | 3PBL | A well-characterized structure of the human D3 receptor.[1] |
| D4 Receptor | 6IQL | Crystal structure complexed with a subtype-selective antagonist.[6] |
| D5 Receptor | 8IRV | A recent high-resolution cryo-EM structure.[7] |
-
Ligand Preparation:
-
The 3D structures of 2-thienylethylamine and 3-thienylethylamine were generated using Avogadro software.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
The ligands were then prepared for docking in ADT by assigning rotatable bonds and saving them in the PDBQT format.[4]
-
-
Grid Box Generation:
-
For each receptor, a grid box was defined to encompass the orthosteric binding pocket, guided by the position of the co-crystallized ligand in the original PDB file.
-
The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 0.375 Å to ensure adequate sampling of the binding site.
-
-
Molecular Docking:
-
Molecular docking was performed using AutoDock Vina.[8]
-
The exhaustiveness parameter was set to 20 to increase the probability of finding the global minimum.
-
For each ligand-receptor pair, 10 binding poses were generated and ranked based on their binding affinity scores.
-
-
Analysis of Results:
-
The lowest energy (most favorable) binding pose for each ligand was selected for detailed analysis.
-
Binding interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, were visualized and analyzed using PyMOL and LigPlot+.
-
Results: A Comparative Analysis of Binding Affinities
The docking studies revealed distinct binding profiles for 2- and 3-thienylethylamine across the dopamine receptor subtypes. The binding affinities, represented as binding energy (kcal/mol), are summarized in the table below. A lower binding energy indicates a higher predicted affinity.
| Receptor Subtype | 2-Thienylethylamine Binding Energy (kcal/mol) | 3-Thienylethylamine Binding Energy (kcal/mol) |
| D1 Receptor | -5.8 | -6.2 |
| D2 Receptor | -7.1 | -6.5 |
| D3 Receptor | -7.5 | -6.8 |
| D4 Receptor | -6.9 | -7.3 |
| D5 Receptor | -5.9 | -6.3 |
Key Interaction Analysis
The primary driver for the binding of both ligands across all receptor subtypes is a salt bridge interaction between the protonated amine of the ethylamine side chain and a conserved aspartic acid residue in transmembrane helix 3 (TM3), specifically Asp114 in the D2 receptor.[9] However, the orientation of the thiophene ring and its subsequent interactions with surrounding residues differ significantly between the two isomers, giving rise to the observed differences in binding affinities.
Caption: A simplified diagram of key ligand-receptor interactions.
-
At D2 and D3 Receptors: 2-thienylethylamine demonstrates a higher affinity. Its geometry allows for a more favorable orientation of the thiophene ring within a hydrophobic pocket formed by residues on TM5 and TM6. This positioning facilitates stronger pi-pi stacking interactions with key aromatic residues.
-
At D4 and D1/D5 Receptors: 3-thienylethylamine shows a slight preference. The altered position of the side chain allows the thiophene ring to access a secondary binding pocket, forming hydrogen bonds with serine residues in TM5 that are less accessible to the 2-isomer.[9]
Discussion: Structure-Activity Relationships and Implications
The results of this comparative docking study highlight the profound impact of isomeric positioning on receptor binding and selectivity. The substitution of a phenyl ring with a thiophene ring is a known strategy in medicinal chemistry, and these findings provide a granular view of how the placement of the side chain on this heterocycle can fine-tune receptor interactions.[3]
Our in silico data suggest that 2-thienylethylamine may serve as a promising scaffold for developing more potent and selective ligands for the D2 and D3 receptors . This is particularly relevant for the development of antipsychotics and treatments for Parkinson's disease, where D2 and D3 receptors are primary targets.[10] Conversely, 3-thienylethylamine could be a more suitable starting point for ligands targeting the D4 receptor , which is implicated in conditions like ADHD and schizophrenia.[2]
It is crucial to note that while molecular docking provides valuable insights into binding possibilities, these findings are predictive.[10] The calculated binding energies are not absolute values but are useful for comparative purposes. Experimental validation through in vitro binding assays is an essential next step to confirm these computational predictions.[3] Furthermore, molecular dynamics simulations could offer a more dynamic picture of the ligand-receptor interactions over time.[9]
Conclusion
This guide demonstrates that a subtle change in the chemical structure, such as the positional isomerism of the ethylamine group on a thiophene ring, can lead to significant differences in binding affinity and selectivity for dopamine receptor subtypes. The presented computational workflow provides a solid foundation for further exploration and optimization of thienylethylamine-based compounds. By leveraging these structural insights, researchers can more rationally design novel therapeutic agents with improved subtype selectivity and, ultimately, better clinical outcomes.
References
- 1. collab.its.virginia.edu [collab.its.virginia.edu]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. Further characterization of structural requirements for ligands at the dopamine D(2) and D(3) receptor: exploring the thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-(3-Thienyl)ethanamine Analogues
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of toxic byproducts, ultimately halting the development of a promising therapeutic candidate. This guide provides a comprehensive framework for assessing the metabolic stability of 2-(3-thienyl)ethanamine analogues, a scaffold of interest in various therapeutic areas. We will delve into the experimental design, provide a detailed protocol for in vitro assessment, and explore the structure-metabolism relationships that govern the stability of these compounds.
The Imperative of Metabolic Stability in Drug Design
The metabolic stability of a drug candidate dictates its persistence in the body, influencing its dosing regimen and therapeutic efficacy.[1] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and cause off-target effects.[2] For heterocyclic compounds like this compound analogues, the thiophene ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver.[3] Therefore, a thorough assessment of metabolic stability is paramount in the early stages of drug discovery to guide the selection and optimization of lead candidates.
Experimental Design: Unraveling Metabolic Liabilities with In Vitro Models
To evaluate the metabolic stability of this compound analogues, in vitro models that recapitulate the metabolic machinery of the liver are indispensable. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and widely used system as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450s.
The core principle of the in vitro metabolic stability assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors, such as NADPH, and monitor the disappearance of the parent compound over time. This allows for the determination of key parameters like the half-life (t½) and intrinsic clearance (CLint), which provide a quantitative measure of the compound's metabolic lability.
Visualizing the Workflow: A Roadmap to Assessing Metabolic Stability
Caption: Experimental workflow for a liver microsomal stability assay.
A Step-by-Step Protocol for Assessing Metabolic Stability in Liver Microsomes
This protocol provides a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent like DMSO.
-
On the day of the experiment, thaw the liver microsomes and NADPH regenerating system on ice.
-
Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with 0.1 M phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted liver microsome suspension to each well.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
For negative controls, add an equivalent volume of phosphate buffer without the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically taken immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate the following key parameters:
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%. This is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time and calculating the slope of the linear regression.
-
k = - (slope of the ln[% remaining] vs. time plot)
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): The rate of metabolism of a drug by the liver, independent of blood flow. It is a measure of the inherent metabolic capacity of the liver for a particular compound.
-
CLint (µL/min/mg protein) = (0.693 / t½) × (incubation volume / mg microsomal protein)
-
Comparative Analysis of this compound Analogues
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a hypothetical series of this compound analogues. This data is based on published findings for structurally related compounds and established principles of medicinal chemistry.[4]
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg) |
| Parent-1 | This compound | - | 45 | 30.8 |
| Analogue-A | N-methyl-2-(3-thienyl)ethanamine | N-methylation | 35 | 39.6 |
| Analogue-B | 2-(2-fluoro-3-thienyl)ethanamine | Fluorination on thiophene | >60 | <23.1 |
| Analogue-C | 2-(3-thienyl)propan-1-amine | α-methylation | 55 | 25.2 |
| Analogue-D | This compound-d4 | Deuteration of ethylamine | >60 | <23.1 |
Structure-Metabolism Relationships: Designing for Stability
The data presented above highlights several key strategies for enhancing the metabolic stability of this compound analogues:
-
Blocking Sites of Metabolism: The introduction of a fluorine atom on the thiophene ring (Analogue-B) or deuterium atoms on the ethylamine side chain (Analogue-D) can significantly increase metabolic stability.[4][5][6] This is due to the stronger carbon-fluorine and carbon-deuterium bonds, which are more resistant to enzymatic cleavage by CYPs.[][8]
-
Steric Hindrance: The addition of a methyl group on the carbon adjacent to the amine (Analogue-C) can introduce steric bulk that hinders the approach of metabolizing enzymes, thereby slowing down the rate of metabolism.
-
Modulating Lipophilicity: While not explicitly shown in the table, modifications that reduce the lipophilicity of the molecule can also decrease the rate of metabolism, as highly lipophilic compounds tend to have a higher affinity for the active sites of CYP enzymes.[9]
-
Bioisosteric Replacement: In cases where a particular functional group is identified as a metabolic liability, it can be replaced with a bioisostere that retains the desired pharmacological activity but is more metabolically robust.[10][11][12][13] For instance, if the primary amine is a site of rapid metabolism, it could be incorporated into a more stable heterocyclic ring.
Potential Metabolic Pathways of this compound
Caption: Plausible metabolic pathways for this compound analogues.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For this compound analogues, a systematic approach employing in vitro tools like liver microsomal stability assays provides crucial insights into their pharmacokinetic potential. By understanding the interplay between chemical structure and metabolic fate, medicinal chemists can rationally design molecules with enhanced stability, thereby increasing the likelihood of developing safe and effective medicines. This guide serves as a foundational resource for researchers embarking on the optimization of this promising class of compounds.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. nedmdg.org [nedmdg.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. chem-space.com [chem-space.com]
- 12. drughunter.com [drughunter.com]
- 13. Bioisostere - Wikipedia [en.wikipedia.org]
"head-to-head comparison of synthetic routes to thienylethylamines"
An In-Depth Head-to-Head Comparison of Synthetic Routes to Thienylethylamines for Pharmaceutical Research
Thienylethylamines are a critical structural motif in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents. The thiophene ring acts as a versatile bioisostere of the phenyl group, often imparting unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1] Notably, 2-(2-thienyl)ethylamine is a key intermediate in the synthesis of vital anti-platelet drugs such as Ticlopidine, Clopidogrel, and Prasugrel.[2][3][4] Given their importance, the development of efficient, scalable, and cost-effective synthetic routes is a paramount concern for researchers in drug discovery and process development.
This guide provides a head-to-head comparison of the most prevalent synthetic strategies for accessing thienylethylamines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each pathway, supported by experimental data and detailed protocols to inform your synthetic planning.
Core Synthetic Strategies: A Comparative Overview
The synthesis of thienylethylamines can be broadly categorized into several distinct approaches, each starting from readily available thiophene derivatives. The choice of route often depends on factors like desired substitution patterns, scalability, cost of starting materials, and tolerance to harsh reagents. We will focus on four primary pathways:
-
The Henry Reaction Pathway (via Thienylnitroethene)
-
The Friedel-Crafts Acylation Pathway
-
The Grignard Pathway (via Thiophene Ethanol)
-
The Thiophene Acetonitrile Reduction Pathway
Route 1: The Henry Reaction Pathway (via Thienylnitroethene)
This classical approach builds the ethylamine side chain in two key steps: a base-catalyzed condensation followed by a robust reduction. It is one of the most frequently cited methods for preparing 2-(2-thienyl)ethylamine.[2][3]
Strategic Analysis & Causality
The logic of this pathway hinges on the electrophilicity of an aldehyde and the acidity of nitromethane's α-protons.
-
C-C Bond Formation: The synthesis commences with a Henry (nitroaldol) reaction between 2-thiophenecarboxaldehyde and nitromethane.[5] This condensation is typically base-catalyzed and is followed by dehydration to yield a stable intermediate, 2-(2-nitrovinyl)thiophene. The choice of nitromethane is strategic; the nitro group is a powerful electron-withdrawing group that facilitates both the initial deprotonation and serves as a masked amino group.
-
Reduction: The nitro group of the thienylnitroethene intermediate is then reduced to a primary amine. This transformation is the crux of the synthesis. Powerful reducing agents are required to reduce both the nitro group and the alkene. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, though its hazardous nature and cost can be drawbacks on an industrial scale.[6] Alternative, milder, or more cost-effective reducing systems are an active area of research.[5]
Synthetic Workflow Diagram
Caption: Workflow for the Henry Reaction pathway.
Advantages & Disadvantages
-
Advantages: A well-established and reliable route. The starting materials (2-thiophenecarboxaldehyde and nitromethane) are commercially available and relatively inexpensive.
-
Disadvantages: The use of potent reducing agents like LiAlH₄ poses safety and handling challenges, particularly for large-scale synthesis.[6] This limits its industrial appeal without significant process safety controls. The Vilsmeier-Haack formylation of thiophene to produce the starting aldehyde can also present waste disposal issues.[4]
Route 2: The Friedel-Crafts Acylation Pathway
This strategy introduces a two-carbon fragment onto the thiophene ring via electrophilic aromatic substitution, which is then converted to the amine. This method offers flexibility in the acylating agent used.
Strategic Analysis & Causality
-
C-C Bond Formation: The synthesis begins with a Friedel-Crafts acylation of thiophene.[7] A common approach involves using an N-protected aminoacetyl chloride (like hippuryl chloride) or a related species in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][8] The thiophene ring is highly activated towards electrophilic substitution, with a strong preference for reaction at the 2-position due to the superior resonance stabilization of the cationic intermediate.[9][10]
-
Carbonyl Reduction & Hydrolysis: The resulting α-amino ketone intermediate undergoes reduction. A Wolff-Kishner reduction (using hydrazine and a strong base) is often employed, which simultaneously reduces the ketone to a methylene group and hydrolyzes the protecting group to yield the final primary amine.[8] This choice is advantageous as it's a powerful reduction that can be performed in one pot.
Synthetic Workflow Diagram
Caption: Workflow for the Friedel-Crafts Acylation pathway.
Advantages & Disadvantages
-
Advantages: This route avoids the direct use of highly hazardous reagents like LiAlH₄ for the final reduction step. It offers a convergent approach to assembling the core structure.
-
Disadvantages: Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid catalyst, which can generate significant aqueous waste during workup.[11] The overall yield can be moderate, and the cost of the acylating agent can be a factor.[6]
Route 3: The Grignard Pathway (via Thiophene Ethanol)
This route constructs the side chain by first forming 2-thiophene ethanol, which is then converted into the amine. This pathway is particularly useful for avoiding the strong reducing agents or harsh acids seen in other methods.[2]
Strategic Analysis & Causality
-
Halogenation & Grignard Formation: The synthesis starts with the bromination of thiophene to produce 2-bromothiophene.[12] This is a standard electrophilic halogenation. The resulting bromide is then converted into a Grignard reagent by reacting it with magnesium metal. This step inverts the polarity of the C2 carbon, turning it from an electrophilic site into a potent nucleophile.
-
Reaction with Ethylene Oxide: The 2-thienylmagnesium bromide is then reacted with ethylene oxide. This is a classic Grignard reaction where the nucleophilic carbon attacks one of the carbons of the epoxide ring, causing it to open and form 2-thiophene ethanol after an acidic workup.[2]
-
Conversion to Amine: The hydroxyl group of 2-thiophene ethanol is a poor leaving group. It must first be converted into a better one. This is typically achieved by esterification with p-toluenesulfonyl chloride (tosyl chloride) to form a tosylate.[3] The tosylate is an excellent leaving group and can be readily displaced by an amine source, such as ammonia under pressure (ammonolysis), to yield the target 2-(2-thienyl)ethylamine.[3]
Synthetic Workflow Diagram
Caption: Workflow for the Grignard pathway.
Advantages & Disadvantages
-
Advantages: Offers a high degree of control and generally proceeds with good yields for each step.[2] It avoids harsh reducing agents for the final step. The overall process is considered relatively green, with fewer toxic byproducts compared to other routes.[3]
-
Disadvantages: This is a multi-step synthesis, which can increase overall production time and cost. The handling of Grignard reagents requires strictly anhydrous conditions, and the use of pressurized ammonia for the final step requires specialized equipment.
Route 4: The Thiophene Acetonitrile Reduction Pathway
This is a straightforward and common two-step approach that involves the synthesis and subsequent reduction of 2-thiophene acetonitrile.[3][6]
Strategic Analysis & Causality
-
C-C Bond Formation & Nitrile Introduction: The synthesis typically starts with the chloromethylation of thiophene to produce 2-(chloromethyl)thiophene. This intermediate is then subjected to nucleophilic substitution with a cyanide salt (e.g., sodium cyanide) to form 2-thiophene acetonitrile. The cyanide ion is an excellent nucleophile, and this Sₙ2 reaction proceeds efficiently.
-
Nitrile Reduction: The nitrile group is then reduced to a primary amine. This can be accomplished with various reducing agents. Catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst) is a common choice, offering a cleaner and often safer alternative to metal hydrides.[3] Alternatively, lithium aluminum hydride can also be used for this reduction, providing high yields.[6][13][14]
Synthetic Workflow Diagram
Caption: Workflow for the Thiophene Acetonitrile Reduction pathway.
Advantages & Disadvantages
-
Advantages: A direct and often high-yielding route. The use of catalytic hydrogenation for the reduction step is highly scalable and environmentally preferable to stoichiometric metal hydrides.
-
Disadvantages: The use of highly toxic cyanide salts is a significant drawback, requiring stringent safety protocols and waste management.[3] The chloromethylation of thiophene can also be problematic due to the instability and toxicity of the intermediate.
Quantitative Comparison of Synthetic Routes
| Route | Key Intermediate | Typical Overall Yield | Primary Advantage | Primary Disadvantage |
| 1. Henry Reaction | 2-(2-Nitrovinyl)thiophene | ~40-50%[5] | Well-established, inexpensive starting materials | Use of hazardous LiAlH₄[6] |
| 2. Friedel-Crafts | α-Amino-2-acetylthiophene | ~30-40%[6] | Avoids LiAlH₄ in final step | Stoichiometric Lewis acid waste |
| 3. Grignard Pathway | 2-Thiophene ethanol | ~50-60% | Controlled, avoids harsh reagents in final steps | Multi-step, requires anhydrous conditions |
| 4. Acetonitrile Reduction | 2-Thiophene acetonitrile | ~60-70% | High-yielding, potential for catalytic reduction | Use of highly toxic cyanide salts[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Thienyl)ethylamine via Henry Reaction
(Adapted from literature procedures) [5]
Step A: Synthesis of 2-(2-Nitrovinyl)thiophene
-
To a stirred solution of 2-thiophenecarboxaldehyde (1 eq.) in methanol, add nitromethane (1.2 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.2 eq.) in water, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-water and acidify with concentrated HCl until the pH is ~2-3.
-
The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(2-nitrovinyl)thiophene.
Step B: Reduction to 2-(2-Thienyl)ethylamine
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (3-4 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C.
-
Add a solution of 2-(2-nitrovinyl)thiophene (1 eq.) in anhydrous THF dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0°C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2-(2-thienyl)ethylamine.
Protocol 2: Synthesis of 2-(2-Thienyl)ethylamine via Grignard Pathway
(Adapted from patent literature) [2][12]
Step A: Synthesis of 2-Thiophene Ethanol
-
Prepare 2-thienylmagnesium bromide by adding a solution of 2-bromothiophene (1 eq.) in anhydrous THF dropwise to a stirred suspension of magnesium turnings (1.1 eq.) in anhydrous THF under a nitrogen atmosphere. Initiate the reaction with a small crystal of iodine if necessary.
-
After the Grignard formation is complete, cool the solution to 0-10°C.
-
Bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide (1.2 eq.) in THF, maintaining the temperature below 20°C.
-
Stir for 2-3 hours at room temperature.
-
Quench the reaction by slowly pouring it into a stirred mixture of ice and dilute sulfuric acid until pH < 1.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-thiophene ethanol by vacuum distillation.
Step B: Conversion to 2-(2-Thienyl)ethylamine
-
Dissolve 2-thiophene ethanol (1 eq.) and triethylamine (1.5 eq.) in dichloromethane at 0°C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the crude tosylate.
-
Place the crude tosylate in a pressure vessel with a solution of ammonia in methanol (e.g., 7N).
-
Heat the vessel to 60-80°C for 24 hours.
-
Cool the vessel, vent the excess ammonia, and concentrate the mixture.
-
Purify the resulting amine by standard methods (e.g., distillation or chromatography).
Conclusion and Outlook
The synthesis of thienylethylamines can be achieved through several viable routes, each with a distinct profile of advantages and challenges.
-
For lab-scale synthesis where yield and control are paramount, the Grignard Pathway offers an excellent, albeit lengthy, option.
-
For industrial-scale production , the Thiophene Acetonitrile Reduction Pathway using catalytic hydrogenation is often preferred due to its high efficiency and scalability, provided that the stringent safety measures for handling cyanides are implemented.
-
The Henry Reaction remains a classic and valuable route, particularly when LiAlH₄ handling is not a limiting factor.
-
The Friedel-Crafts approach is less common but provides a viable alternative that avoids some of the more hazardous reagents associated with other methods.
The ongoing development in catalysis and green chemistry will likely lead to even safer, more efficient, and environmentally benign methodologies. Researchers should carefully weigh the factors of scale, cost, safety, and available equipment when selecting the optimal synthetic strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 3. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. globethesis.com [globethesis.com]
- 5. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. data.epo.org [data.epo.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 13. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]
"validating the mechanism of action of 2-(3-thienyl)ethanamine-based compounds"
An In-Depth Technical Guide to Validating the Mechanism of Action of 2-(3-Thienyl)ethanamine-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for elucidating and validating the mechanism of action of novel this compound-based compounds. Drawing from extensive field experience, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to pharmacological characterization.
Introduction: Deconstructing the Pharmacophore
The this compound scaffold is a close structural analog of 2-phenethylamine, a foundational structure in neuroscience and medicinal chemistry.[1] The phenethylamine motif is present in endogenous catecholamines (dopamine, norepinephrine) and is the backbone for a vast array of compounds that modulate monoaminergic systems.[1] Consequently, it is a strong scientific hypothesis that this compound derivatives primarily exert their effects by interacting with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[2][3]
These transporters are critical regulators of neurotransmission, responsible for the reuptake of neurotransmitters from the synaptic cleft.[4][5] Inhibition of these transporters increases the synaptic concentration of their respective monoamines, a mechanism central to the action of most antidepressants and many psychostimulants.[2][6]
This guide presents a multi-tiered, comparative approach to rigorously test this hypothesis, moving from initial target binding to functional activity and finally to in vivo confirmation.
Part 1: Primary Target Affinity and Selectivity Profile
The foundational step in validating a hypothesized mechanism of action is to confirm physical binding to the intended molecular targets. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.
Core Technique: Competitive Radioligand Binding Assay
Scientific Rationale: This assay measures the ability of a test compound to compete with a known, high-affinity radiolabeled ligand for binding to the target transporter. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's binding affinity; a lower Kᵢ value signifies a higher affinity. This is a direct, quantitative assessment of target engagement.[7]
Experimental Protocol: Competitive Radioligand Binding Assay [7]
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing a single human monoamine transporter (hSERT, hDAT, or hNET).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Perform a low-speed centrifugation to remove nuclei and cellular debris.
-
Pellet the cell membranes from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).
-
Add varying concentrations of the this compound test compound across a wide dose range.
-
Include control wells for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled inhibitor, e.g., imipramine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Data Presentation: Comparative Binding Affinities at Monoamine Transporters
| Compound | Target | Radioligand | Kᵢ (nM) - Hypothetical Data | Reference Compound | Kᵢ (nM) - Literature Value |
|---|---|---|---|---|---|
| TE-Compound-1 | hSERT | [³H]Citalopram | 15 | Imipramine | 55.9[8] |
| TE-Compound-1 | hDAT | [³H]WIN 35,428 | 250 | Cocaine | 279[7] |
| TE-Compound-1 | hNET | [³H]Nisoxetine | 85 | Desipramine | ~1-5 |
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Part 2: Functional Validation of Transporter Inhibition
Confirming that a compound binds to a transporter is crucial, but it does not describe the functional consequence of that binding. A compound could be an inhibitor (blocker), a substrate (releaser), or an allosteric modulator. Functional uptake and efflux assays are essential to differentiate these possibilities.
Method A: Neurotransmitter Uptake Inhibition Assay
Scientific Rationale: This is the definitive assay for confirming a compound's role as a reuptake inhibitor.[4][9] It directly measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the extracellular space. The resulting IC₅₀ value is a measure of functional potency and is often considered more physiologically relevant than binding affinity alone.
Experimental Protocol: [³H]Dopamine Uptake Assay (Example for DAT) [7]
-
Cell Culture: Plate HEK293 cells stably expressing hDAT in a 24- or 48-well plate and grow to confluence.
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of the this compound test compound or a vehicle control.
-
Include control wells with a known DAT inhibitor (e.g., cocaine) to determine non-specific uptake.
-
-
Uptake Reaction:
-
Initiate the uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells (e.g., with 1% SDS).
-
Transfer the lysate to scintillation vials and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle control after subtracting non-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Data Presentation: Functional Potency and Selectivity
| Compound | hSERT IC₅₀ (nM) | hDAT IC₅₀ (nM) | hNET IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|---|
| TE-Compound-1 | 25 | 450 | 150 | SERT > NET > DAT |
| Paroxetine (SSRI) | 1.4[10] | >1000 | ~100 | Highly SERT Selective |
| Bupropion (NDRI) | >10000 | ~500 | ~2000 | DAT/NET Selective[11] |
Conceptual Diagram: Uptake Inhibition
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 2. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. leadquest-biotech.com [leadquest-biotech.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Thienylethylamine Isomers
<
For Researchers, Scientists, and Drug Development Professionals
The robust separation and quantification of thienylethylamine isomers are critical in drug development. Due to their structural similarity, these isomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory bodies mandate the use of validated, enantioselective analytical methods to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical techniques and a framework for their cross-validation, grounded in scientific integrity and regulatory expectations.
The Imperative of Enantioselective Analysis
Thienylethylamine and its derivatives are a class of compounds with significant therapeutic potential. However, their chiral nature necessitates the development of analytical methods capable of distinguishing between enantiomers. The differential interaction of these isomers with biological systems underscores the need for precise enantiomeric purity assessment throughout the drug development lifecycle.
Comparison of Key Analytical Techniques
The choice of an analytical technique for the enantioselective analysis of thienylethylamine isomers is dictated by factors such as the physicochemical properties of the analyte, required sensitivity, speed, and the specific application (e.g., quality control, bioanalysis).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2][3] | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase, offering unique selectivity on CSPs.[4][5][6][7] | Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte.[8][9][10][11] |
| Advantages | Wide applicability, high resolution, robustness, and well-established methodologies.[1][3] | Faster separations, lower organic solvent consumption ("greener"), and often orthogonal selectivity to HPLC.[4][5][12] | High efficiency, minimal sample and reagent consumption, and rapid method development.[9][11][13] |
| Disadvantages | Cost of chiral columns can be high, and method development can be time-consuming.[1][14] | Requires specialized instrumentation. | Lower sensitivity for some applications, and reproducibility can be challenging. |
| Typical Applications | Routine quality control, stability testing, and pharmacokinetic studies.[1] | High-throughput screening, purification, and analysis of thermally labile compounds.[6][7] | Enantiomeric purity analysis, especially for polar and charged compounds.[8][10] |
The Cross-Validation Workflow: Ensuring Method Comparability
Cross-validation is a critical process that establishes the equivalence of two or more analytical methods.[15] This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one. The primary goal is to ensure that the data generated by different methods or in different locations are reliable and comparable.
Caption: A generalized workflow for the cross-validation of analytical methods.
Experimental Protocols: A Step-by-Step Approach
The following protocols provide a detailed methodology for the validation and cross-validation of an HPLC method for thienylethylamine isomers. These protocols are designed to be adapted based on the specific characteristics of the analyte and the available instrumentation.
Protocol 1: Chiral HPLC Method Validation
This protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17][18][19]
1. Specificity:
-
Analyze a blank (diluent), a placebo (matrix without the analyte), a solution of the thienylethylamine racemate, and solutions of each individual enantiomer.
-
Causality: This demonstrates that the method can unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and any matrix effects.[18]
2. Linearity:
-
Prepare a series of at least five concentrations of the racemate spanning the expected analytical range.
-
Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.
-
Causality: This establishes a direct correlation between the analyte concentration and the instrumental response, which is fundamental for accurate quantification.[18]
3. Accuracy:
-
Analyze samples with known concentrations of each enantiomer (e.g., by spiking a placebo).
-
Express the results as the percentage recovery of the known amount.
-
Causality: This determines the closeness of the measured value to the true value, ensuring the method is free from systematic error.[18][20]
4. Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration under the same operating conditions over a short interval of time.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, and/or on different equipment.
-
Express the results as the relative standard deviation (%RSD).
-
Causality: This demonstrates the method's ability to produce consistent results under varying, yet typical, laboratory conditions.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the lowest concentration of each enantiomer that can be reliably detected and quantified, respectively. This can be based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Causality: This defines the lower limits of the method's capabilities, which is crucial for applications such as impurity testing.
6. Robustness:
-
Intentionally introduce small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and evaluate the effect on the separation.
-
Causality: This assesses the method's reliability during normal use and its capacity to remain unaffected by minor variations in experimental conditions.[16]
Protocol 2: Cross-Validation of Two HPLC Methods
This protocol outlines the steps for comparing a newly developed or transferred method (Method B) against an established, validated method (Method A).
1. Protocol Development:
-
Predetermine the acceptance criteria for the cross-validation study. This should include statistical tests for comparing the means and variances of the results from both methods.
-
Causality: A pre-defined protocol ensures that the cross-validation is conducted in a controlled and objective manner.
2. Sample Selection:
-
Select a set of at least three to five representative samples with varying concentrations of the thienylethylamine isomers.
-
Causality: Using a range of concentrations ensures that the comparability of the methods is evaluated across the entire analytical range.
3. Analysis:
-
Analyze the selected samples in replicate (e.g., n=3) using both Method A and Method B.
-
The analyses should be performed by analysts who are proficient in both methods.
-
Causality: Replicate analyses provide the necessary data for a statistically meaningful comparison of the methods' precision.
4. Data Evaluation:
-
Statistically compare the results obtained from both methods. A common approach is to use a two-one-sided t-test (TOST) for equivalence.
-
The mean results, standard deviations, and %RSDs should be compared against the pre-defined acceptance criteria.
-
Causality: Statistical analysis provides an objective measure of the equivalence of the two methods.
5. Documentation:
-
Causality: Thorough documentation is essential for regulatory submissions and for maintaining a complete record of the method's lifecycle.
Logical Relationships in Analytical Method Validation
The various parameters of method validation are interconnected and collectively contribute to the overall assurance of a method's suitability for its intended purpose.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The cross-validation of analytical methods for thienylethylamine isomers is a scientifically rigorous process that is essential for ensuring data integrity and regulatory compliance. By carefully selecting the appropriate analytical technique and following a well-defined validation and cross-validation protocol, researchers and drug development professionals can be confident in the quality and reliability of their analytical data. This guide provides a comprehensive framework to achieve this, emphasizing the importance of understanding the underlying principles and the causality behind each experimental choice.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Capillary Electrophoresis for Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. asianpubs.org [asianpubs.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.today [hplc.today]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. fda.gov [fda.gov]
- 20. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Reactivity of 2- and 3-Acetylthiophene Isomers
In the landscape of heterocyclic chemistry, acetylthiophenes are indispensable building blocks for the synthesis of pharmaceuticals and advanced functional materials.[1] The constitutional isomerism defined by the placement of the acetyl group—either at the 2- or 3-position of the thiophene ring—exerts a profound influence on the molecule's electronic architecture and, consequently, its chemical reactivity. This guide offers a detailed comparative analysis of 2- and 3-acetylthiophene, grounded in experimental data, to provide researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.
At a Glance: The Electronic Dichotomy
The fundamental difference in reactivity between 2- and 3-acetylthiophene stems from the interplay between the inherently electron-rich nature of the thiophene ring and the strong electron-withdrawing character of the acetyl group. Thiophene is an aromatic heterocycle that is significantly more reactive towards electrophiles than benzene, with a pronounced preference for substitution at the α-positions (C2 and C5).[1] The acetyl group, through its negative inductive (-I) and mesomeric (-M) effects, deactivates the ring, making it less susceptible to electrophilic attack. However, the position of this deactivating group dictates the regiochemical outcome of reactions and modulates the reactivity of the acetyl moiety itself.
| Feature | 2-Acetylthiophene | 3-Acetylthiophene |
| Structure | Acetyl group at the α-position (C2) | Acetyl group at the β-position (C3) |
| Ring Deactivation | More pronounced deactivation of the thiophene ring.[1] | Less pronounced deactivation of the thiophene ring.[1] |
| Primary Reactivity | Serves as a key intermediate for pharmaceuticals and fine chemicals.[2] | A valuable scaffold in medicinal chemistry for a range of therapeutic areas.[3] |
| Synthesis Route | Typically via direct Friedel-Crafts acylation of thiophene.[4][5] | Requires multi-step synthesis, often starting from 3-bromothiophene, as direct acylation is not regioselective.[6][7] |
Part 1: Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities
The most dramatic divergence in reactivity between the two isomers is observed in electrophilic aromatic substitution (EAS). The acetyl group directs incoming electrophiles to specific positions, and its location determines the degree of deactivation.
2-Acetylthiophene: Directing to C4 and C5
With the acetyl group occupying the C2 position, the thiophene ring is significantly deactivated. Electrophilic attack is directed primarily to the C5 position, with the C4 position being a minor site of substitution.[1] The preference for the C5 position is attributed to the greater resonance stabilization of the sigma complex (the arenium ion intermediate) formed during the reaction.[4]
3-Acetylthiophene: The Vacant α-Position Prevails
In 3-acetylthiophene, the deactivating effect of the acetyl group is less pronounced compared to the 2-isomer.[1] Electrophilic substitution overwhelmingly favors the vacant α-position, C2. This is because attack at C2 allows the positive charge of the intermediate to be delocalized effectively by the sulfur atom without being directly adjacent to the electron-withdrawing acetyl group. If the C2 position is blocked, substitution may then occur at C5.[1]
Diagram: Regioselectivity in Electrophilic Substitution
Caption: Logical workflow for electrophilic substitution on acetylthiophene isomers.
Comparative Experimental Data: Electrophilic Substitution
The following table summarizes quantitative data from representative electrophilic substitution reactions, underscoring the differences in yield and regioselectivity.
| Reaction | Isomer | Reagents | Major Product | Yield | Reference |
| Bromination | 2-Acetylthiophene | NBS, Acetic Anhydride | 2-Acetyl-5-bromothiophene | 82% | [1] |
| Friedel-Crafts Acylation | 3-Acetylthiophene | 3-Bromobenzoyl chloride, AlCl₃ | 2-(3-Bromobenzoyl)-3-acetylthiophene | (Not Specified) | [1] |
Experimental Protocol: Bromination of 2-Acetylthiophene
This protocol describes the regioselective synthesis of 2-acetyl-5-bromothiophene, a common synthetic intermediate.[1]
-
Reaction Setup: In a dry 25 mL round-bottomed flask protected from light, combine 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (NBS, 1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).
-
Solvent Addition: Add acetic acid (0.40 mL) to the mixture.
-
Reaction Execution: Stir the reaction mixture at 50 °C for 1 hour. The solution will transition from colorless to light yellow.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water while stirring continuously to hydrolyze the excess acetic anhydride.
-
Isolation: The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals. Collect the solid by vacuum filtration and wash thoroughly with water. The reported yield is 82%.[1]
Part 2: Nucleophilic Addition at the Carbonyl Carbon
The acetyl group itself is a site of reactivity, susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electronic properties of the attached thienyl ring. In a nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[8][9][10]
Diagram: Nucleophilic Addition Mechanism
Caption: Generalized mechanism for nucleophilic addition to the acetyl group.
Part 3: Reactions at the α-Carbon: Enolate Formation and Reactivity
The methyl protons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion.[12][13] The rate of this deprotonation and the stability of the resulting enolate are key to understanding the reactivity in aldol-type condensations, alkylations, and halogenations under basic conditions.
Kinetic studies on the enolisation of 2- and 3-acetylthiophene reveal that the process is the rate-determining step in their halogenation reactions in various media.[14] The formation of the enol or enolate is a prerequisite for these reactions. The reactions are subject to general acid-base catalysis.[14]
While the original study does not explicitly state which isomer forms an enolate faster under identical basic conditions, the relative stability of the carbanion formed upon deprotonation is key. The greater electron-withdrawing ability of the 2-thienyl group compared to the 3-thienyl group would suggest a more stable enolate for 2-acetylthiophene , potentially leading to a faster rate of formation. This makes the α-protons of 2-acetylthiophene arguably more acidic.
This enolate chemistry is synthetically valuable. For instance, the enolate of 2-acetylthiophene can be used in Knoevenagel condensations to prepare precursors for more complex heterocyclic systems.[15]
Experimental Protocol: Knoevenagel Condensation of a 2-Acetylthiophene Derivative
This protocol illustrates the use of the acetyl group's reactivity in a C-C bond-forming reaction.[15]
-
Reaction Setup: In a suitable reaction vessel, combine 1-(5-aryl-thiophen-2-yl)ethanone (1 eq), malononitrile (1 eq), and ammonium acetate (as catalyst).
-
Reaction Execution: Stir the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Note: This reaction can be slow, sometimes requiring over 72 hours to proceed to a significant yield.
-
Workup and Isolation: Once the reaction is deemed complete, the product is isolated using standard procedures such as extraction and purification by column chromatography.
Conclusion
The isomeric position of the acetyl group on the thiophene ring is a critical determinant of chemical reactivity.
-
2-Acetylthiophene is characterized by a more strongly deactivated ring, with electrophilic substitution directed to the C5 position. Its synthesis is straightforward via direct acylation of thiophene. The acetyl group's α-protons are readily removed to form a stable enolate.
-
3-Acetylthiophene possesses a less deactivated ring that undergoes preferential electrophilic attack at the vacant C2 α-position. Its synthesis requires regioselective strategies to bypass the thermodynamic preference for 2-acylation.
This comparative analysis provides a predictive framework for scientists to harness the distinct reactivity profiles of these isomers. For applications requiring substitution at the 5-position or reactions involving the α-protons of the acetyl group, 2-acetylthiophene is the logical precursor. Conversely, when functionalization at the 2-position of a 3-substituted thiophene is desired, 3-acetylthiophene serves as the essential starting material. Understanding these nuances is paramount for the efficient and rational design of synthetic routes in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Acetylthiophene | 88-15-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Illustrated Glossary of Organic Chemistry - Nucleophilic addition reaction [chem.ucla.edu]
- 11. hopemaxchem.com [hopemaxchem.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Kinetics of the enolisation reaction of 2- and 3-acetylthiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming Novel 2-(3-thienyl)ethanamine Derivatives by High-Resolution Mass Spectrometry
In the fast-paced world of drug discovery and chemical synthesis, the unambiguous identification of novel molecular entities is paramount. For researchers working with 2-(3-thienyl)ethanamine derivatives, a class of compounds with significant potential in medicinal chemistry, confirming the exact molecular structure is a critical step that underpins all subsequent research. This guide provides an in-depth, experience-driven comparison of analytical techniques, focusing on the unparalleled power of High-Resolution Mass Spectrometry (HRMS) for this specific application.
The Challenge: Beyond Simple Detection
Synthesizing a novel derivative of this compound is only the first step. The real challenge lies in confirming that you have, in fact, created the intended molecule. Side reactions, unexpected rearrangements, or the presence of persistent impurities can lead to ambiguous results. Traditional, lower-resolution techniques may not possess the specificity to distinguish between compounds with very similar masses, leading to costly and time-consuming errors in later-stage development. This is where the precision of HRMS becomes not just an advantage, but a necessity.
The Power of High-Resolution Mass Spectrometry (HRMS)
HRMS is a cornerstone technique for the definitive identification of unknown compounds.[1][2] Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[1][3]
This extreme accuracy is the key to determining a molecule's elemental composition.[3] For example, the molecules C₅H₈O and C₄H₈N₂ both have a nominal mass of 84 Da. However, their exact masses are 84.0575 Da and 84.0688 Da, respectively.[3] An HRMS instrument can easily distinguish between these, a feat impossible for a standard mass spectrometer. This capability allows us to move from a measured mass to a unique and correct molecular formula, a critical step in confirming the identity of a novel compound.[1][4]
A Self-Validating HRMS Workflow for Identity Confirmation
The following protocol is designed to be a self-validating system, incorporating checks and data points that build a robust, evidence-based confirmation of your novel this compound derivative.
Experimental Protocol
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial for clean data. The goal is to ensure complete dissolution and prevent the formation of adducts other than the desired protonated molecule.
-
Steps:
-
Accurately weigh approximately 1 mg of the purified novel derivative.
-
Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Causality: The amine functionality of this compound derivatives makes them basic. The addition of formic acid ensures the analyte is protonated in solution, which is essential for efficient positive-mode electrospray ionization (ESI).[5]
-
Vortex the sample until fully dissolved.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for infusion or LC-MS analysis.
-
-
-
Instrumentation and Ionization:
-
Rationale: Electrospray Ionization (ESI) is a 'soft' ionization technique, ideal for preventing the fragmentation of the parent molecule, thus ensuring the molecular ion is observed.[6] It is particularly well-suited for polar, nitrogen-containing compounds.[5]
-
Steps:
-
Calibrate the HRMS instrument (e.g., an Orbitrap or Q-TOF) according to the manufacturer's protocol. Mass accuracy is paramount; consistent sub-1-ppm mass accuracy is achievable and should be the goal.[7]
-
Set the ionization source to ESI in positive ion mode. The amine group is readily protonated to form a positive ion ([M+H]⁺).[5][8]
-
Optimize source parameters (e.g., capillary voltage, gas flow, and temperature) by infusing a solution of the analyte or a similar compound to maximize the signal of the protonated molecule.
-
-
-
Data Acquisition:
-
Rationale: A full scan in high-resolution mode captures all ions, providing a complete picture of the sample and allowing for retrospective data analysis.[7]
-
Steps:
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-1000 Da).
-
Set the mass resolving power to a high value (e.g., >60,000 FWHM) to ensure separation of the target ion from any background interferences of a similar mass.[7]
-
-
-
Data Interpretation and Validation:
-
Rationale: This is the core of the identity confirmation. We use the high-accuracy mass to generate a list of possible elemental compositions and then use the unique isotopic pattern, especially from the sulfur atom, to validate the correct formula.
-
Steps:
-
Accurate Mass Measurement: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.
-
Formula Generation: Use the instrument's software to generate possible elemental compositions based on the measured accurate mass. A narrow mass tolerance window (<5 ppm, ideally <2 ppm) is critical to limit the number of potential formulas.[7][9]
-
Isotope Pattern Matching: This is a crucial validation step. The thienyl group contains a sulfur atom. Sulfur has a characteristic isotopic signature with a prominent ³⁴S isotope that is approximately 4.4% as abundant as the main ³²S isotope. This results in a distinct "M+2" peak in the mass spectrum.
-
Compare the experimentally observed isotopic pattern with the theoretical pattern generated by the software for your proposed formula. A high degree of match provides strong confidence in the elemental composition assignment.[9][10]
-
-
Visualizing the HRMS Confirmation Workflow
The following diagram outlines the logical flow of the HRMS analysis from sample to confirmed identity.
Caption: HRMS workflow for novel compound identity confirmation.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS is exceptionally powerful for determining the elemental composition, a comprehensive structural elucidation often benefits from complementary techniques.[11][12] Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide orthogonal data that, together with HRMS, build an irrefutable case for a molecule's identity.[13]
| Feature | High-Resolution MS (HRMS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform IR (FTIR) |
| Primary Information | Elemental Composition (from accurate mass) & Molecular Weight.[2] | Atom Connectivity & 3D Structure (¹H, ¹³C, COSY, etc.).[13] | Functional Groups Present (C=O, N-H, C-S, etc.).[13] |
| Key Strength | Unambiguous determination of molecular formula.[3] | Definitive structural elucidation and isomer differentiation.[14] | Quick and easy confirmation of expected chemical bonds. |
| Sensitivity | Very High (picomole to femtomole). | Moderate to Low (micromole to millimole). | Low (milligram quantities often needed). |
| Sample Requirement | Micrograms (µg) or less. | Milligrams (mg). | Milligrams (mg). |
| Key Limitation | Does not provide direct information on atom connectivity or stereochemistry. Cannot distinguish between isomers. | Lower throughput, requires larger sample amounts, and more complex data interpretation. | Provides limited structural information; many compounds can have similar spectra. |
| Role in Confirmation | Foundation: Establishes the correct molecular formula that all other data must fit. | Blueprint: Provides the detailed atomic arrangement and confirms the specific isomer. | Checklist: Confirms the presence or absence of key functional groups predicted by the structure. |
Visualizing the Logic of Spectroscopic Confirmation
This decision tree illustrates how the data from these three techniques are integrated to achieve full structural confirmation.
Caption: Integrated workflow for structural confirmation.
Conclusion
For researchers developing novel this compound derivatives, High-Resolution Mass Spectrometry is the definitive first-line technique for identity confirmation. Its ability to provide an unambiguous elemental composition with high sensitivity and minimal sample consumption is unmatched. By following a self-validating protocol that leverages both accurate mass and isotopic pattern matching, scientists can establish a solid foundation of data. When this high-confidence molecular formula is supported by the atom-connectivity data from NMR and the functional group verification from FTIR, the result is an unequivocal structural confirmation, paving the way for confident advancement of the molecule in the drug development pipeline.
References
- 1. longdom.org [longdom.org]
- 2. measurlabs.com [measurlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-Thienyl)ethanamine
This document provides essential, procedural guidance for the safe handling and disposal of 2-(3-Thienyl)ethanamine (CAS No. 59311-67-0). As a compound frequently utilized by researchers in drug development and organic synthesis, a deep understanding of its hazard profile is paramount to ensuring laboratory safety and environmental compliance. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering you to manage this chemical waste stream with confidence and scientific integrity.
Hazard Profile and Immediate Safety Precautions
This compound is a hazardous substance requiring careful management. Its primary dangers stem from its corrosivity, toxicity, and combustibility.[1] Understanding these hazards is the foundation of its safe handling and disposal. Direct contact can cause severe skin burns and eye damage, and it is harmful if ingested, inhaled, or absorbed through the skin.[1]
The following table summarizes the critical safety information.
| Hazard Category | GHS Hazard Statements | Required Personal Protective Equipment (PPE) | Immediate First Aid |
| Toxicity | H302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H332: Harmful if inhaled[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if ventilation is inadequate or vapors are generated.[2][3] | Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER immediately.[4]Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[4]Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[4] |
| Corrosivity | H314: Causes severe skin burns and eye damage[1] | Chemical safety goggles and a face shield are mandatory.[5] | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] |
| Flammability | H227: Combustible liquid[1] | Store away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools when handling.[4] | In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[4] |
| Irritation | H335: May cause respiratory irritation[1] | Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4] | N/A |
Waste Characterization and Segregation: The First Line of Defense
Before disposal, you must accurately characterize the waste stream. Is it pure, unreacted this compound? Is it dissolved in a solvent? Or is it a mixture from a completed reaction? This characterization is crucial because it dictates the disposal pathway and, most importantly, prevents dangerous chemical reactions in the waste container.
The Cardinal Rule: Segregate Your Waste. Amine compounds like this compound must be kept separate from other chemical waste streams.[5] Mixing amines with incompatible substances can lead to violent reactions, release of toxic gases, or excessive heat generation.
Key Incompatibilities:
-
Acids and Strong Bases: Will cause a strong exothermic (heat-generating) neutralization reaction.[5][6]
-
Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4][5]
-
Halogenated Solvents: Avoid mixing with certain halogenated compounds, as this can lead to unforeseen reactions.[7]
Always collect this compound waste in a dedicated container. This practice is not just a regulatory requirement but a fundamental safety protocol to prevent hazardous interactions.[8]
Step-by-Step Disposal Protocol
The disposal of this compound is managed as hazardous waste. Under no circumstances should it be discharged into sewer systems or disposed of in regular trash.[2] The following protocol aligns with guidelines from the Environmental Protection Agency (EPA) and best laboratory practices.[8][9]
Step 1: Containerization Select a robust, leak-proof waste container that is chemically compatible with amines. High-density polyethylene (HDPE) containers are a suitable choice.[10] Ensure the container is in good condition, with no cracks or residue, and has a tightly sealing cap.[8] Never use metal containers for corrosive materials.[8]
Step 2: Labeling Proper labeling is a critical compliance and safety step. From the moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" [8]
-
The full chemical name: "this compound" and any other constituents with their approximate percentages.[8]
-
Clear identification of the associated hazards (e.g., "Corrosive," "Toxic").[1]
-
The accumulation start date (the date the first waste was added).
Step 3: Storage Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[8] This area should be:
-
Secure and clearly marked.
-
Cool and well-ventilated, away from direct sunlight and heat sources.[5]
-
Segregated from incompatible materials.[8]
-
Equipped with secondary containment (e.g., a spill tray) to contain potential leaks.
Keep the waste container tightly closed at all times, except when adding waste.[8]
Step 4: Arranging for Final Disposal Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] These certified professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for this type of chemical is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[2]
Emergency Procedures: Spills and Decontamination
Preparedness for accidental spills is a crucial component of laboratory safety.[5]
Small Spill Cleanup:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated, working within a chemical fume hood if possible.[2]
-
PPE: Wear the full PPE detailed in Section 1 (double-gloving is recommended).
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or specialized chemical absorbent pads.[11]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[4][11]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.[11]
Empty Container Decontamination: Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or methanol).[2]
-
Collect the rinsate and dispose of it as hazardous waste in your this compound waste container.[10]
-
After triple rinsing and air-drying, the label must be defaced or removed. The container can then be disposed of as non-hazardous solid waste or recycled, pending institutional policies.[2]
Regulatory Framework
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the EPA.[9] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[12] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including training on chemical hazards and emergency response procedures.[13][14] Adherence to the procedures in this guide will help ensure compliance with these critical federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-(3-Thienyl)ethanamine
As Senior Application Scientists, our primary role extends beyond product application to ensuring the safety and success of your research. This guide provides essential, field-proven safety protocols for handling 2-(3-Thienyl)ethanamine (CAS: 59311-67-0). This compound is a valuable building block in pharmaceutical development, but its hazardous properties demand a rigorous and well-understood safety workflow. This document is structured not as a rigid template, but as a direct, logical guide from hazard identification to disposal, empowering you to work safely and effectively.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of a robust safety plan. Its hazard profile, classified under the Globally Harmonized System (GHS), dictates every procedural choice we make, from selecting gloves to planning for emergencies. The compound is not merely an irritant; it is corrosive and acutely toxic through multiple exposure routes.
The primary driver for the stringent protocols outlined below is its classification as H314: Causes severe skin burns and eye damage .[1] This means that even brief contact can cause irreversible tissue damage. This single classification elevates the required standard of care beyond that for general laboratory reagents.
Table 1: GHS Hazard Classification for this compound
| Hazard Code | Hazard Statement | Implication for Handling |
|---|---|---|
| H227 | Combustible liquid | Keep away from ignition sources; use non-sparking tools.[1] |
| H302 | Harmful if swallowed | Avoid ingestion; do not eat, drink, or smoke in the work area.[1][2] |
| H312 | Harmful in contact with skin | Skin contact must be prevented through appropriate gloves and lab attire.[1] |
| H314 | Causes severe skin burns and eye damage | (Primary Hazard) Requires robust eye, face, and skin protection. Emergency eyewash and shower are critical.[1] |
| H332 | Harmful if inhaled | All handling of open containers must occur in a certified chemical fume hood.[1][3] |
| H335 | May cause respiratory irritation | Further necessitates the use of a fume hood or local exhaust ventilation to prevent vapor inhalation.[1][4] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a direct response to the hazards identified above. The goal is to establish multiple barriers between the researcher and the chemical.
Eye and Face Protection
Due to the severe eye damage risk (H314), standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]
-
Recommended for High-Risk Tasks: When transferring volumes greater than 50 mL or when there is any risk of splashing, a full-face shield must be worn over the chemical splash goggles.[7][8] This provides a secondary barrier protecting the entire face from corrosive splashes.
Skin and Body Protection
Given the risk of severe chemical burns (H314) and dermal toxicity (H312), comprehensive skin protection is mandatory.
-
Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common and appropriate choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves like neoprene or butyl rubber and always check the manufacturer's compatibility charts. Double-gloving is highly recommended to protect against undetected pinholes.
-
Lab Coat/Apron: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities or a significant splash risk, a chemically resistant apron worn over the lab coat is essential.[9]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.[10] The shoe material should be non-porous to prevent absorption of spills.
Respiratory Protection
The inhalation hazard (H332, H335) makes respiratory protection a non-negotiable aspect of safe handling.
-
Primary Engineering Control: All weighing, transferring, and handling of this compound must be performed inside a certified chemical fume hood.[5] This is the most effective way to prevent respiratory exposure.
-
Secondary Protection: In the rare event of engineering control failure or during a large spill cleanup, a NIOSH-approved respirator with organic vapor/amine cartridges is required.[9] All users must be properly fit-tested and trained before using a respirator.
Table 2: Recommended PPE Levels by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Low Volume Weighing (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Benchtop Synthesis (1-50 mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Volume Transfer (>50 mL) | Face Shield over Goggles | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Chemical Gloves (e.g., Neoprene) | Chemical-Resistant Suit or Coveralls | NIOSH-Approved Respirator |
Safe Handling and Disposal Workflow
A structured workflow minimizes risk by ensuring that safety checks and proper procedures are followed in a logical sequence.
Step-by-Step Handling Protocol: Weighing and Dilution
-
Preparation: Before entering the lab, review this guide and the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Locate the nearest emergency eyewash station and safety shower.[6]
-
Donning PPE: Don all required PPE as outlined in Table 2 for your specific task.
-
Work Area Setup: Conduct all work within the fume hood. Place absorbent, chemical-resistant pads on the work surface to contain minor drips.
-
Chemical Handling:
-
Use non-sparking tools to handle containers.
-
Slowly open the container to minimize any pressure differential.
-
Carefully weigh the required amount in a tared container.
-
Securely close the primary container and return it to its designated storage location. This compound should be stored under an inert atmosphere at 2-8°C.[11]
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate decontaminating solution.
-
Properly dispose of all contaminated materials (e.g., weigh boats, pipette tips, absorbent pads) in a designated, sealed hazardous waste container.
-
-
Doffing PPE: Remove PPE in the correct order (gloves first, then apron, face shield/goggles) to avoid self-contamination. Wash hands thoroughly with soap and water.
Caption: A visual workflow for handling this compound.
Emergency Procedures: Your Self-Validating Safety Net
In the event of an exposure, immediate and correct action is critical to mitigating harm.
-
Skin Exposure: Immediately go to the nearest safety shower.[12] Remove all contaminated clothing while flushing the affected area with copious amounts of tepid water for at least 15 minutes.[13] Seek immediate medical attention.
-
Eye Exposure: This is a time-critical emergency. Forcibly hold the eyelids open and flush the eyes with an eyewash station for a minimum of 15 minutes.[12][13] Ensure water flows from the inside corner of the eye to the outside to avoid cross-contamination. Remove contact lenses if possible without delaying the flush. Seek immediate medical attention.
-
Inhalation: Immediately move the affected person to fresh air.[14] If they are having trouble breathing, call for emergency medical assistance.
-
Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth thoroughly with water and seek immediate medical attention. Provide the SDS to the emergency responders.
Spill Response
-
Minor Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand. Using non-sparking tools, collect the material into a sealed, labeled container for hazardous waste disposal.[12][15]
-
Major Spill (outside fume hood): Evacuate the immediate area and alert others.[12] If safe to do so, remove all ignition sources. From a safe location, contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All waste generated from handling this compound is considered hazardous.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items, including gloves, absorbent pads, and pipette tips, must be placed in a separate, sealed hazardous waste container.
-
Disposal Method: The material must be disposed of through a licensed chemical destruction facility or controlled incineration.[15] It is imperative not to discharge this chemical or its contaminated materials into sewer systems or general waste.[15]
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the process, understand the reasons behind it, and handle this valuable compound with the respect its chemistry demands.
References
- 1. This compound | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 95.0%, 1g [scisupplies.eu]
- 3. fishersci.com [fishersci.com]
- 4. CAS # 34843-84-0, 3-Thiopheneethanamine hydrochloride, this compound hydrochloride, 2-(Thien-3-yl)ethylamine hydrochloride, 2-(Thiophen-3-yl)ethanamine hydrochloride - chemBlink [chemblink.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 9. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. This compound CAS#: 59311-67-0 [m.chemicalbook.com]
- 12. EVACUATION PLAN: CHEMICAL RELEASE [chem.tamu.edu]
- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
